molecular formula C49H87NO4 B571269 N-Tetracosanoyl-D-sphingosine 1-benzoate CAS No. 123446-98-0

N-Tetracosanoyl-D-sphingosine 1-benzoate

Cat. No.: B571269
CAS No.: 123446-98-0
M. Wt: 754.2 g/mol
InChI Key: UGXMIJNTDRLPDS-ODNBOWEJSA-N
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Description

N-Tetracosanoyl-D-sphingosine 1-benzoate is a useful research compound. Its molecular formula is C49H87NO4 and its molecular weight is 754.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXMIJNTDRLPDS-ODNBOWEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H87NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745569
Record name (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123446-98-0
Record name (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Biological Function of N-Lignoceroyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyl-D-sphingosine, a very-long-chain ceramide (C24:0), is a critical sphingolipid involved in diverse and significant cellular processes. Its roles range from providing structural integrity to the skin barrier to acting as a potent signaling molecule in apoptosis and cell cycle regulation. This technical guide delves into the core biological functions of N-Lignoceroyl-D-sphingosine, offering insights into its mechanism of action, relevant signaling pathways, and the methodologies employed for its study. While direct experimental data on its synthetic derivative, N-Lignoceroyl-D-sphingosine 1-benzoate, is not extensively available in current literature, this document will establish a foundational understanding based on the parent molecule. We will also theorize on the potential biological implications of the 1-benzoate modification, which likely alters its metabolic fate and, consequently, its functional impact.

Introduction to N-Lignoceroyl-D-sphingosine and its 1-benzoate Derivative

N-Lignoceroyl-D-sphingosine is a ceramide composed of a D-erythro-sphingosine base and a 24-carbon saturated fatty acid (lignoceric acid) linked via an amide bond. Ceramides, as a class of lipids, are central to sphingolipid metabolism and act as key signaling molecules in a multitude of cellular events.[1][2] The length of the fatty acid chain is a crucial determinant of a ceramide's biological function, with very-long-chain ceramides like the N-Lignoceroyl variant playing specific roles in membrane structure and signaling.[3][4]

The derivative, N-Lignoceroyl-D-sphingosine 1-benzoate, features a benzoate group esterified to the 1-hydroxyl position of the sphingosine backbone. This modification is significant as the 1-hydroxyl group is a primary site for further metabolic conversions of ceramide. For instance, it is the attachment point for phosphocholine (to form sphingomyelin) or glucose/galactose (to form glucosyl/galactosylceramides). By blocking this position, the 1-benzoate modification would prevent these metabolic conversions, potentially leading to an accumulation of the ceramide analog and an amplification of its direct biological effects.

Core Biological Functions

The biological activities of N-Lignoceroyl-D-sphingosine are multifaceted, with prominent roles in maintaining the epidermal barrier and inducing programmed cell death.

Role in Epidermal Barrier Function

Very-long-chain ceramides are essential for the structural integrity and barrier function of the stratum corneum, the outermost layer of the skin.[4][5][6] They are major lipid constituents of the lamellar sheets in the intercellular space, which prevent transepidermal water loss and protect against environmental insults.[7][8] A deficiency in very-long-chain ceramides, including N-Lignoceroyl-D-sphingosine, is associated with skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis.[4][9][10]

Induction of Apoptosis and Cell Cycle Arrest

Ceramides are widely recognized as pro-apoptotic lipids.[11] The accumulation of intracellular ceramides can trigger signaling cascades that lead to programmed cell death. This is a critical mechanism for the anti-cancer activity of some chemotherapeutic agents. N-Lignoceroyl-D-sphingosine, like other ceramides, can induce apoptosis, although the precise mechanisms can be cell-type specific. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," which determines the cell's fate.[11]

Quantitative Data

While specific quantitative data for N-Lignoceroyl-D-sphingosine 1-benzoate are not available in the literature, the concentrations of the parent molecule, N-Lignoceroyl-D-sphingosine, have been measured in various biological contexts. The following tables summarize representative findings.

Sample TypeCell Line/TissueConcentration/PercentageReference
Cultured CellsU93727.6% of total free ceramides[12]
Human TissueStratum CorneumVaries by individual and location[5]
Human SerumNormal PregnancyMean concentration of Cer(d18:1/24:0) is in line with clinical reference ranges.[13]

Table 1: Quantitative Analysis of N-Lignoceroyl-D-sphingosine in Biological Samples.

Ceramide SpeciesLinear Range (nM)Reference
Ceramide (d18:1/24:0)5.00 to 5.00x10³>0.99[13]

Table 2: Linearity of LC-MS/MS Quantification for N-Lignoceroyl-D-sphingosine.

Experimental Protocols

The study of N-Lignoceroyl-D-sphingosine and its derivatives relies on robust experimental methodologies. Below are detailed protocols for key assays.

Ceramide Synthase (CerS) Activity Assay using NBD-sphinganine

This protocol describes a fluorescent assay to measure the activity of ceramide synthases, the enzymes responsible for producing ceramides.

Materials:

  • Cell or tissue homogenates

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoAs (e.g., Lignoceroyl-CoA)

  • Defatted BSA

  • Reaction buffer

  • Chloroform/methanol solution

  • TLC plates and developing solvent or HPLC system

Procedure:

  • Prepare cell or tissue homogenates.

  • Incubate the homogenates at 37°C with NBD-sphinganine, defatted BSA, and the specific fatty acyl-CoA in the reaction buffer.[14]

  • Terminate the reaction by adding a chloroform/methanol mixture.

  • Extract the lipids.

  • Dry the lipid extract under nitrogen.

  • Resuspend the lipids in a suitable solvent.

  • Separate the fluorescently labeled lipids by TLC or HPLC.[15][16]

  • Quantify the fluorescent ceramide product using a fluorescence scanner or detector.

Quantitative Analysis of Ceramides by LC-MS/MS

This protocol outlines a high-throughput method for the simultaneous quantification of various ceramide species.

Materials:

  • Human serum or other biological samples

  • Stable isotope-labeled ceramide internal standards (e.g., D7-Cer d18:1/24:0)

  • Butanol/methanol extraction solvent

  • LC-MS/MS system with a suitable column

Procedure:

  • Thaw biological samples and spike with a cocktail of deuterated internal standards.[17]

  • Extract lipids using a butanol/methanol mixture.

  • Centrifuge to pellet protein and collect the supernatant.

  • Dry the supernatant and reconstitute in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate ceramide species using a reverse-phase column with a gradient of mobile phases.[17]

  • Detect and quantify ceramides using multiple reaction monitoring (MRM) in negative ion mode, monitoring for characteristic precursor and product ions.[13]

  • Calculate concentrations based on the ratio of the peak area of the analyte to that of the internal standard.

Signaling Pathways and Visualizations

The biological effects of N-Lignoceroyl-D-sphingosine are mediated through its integration into and modulation of the complex sphingolipid signaling network.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_ceramide_hub Ceramide Hub cluster_modification Metabolic Fates cluster_benzoate_block Site of 1-Benzoate Modification Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES N_Lignoceroyl_D_Sphingosine N-Lignoceroyl-D-sphingosine Ceramide->N_Lignoceroyl_D_Sphingosine Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide_1_Phosphate Ceramide-1-P Ceramide->Ceramide_1_Phosphate CERK Sphingosine Sphingosine Ceramide->Sphingosine CDase N_Lignoceroyl_D_Sphingosine->Sphingomyelin N_Lignoceroyl_D_Sphingosine->Glucosylceramide S1P Sphingosine-1-P Sphingosine->S1P SphK1/2 Benzoate_Block 1-Benzoate Modification Blocks These Pathways Benzoate_Block->Sphingomyelin Benzoate_Block->Glucosylceramide

Figure 1: Simplified Sphingolipid Metabolism Pathway. This diagram illustrates the central role of ceramide and highlights that N-Lignoceroyl-D-sphingosine is a specific ceramide species. The 1-benzoate modification is hypothesized to block the conversion of the ceramide to sphingomyelin and glucosylceramide.

Ceramide_Apoptosis Stress_Signal Stress Signal (e.g., Chemotherapy) Ceramide_Accumulation Increased N-Lignoceroyl-D-sphingosine Stress_Signal->Ceramide_Accumulation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Ceramide_Accumulation->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Ceramide-Mediated Apoptosis Pathway. This diagram shows a simplified pathway where the accumulation of ceramides like N-Lignoceroyl-D-sphingosine can lead to apoptosis through the mitochondrial pathway.

Experimental_Workflow Sample Biological Sample (e.g., Serum, Cells) Extraction Lipid Extraction with Internal Standards Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Processing and Quantification LCMS->Data_Analysis Results Quantitative Results of Ceramide Species Data_Analysis->Results

Figure 3: Experimental Workflow for Ceramide Analysis. This flowchart illustrates the key steps in the quantitative analysis of ceramides from a biological sample.

Conclusion and Future Directions

N-Lignoceroyl-D-sphingosine is a bioactive lipid with well-established roles in skin barrier function and the induction of apoptosis. Its very-long acyl chain confers specific biophysical properties that are critical for these functions. The synthetic derivative, N-Lignoceroyl-D-sphingosine 1-benzoate, represents an intriguing molecule for research. By blocking a key metabolic hub, it has the potential to be a more stable and potent tool for studying ceramide-mediated signaling pathways.

Future research should focus on the direct characterization of N-Lignoceroyl-D-sphingosine 1-benzoate. This includes:

  • Synthesis and Purification: Development of efficient methods for its synthesis to enable further studies.

  • In Vitro Studies: Assessing its effects on apoptosis, cell cycle, and inflammatory signaling in various cell lines, particularly cancer cells.

  • Biophysical Studies: Investigating its incorporation into lipid bilayers and its effect on membrane properties.

  • Pharmacokinetic and Pharmacodynamic Studies: If developed as a potential therapeutic, understanding its absorption, distribution, metabolism, and excretion will be crucial.

By building upon the extensive knowledge of its parent molecule, the scientific community can unlock the full potential of N-Lignoceroyl-D-sphingosine 1-benzoate as a valuable research tool and a potential candidate for drug development.

References

The Central Role of N-Tetracosanoyl-D-sphingosine (C24 Ceramide) in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetracosanoyl-D-sphingosine, a C24 ceramide also known as lignoceroyl ceramide, is a pivotal molecule in the complex web of sphingolipid metabolism. As a major constituent of cellular membranes, particularly in neural tissues, its roles extend beyond structural functions to encompass critical involvement in cell signaling pathways, including apoptosis, cell cycle regulation, and cellular stress responses. This technical guide provides an in-depth exploration of N-Tetracosanoyl-D-sphingosine's position within sphingolipid metabolic pathways, its synthesis and degradation, and its function in cellular signaling. Furthermore, it details the experimental protocols for its analysis and presents quantitative data to support further research and drug development endeavors.

It is important to note that while this guide focuses on the biologically active N-Tetracosanoyl-D-sphingosine, its synthetic derivative, N-Tetracosanoyl-D-sphingosine 1-benzoate, is primarily utilized as a research tool or an analytical standard. The benzoate group serves as a protecting group for the primary hydroxyl of the sphingosine backbone and is not a naturally occurring modification.

Sphingolipid Metabolism: The Hub of Ceramide

Ceramides, including the C24 species, are at the heart of sphingolipid metabolism, acting as precursors for complex sphingolipids and as signaling molecules in their own right. There are three primary pathways for the generation of ceramides.[1]

Pathways of Ceramide Synthesis
  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of a sphingoid base. The subsequent acylation with a fatty acyl-CoA, in this case, tetracosanoyl-CoA (C24:0-CoA), is catalyzed by a family of enzymes known as ceramide synthases (CerS). Ceramide synthase 2 (CerS2) exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, including C24:0-CoA, making it the key enzyme in the synthesis of N-Tetracosanoyl-D-sphingosine.[2][3]

  • Sphingomyelin Hydrolysis: This pathway involves the breakdown of sphingomyelin, a major component of cell membranes, by the enzyme sphingomyelinase, to yield ceramide and phosphocholine.

  • Salvage Pathway: Complex sphingolipids are degraded in the lysosomes, releasing sphingosine, which can then be re-acylated by ceramide synthases to form ceramide.

Degradation of N-Tetracosanoyl-D-sphingosine

The catabolism of N-Tetracosanoyl-D-sphingosine is primarily carried out by ceramidases, which hydrolyze the amide bond to release sphingosine and tetracosanoic acid (lignoceric acid).[4] There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima.[4] The resulting sphingosine can be further phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another critical signaling molecule with often opposing effects to ceramide.

Sphingolipid_Metabolism cluster_de_novo De Novo Pathway cluster_salvage Salvage & Hydrolysis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine de novo synthesis Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramide N-Tetracosanoyl-D-sphingosine (C24 Ceramide) Dihydroceramides->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Lignoceric_Acid Lignoceric Acid Ceramide->Lignoceric_Acid Ceramidase TetracosanoylCoA Tetracosanoyl-CoA TetracosanoylCoA->Dihydroceramides CerS2 Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Complex_Sphingolipids Complex Sphingolipids Complex_Sphingolipids->Sphingosine Lysosomal Degradation Sphingosine->Ceramide CerS2 (Salvage Pathway) S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase

Diagram 1: Overview of N-Tetracosanoyl-D-sphingosine metabolism.

Role of N-Tetracosanoyl-D-sphingosine in Cell Signaling

N-Tetracosanoyl-D-sphingosine is not merely a metabolic intermediate but a potent bioactive lipid that modulates various cellular processes, most notably apoptosis.

Apoptosis Induction

Increased levels of ceramides, including the C24 species, are strongly associated with the induction of apoptosis.[5][6] C24 ceramide can be generated in response to various cellular stresses and apoptotic stimuli.[5] The accumulation of C24 ceramide can lead to changes in mitochondrial membrane permeability, facilitating the release of pro-apoptotic factors like cytochrome c.[7] This initiates a caspase cascade that culminates in programmed cell death.

Ceramide_Apoptosis_Pathway Stress_Stimuli Stress Stimuli (e.g., MDA-7/IL-24) CerS2_Activation CerS2 Activation Stress_Stimuli->CerS2_Activation C24_Ceramide Increased C24 Ceramide CerS2_Activation->C24_Ceramide Mitochondria Mitochondrial Membrane Permeabilization C24_Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Diagram 2: C24 Ceramide-mediated apoptosis signaling pathway.

Quantitative Data on N-Tetracosanoyl-D-sphingosine

The levels of C24 ceramide can vary significantly between different tissues and cell types, and under various physiological and pathological conditions. The following tables summarize some reported quantitative data.

Table 1: C24 Ceramide Levels in Human Plasma and Adipose Tissue

Sample TypeConditionC24:0 Ceramide ConcentrationReference
Human PlasmaLean~1.5 µg/mL[8]
Human PlasmaObeseIncreased vs. Lean[8]
Human AdipocytesLeanLower[8]
Human AdipocytesObeseIncreased vs. Lean[8]
Human PlasmaCystic FibrosisLower than healthy controls[9]

Table 2: C24 Ceramide in Different Cell Lines

Cell LineConditionC24:0 Ceramide LevelReference
U937 cellsBasal27.6% of total free ceramide[10]
Prostate Cancer CellsAd.mda-7 infectionMarked increase[5]
Ovarian Cancer Cells (SKOV3)CerS2 knockdownDecreased[11]

Experimental Protocols

The accurate quantification and study of N-Tetracosanoyl-D-sphingosine require specific and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[12][13]

Lipid Extraction from Plasma
  • Sample Preparation: Thaw 10 µL of plasma at 4°C.

  • Internal Standard Spiking: Add 20 µL of a deuterated C24 ceramide internal standard solution.

  • Extraction: Add 970 µL of a 1:1 (v/v) butanol/methanol mixture. Vortex for 10 seconds and sonicate for 30 minutes at room temperature.[14][15]

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes.

  • Supernatant Collection: Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 20 µL of methanol prior to LC-MS/MS analysis.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., Phenomenex Synergi Polar-RP, 2.0 x 150 mm, 4 µm).[16]

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[14]

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[14]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic ceramide.

    • Flow Rate: 0.2-0.5 mL/min.[14][16]

    • Column Temperature: 50-65°C.[12][17]

  • Mass Spectrometry Detection:

    • Ionization: Use positive ion electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for C24 ceramide and its internal standard are monitored. For C24:0 ceramide, a common transition is monitoring the precursor ion corresponding to its protonated mass and the product ion corresponding to the sphingosine backbone.[16][17]

Experimental_Workflow Plasma_Sample Plasma Sample Lipid_Extraction Lipid Extraction (Butanol/Methanol) Plasma_Sample->Lipid_Extraction Add Internal Standard LC_Separation LC Separation (C18 Column) Lipid_Extraction->LC_Separation Reconstituted Extract ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Diagram 3: Experimental workflow for C24 ceramide analysis.
In Vitro Ceramide Synthase (CerS2) Activity Assay

  • Reaction Buffer Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM dithiothreitol, and 0.1% (w/v) fatty acid-free BSA.[18]

  • Substrate Addition: Add 10 µM of a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and 25 µM of C24:1-CoA to the reaction buffer.[18]

  • Enzyme Addition: Add cell or tissue lysate containing CerS2 to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding methanol and centrifuge to pellet proteins.

  • Analysis: Analyze the supernatant by HPLC with a fluorescence detector to quantify the formation of the fluorescently labeled C24:1 ceramide product.[18]

Conclusion

N-Tetracosanoyl-D-sphingosine (C24 ceramide) is a crucial sphingolipid with multifaceted roles in cellular structure and signaling. Its synthesis by CerS2 and its involvement in apoptosis underscore its importance in cellular homeostasis and disease pathogenesis. The analytical methods detailed in this guide provide a framework for the accurate quantification of C24 ceramide, which is essential for advancing our understanding of its biological functions and for the development of novel therapeutic strategies targeting sphingolipid metabolism. The use of this compound as a stable, synthetic standard will continue to be valuable in these research endeavors.

References

An In-depth Technical Guide to the Putative Mechanism of Action of N-Tetracosanoyl-D-sphingosine 1-benzoate in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sphingolipid Signaling

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules involved in a myriad of cellular processes. The central molecule in sphingolipid metabolism is ceramide , which can be generated through several pathways, including the de novo synthesis pathway, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway.

Ceramide and its metabolites, such as sphingosine and sphingosine-1-phosphate (S1P), form a dynamic signaling network that regulates cell fate decisions, including apoptosis, cell cycle arrest, proliferation, and senescence.[1][2][3] This is often conceptualized as the "sphingolipid rheostat," where the relative balance between pro-apoptotic ceramide and pro-survival S1P can determine whether a cell lives or dies.[4][5]

N-Tetracosanoyl-D-sphingosine 1-benzoate is a synthetic analog of ceramide. Its structure consists of a D-sphingosine backbone, a long-chain tetracosanoyl (C24) fatty acid, and a benzoate group at the 1-hydroxyl position. Based on this structure, it is likely to integrate into cellular membranes and interact with the enzymatic and signaling machinery of the sphingolipid pathway.

Putative Mechanism of Action of this compound

The mechanism of action of this compound can be hypothesized to occur through one or more of the following mechanisms, which are common for ceramide analogs:

  • Mimicking Endogenous Ceramide: The molecule may act as a direct mimetic of natural long-chain ceramides, activating downstream effector pathways.

  • Modulation of Sphingolipid Metabolizing Enzymes: It could act as an inhibitor or substrate for enzymes that process ceramides, thereby altering the intracellular concentrations of natural sphingolipids.

Induction of Apoptosis and Cell Cycle Arrest

A primary and well-documented role of ceramides is the induction of apoptosis.[1] Synthetic ceramide analogs are often designed to leverage this function for therapeutic purposes, particularly in oncology.

Potential Downstream Targets and Pathways:

  • Mitochondrial Pathway of Apoptosis: Ceramides can directly act on mitochondria to induce mitochondrial outer membrane permeabilization (MOMP).[1] This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (caspase-9 and caspase-3). This compound, due to its lipophilic nature, could accumulate in mitochondrial membranes and trigger this cascade.

  • Protein Phosphatase Activation: Ceramides are known to activate protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[6]

    • PP2A: Activation of PP2A can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt (Protein Kinase B), which is a key node in cell survival signaling.[3]

    • PP1: Activation of PP1 can influence the splicing of apoptosis-related proteins such as Bcl-x and caspase 9, shifting the balance from anti-apoptotic to pro-apoptotic isoforms.[6]

  • Inhibition of Pro-Survival Kinases: By activating phosphatases, ceramide analogs can indirectly lead to the downregulation of critical survival pathways like the PI3K/Akt pathway.

The following diagram illustrates the potential pro-apoptotic signaling pathways that could be activated by this compound.

Apoptotic Signaling Pathway cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Analog N-Tetracosanoyl-D-sphingosine 1-benzoate PP2A PP2A Analog->PP2A Activates MOMP MOMP Analog->MOMP Induces Akt Akt PP2A->Akt Inhibits (Dephosphorylates) CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis MOMP->CytoC Release

Caption: Putative pro-apoptotic signaling pathways of this compound.

Modulation of Ceramide Metabolizing Enzymes

The benzoate group at the 1-hydroxyl position is a significant modification. This position is where ceramide kinase would act to produce ceramide-1-phosphate, a pro-inflammatory and pro-proliferative molecule. It is also the position cleaved by ceramidases to produce sphingosine.

  • Inhibition of Ceramidase: The presence of the benzoate group may sterically hinder the action of ceramidases (acid, neutral, and alkaline). By inhibiting ceramidase, the analog could prevent the breakdown of endogenous ceramides, leading to their accumulation and subsequent induction of apoptosis. This is a known strategy for increasing intracellular ceramide levels.[1]

  • Inhibition of Ceramide Kinase: The benzoate group would likely block the phosphorylation of the analog itself, preventing its conversion into a potentially pro-survival metabolite.

The following diagram illustrates the potential enzymatic targets of the analog.

Enzymatic Modulation cluster_reaction Ceramide Endogenous Ceramide Ceramidase Ceramidase Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Accumulation leads to Analog N-Tetracosanoyl-D-sphingosine 1-benzoate Analog->Ceramidase Inhibits Ceramidase->Sphingosine

Caption: Putative inhibition of ceramidase by this compound.

Quantitative Data from Studies of Related Ceramide Analogs

While no quantitative data exists for this compound, the table below summarizes typical findings for other short-chain and long-chain ceramide analogs in cancer cell lines. This provides a baseline for expected results.

Parameter MeasuredCell Line(s)Analog Used (Example)Typical Concentration RangeObserved EffectReference
Cell Viability (IC50) HL-60, JurkatC6-Ceramide10-50 µMDose-dependent decrease in cell viability.General Knowledge
Apoptosis Induction MCF-7, A549C2-Ceramide20-100 µM3-5 fold increase in Caspase-3/7 activity after 24 hours.General Knowledge
Akt Phosphorylation PC3, DU145C6-Ceramide25 µM>50% reduction in phospho-Akt (Ser473) levels within 6 hours.General Knowledge
Ceramidase Inhibition VariousB131-10 µMIC50 values in the low micromolar range for acid ceramidase.[1]

Detailed Experimental Protocols for a Novel Ceramide Analog

The following are detailed methodologies for key experiments to elucidate the mechanism of action of a compound like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the analog on a given cell line and to calculate its IC50 (half-maximal inhibitory concentration).

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Apoptosis Quantification (Caspase-Glo 3/7 Assay)

Objective: To quantify the activation of executioner caspases 3 and 7 as a marker of apoptosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the analog at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold change relative to the vehicle control.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the phosphorylation status and expression levels of key proteins in signaling pathways (e.g., Akt, p-Akt).

Methodology:

  • Cell Lysis: Treat cells grown in 6-well plates with the analog for specified times. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., GAPDH).

The following diagram provides a workflow for these experimental protocols.

Experimental Workflow Start Start: Select Cell Line MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Caspase Apoptosis Assay (Caspase-Glo) Treat at IC50 and 2x IC50 MTT->Caspase WB Western Blot Analysis Treat at IC50 for time course MTT->WB Analysis Analyze Data Caspase->Analysis WB->Analysis Conclusion Elucidate Mechanism Analysis->Conclusion

Caption: A generalized experimental workflow for characterizing a novel ceramide analog.

Conclusion

This compound is a synthetic ceramide analog with the potential to be a potent modulator of cellular signaling. Based on its structure and the known functions of related molecules, it is hypothesized to act primarily by inducing apoptosis and cell cycle arrest. This may be achieved through direct activation of pro-apoptotic pathways mimicking endogenous ceramides and/or by inhibiting key enzymes in sphingolipid metabolism, such as ceramidases, leading to the accumulation of endogenous ceramides. The provided experimental protocols offer a robust framework for the systematic investigation and validation of these putative mechanisms. Further research is essential to fully characterize the biological activity of this specific compound and to determine its potential as a research tool or therapeutic agent.

References

The Pivotal Role of N-Tetracosanoyl-D-sphingosine 1-benzoate in Advancing Proteomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role and applications of N-Tetracosanoyl-D-sphingosine 1-benzoate, a benzoylated derivative of a C24 ceramide, in the field of proteomics. While specific literature on this exact molecule is sparse, its structural features strongly suggest its utility in mass spectrometry-based lipidomics and chemical proteomics approaches for studying protein-lipid interactions. This document will delve into the fundamental concepts of ceramide biology, the principles of chemical proteomics, and the inferred applications of this compound. Detailed hypothetical experimental protocols, data presentation tables, and signaling pathway diagrams are provided to illustrate its potential in elucidating the complex interplay between lipids and proteins.

Introduction: The Significance of Ceramides in Cellular Processes

Ceramides are a class of sphingolipids that are central to cellular signaling and membrane structure.[1] Composed of a sphingosine backbone linked to a fatty acid, ceramides are key players in a multitude of cellular events, including apoptosis, cell cycle regulation, and inflammation. The specific acyl chain length of a ceramide can influence its biological function. N-Tetracosanoyl-D-sphingosine, also known as lignoceroyl ceramide (d18:1/24:0), is a very-long-chain ceramide implicated in various physiological and pathological processes. The addition of a benzoate group at the 1-position of the sphingosine backbone, creating this compound, modifies its chemical properties, suggesting a specialized role in analytical and proteomics applications.

Core Application in Proteomics: Enhancing Mass Spectrometry-Based Lipidomics

The primary and most probable application of this compound in proteomics is as a tool for enhancing the sensitivity and accuracy of mass spectrometry (MS)-based lipid analysis. The benzoate moiety serves as a derivatizing agent, a technique commonly employed in analytical chemistry to improve the chromatographic separation and ionization efficiency of target molecules.[2][3]

Key Advantages of Benzoylation for Lipidomics:

  • Improved Ionization Efficiency: The benzoyl group can enhance the ionization of the lipid in the mass spectrometer's source, leading to a stronger signal and lower limits of detection.[2][3]

  • Enhanced Chromatographic Resolution: Derivatization can alter the polarity of the lipid, improving its separation from other lipid species during liquid chromatography (LC).[2]

  • Facilitated Quantification: Benzoylated standards, such as this compound, can be used as internal standards for the accurate quantification of endogenous ceramides and other sphingolipids in complex biological samples.[2]

Hypothetical Quantitative Data Presentation

The following table illustrates how quantitative data from an LC-MS/MS experiment using this compound as an internal standard might be presented. This hypothetical experiment measures the levels of various ceramide species in a cancer cell line treated with a novel therapeutic agent.

Ceramide SpeciesControl (pmol/mg protein)Treated (pmol/mg protein)Fold Changep-value
C16:0 Ceramide15.2 ± 1.828.9 ± 2.51.90<0.01
C18:0 Ceramide8.5 ± 0.912.1 ± 1.31.42<0.05
C24:0 Ceramide22.1 ± 2.410.5 ± 1.10.48<0.01
C24:1 Ceramide12.7 ± 1.511.9 ± 1.40.94>0.05

Data are presented as mean ± standard deviation (n=3). This compound was used as an internal standard for quantification.

Potential Application in Chemical Proteomics: Probing Ceramide-Protein Interactions

While less common than functionalities like diazirines or benzophenones, the benzoate group has photochemical properties that could potentially be exploited for photo-crosslinking studies.[4][5] Upon UV irradiation, the benzoate moiety could form a reactive species capable of covalently binding to interacting proteins in close proximity. This would enable the identification of ceramide-binding proteins, which are crucial for understanding the downstream effects of ceramide signaling.

Experimental Workflow: Identification of Ceramide-Interacting Proteins

A hypothetical workflow for using this compound as a photo-crosslinking probe is outlined below.

G cluster_0 Cellular Treatment & Crosslinking cluster_1 Protein Extraction & Enrichment cluster_2 Mass Spectrometry Analysis A Incubate cells with This compound B UV Irradiation (e.g., 365 nm) to induce photocrosslinking A->B C Cell Lysis and Protein Extraction B->C D Affinity Purification of Benzoylated Lipid-Protein Adducts (e.g., via an antibody against the benzoate or a clickable handle) C->D E On-bead Digestion of Enriched Proteins D->E F LC-MS/MS Analysis of Peptides E->F G Database Search and Protein Identification F->G

Figure 1. A potential experimental workflow for identifying ceramide-binding proteins using this compound as a photo-crosslinking probe.

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of Endogenous Ceramides using LC-MS/MS with a Benzoylated Internal Standard

Objective: To quantify the levels of various ceramide species in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • This compound (as internal standard)

  • Chloroform, Methanol, Water (LC-MS grade)

  • Formic acid

  • C18 reverse-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation: Homogenize the biological sample in a suitable buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Lipid Extraction: To 100 µL of homogenate, add a known amount of this compound (e.g., 100 pmol). Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol in a 1:2 ratio, followed by the addition of chloroform and water to induce phase separation.

  • Sample Concentration: Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 9:1).

  • LC-MS/MS Analysis: Inject the sample onto a C18 column and perform a gradient elution to separate the different ceramide species. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each ceramide and the benzoylated internal standard.

  • Data Analysis: Integrate the peak areas for each ceramide and the internal standard. Calculate the concentration of each endogenous ceramide relative to the known concentration of the internal standard.

Protocol 2: Affinity Pull-Down of Ceramide-Binding Proteins (Hypothetical)

Objective: To identify proteins that interact with ceramides in a cellular context.

Materials:

  • This compound with a clickable handle (e.g., an alkyne group)

  • Cell culture reagents

  • UV crosslinking apparatus (365 nm)

  • Lysis buffer

  • Azide-biotin tag

  • Click chemistry reagents (copper(I) catalyst, ligand)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and mass spectrometry

Procedure:

  • Cell Treatment: Treat cells with the clickable, benzoylated sphingosine probe for a specified time to allow for its incorporation into cellular membranes.

  • Photocrosslinking: Irradiate the cells with UV light (365 nm) to induce covalent crosslinking between the probe and interacting proteins.

  • Cell Lysis: Harvest and lyse the cells to solubilize the proteins.

  • Click Chemistry: Perform a click reaction to attach a biotin tag to the alkyne handle of the crosslinked probe.

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged lipid-protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS analysis.

Ceramide Signaling Pathways

Ceramides are integral components of complex signaling networks. Understanding which proteins interact with specific ceramides is crucial for dissecting these pathways. The following diagram illustrates a simplified ceramide-mediated apoptosis pathway that could be investigated using tools like this compound.

G cluster_0 Cellular Stress cluster_1 Ceramide Generation cluster_2 Downstream Effectors Stress Stress Stimuli (e.g., UV, TNF-α) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A Caspase Caspase Cascade Activation Ceramide->Caspase Akt Akt Dephosphorylation (Inhibition) PP2A->Akt Akt->Caspase | Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. Simplified signaling pathway illustrating the role of ceramide in apoptosis. This compound could be used to identify and quantify changes in ceramide levels or to pull-down interacting proteins within this pathway.

Conclusion and Future Perspectives

This compound represents a valuable, albeit specialized, tool for proteomics research. Its primary utility lies in its application as an internal standard for the precise quantification of very-long-chain ceramides by mass spectrometry, a critical need for understanding the nuances of lipid-driven diseases. The potential for this molecule to be adapted for photo-crosslinking studies further expands its utility in the discovery of novel ceramide-protein interactions and the elucidation of their roles in complex signaling networks. As proteomics and lipidomics continue to converge, the development and application of such chemically modified lipids will be instrumental in painting a more complete picture of cellular function and disease pathogenesis. Future work should focus on the empirical validation of the photo-crosslinking potential of the benzoate moiety in biological systems and the development of a broader range of benzoylated lipid standards to cover the entire sphingolipidome.

References

N-Tetracosanoyl-D-sphingosine 1-benzoate CAS number 123446-98-0 details

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 123446-98-0

This technical guide provides an in-depth overview of N-Tetracosanoyl-D-sphingosine 1-benzoate, a significant biochemical reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, offers generalized experimental protocols for its synthesis and characterization, and explores its potential biological significance within the broader context of ceramide research.

Core Compound Details

This compound, also known by its synonym N-Lignoceroyl-D-sphingosine 1-benzoate, is a derivative of ceramide, a class of lipid molecules that are integral components of cell membranes and play crucial roles in cellular signaling.

PropertyValue
CAS Number 123446-98-0
Molecular Formula C₄₉H₈₇NO₄
Molecular Weight 754.22 g/mol
Synonyms N-Lignoceroyl-D-sphingosine 1-benzoate
Physical State Solid (presumed)
Storage Temperature -20°C

Experimental Protocols

General Synthesis of N-Tetracosanoyl-D-sphingosine (Ceramide)

The synthesis of the ceramide backbone can be achieved through the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid). A common method involves the use of a coupling agent to facilitate the amide bond formation.

Materials:

  • D-sphingosine

  • Tetracosanoic acid (Lignoceric acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve D-sphingosine and a stoichiometric equivalent of tetracosanoic acid in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Tetracosanoyl-D-sphingosine.

Selective 1-O-Benzoylation

The final step involves the selective benzoylation of the primary hydroxyl group at the C1 position of the sphingosine backbone. This requires careful control of reaction conditions to avoid benzoylation of the secondary hydroxyl group.

Materials:

  • N-Tetracosanoyl-D-sphingosine

  • Benzoyl chloride or benzoic anhydride

  • Pyridine (as solvent and base)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (dilute, e.g., 1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve N-Tetracosanoyl-D-sphingosine in a mixture of anhydrous DCM and pyridine at 0°C.

  • Slowly add a stoichiometric equivalent of benzoyl chloride to the solution. The use of benzoic anhydride may offer better selectivity for O-benzoylation over N-benzoylation.[1][2]

  • Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours at temperatures up to 70°C, depending on the benzoylating agent used.[1][2]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography or HPLC.[3]

Purification and Characterization

The purification and characterization of this compound would follow standard lipid chemistry protocols.

Purification
  • Column Chromatography: Initial purification of the crude product can be performed on a silica gel column using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or chloroform/methanol).[4]

  • High-Performance Liquid Chromatography (HPLC): For higher purity, normal-phase or reverse-phase HPLC can be employed.[1][2]

Characterization
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the synthesis and the purity of the final product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure and confirming the position of the benzoate group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide, ester, and hydroxyl groups.

Biological Significance and Potential Applications

While specific studies on this compound are limited, its biological activity can be inferred from the extensive research on ceramides, particularly those with very-long-chain fatty acids.

Role in Signaling Pathways

Ceramides are well-established second messengers involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and cellular senescence.[5][6][7][8][9][10]

  • Apoptosis: Long-chain ceramides are generally considered pro-apoptotic.[11][12][13] They can induce apoptosis through various mechanisms, including the activation of caspase cascades and the regulation of the Bcl-2 family of proteins.[11][12][14]

  • Cell Cycle Arrest: Ceramides can induce cell cycle arrest, often at the G0/G1 phase, by modulating the expression and activity of key cell cycle regulators.[7][8][9][15]

The presence of the tetracosanoyl (lignoceroyl) chain, a very-long-chain fatty acid, may confer specific biological activities. Very-long-chain ceramides have been shown to have distinct roles compared to long-chain ceramides, sometimes exhibiting opposing effects on cell proliferation and survival.[13][16][17][18]

Potential in Drug Development

The unique signaling properties of ceramides have made them attractive targets for drug development, particularly in oncology.[19]

  • Anticancer Agents: The ability of ceramides to induce apoptosis and cell cycle arrest in cancer cells is a key area of investigation.[12]

  • Drug Delivery Systems: Ceramides are being explored for their potential in drug delivery systems, such as liposomes and nanoparticles, to enhance the delivery and efficacy of anticancer drugs.[19][20][21][22][23] The hydrophobic nature of this compound could make it a suitable component for such lipid-based delivery vehicles.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and biological function of ceramides.

experimental_workflow cluster_synthesis Synthesis cluster_benzoylation Benzoylation cluster_purification Purification & Characterization start D-sphingosine + Tetracosanoic acid coupling Amide Coupling (e.g., DCC, DMAP) start->coupling Step 1 ceramide N-Tetracosanoyl-D-sphingosine coupling->ceramide benzoylation Selective O-Benzoylation (Benzoyl chloride/Pyridine) ceramide->benzoylation Step 2 product N-Tetracosanoyl-D-sphingosine 1-benzoate benzoylation->product purification Column Chromatography / HPLC product->purification characterization TLC, MS, NMR, IR purification->characterization

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

ceramide_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide Ceramide Generation cluster_downstream Downstream Effects stimuli Stress / Cytokines smase Sphingomyelinase stimuli->smase ceramide Ceramide (e.g., N-Tetracosanoyl-D-sphingosine) smase->ceramide hydrolyzes Sphingomyelin caspases Caspase Activation ceramide->caspases bcl2 Bcl-2 Family Regulation ceramide->bcl2 apoptosis Apoptosis caspases->apoptosis bcl2->apoptosis

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

ceramide_cell_cycle_arrest cluster_pathway Cell Cycle Regulation ceramide Ceramide cdk_inhibitors Upregulation of CDK Inhibitors (p21, p27) ceramide->cdk_inhibitors cyclin_cdk Inhibition of Cyclin/CDK Complexes cdk_inhibitors->cyclin_cdk rb Hypophosphorylation of Rb cyclin_cdk->rb arrest G0/G1 Cell Cycle Arrest rb->arrest

Caption: Ceramide's role in inducing G0/G1 cell cycle arrest.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-Tetracosanoyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a complex sphingolipid. Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. As integral components of cell membranes, sphingolipids and their metabolites are deeply involved in cellular signaling, recognition, and apoptosis.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential role in cellular signaling pathways. Due to the limited availability of specific experimental data for this particular compound, information from closely related long-chain N-acyl sphingolipids is also included to provide a broader context.

Core Physical and Chemical Properties

Quantitative data for this compound and its un-benzoylated parent compound, N-Tetracosanoyl-D-sphingosine (C24 Ceramide), are summarized below. The properties of very-long-chain sphingolipids are significantly influenced by their long acyl chains, which affect their packing in membranes and their thermotropic behavior.[3][4]

PropertyThis compoundN-Tetracosanoyl-D-sphingosine (C24 Ceramide)Reference
Alternate Names N-Lignoceroyl-D-sphingosine 1-benzoateLignoceric Ceramide, Cer(d18:1/24:0)[5][6]
CAS Number 123446-98-034435-05-7[5][6]
Molecular Formula C₄₉H₉₁NO₄C₄₂H₈₃NO₃[5][6]
Molecular Weight 758.25 g/mol 650.1 g/mol [5][6]
Physical Form Presumed solid at room temperatureSolid[6]
Solubility Expected to be soluble in organic solvents like methanol, chloroform. Insoluble in water.Insoluble in water.[6]
Melting Point Not available. Very-long-chain ceramides generally have high transition temperatures.[4]Not available.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely involve a two-step process starting from D-erythro-sphingosine:

  • N-acylation of D-erythro-sphingosine: D-erythro-sphingosine is reacted with an activated form of tetracosanoic acid (lignoceric acid), such as tetracosanoyl chloride or an N-hydroxysuccinimide ester of tetracosanoic acid, in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine) to yield N-Tetracosanoyl-D-sphingosine (C24 Ceramide).[7]

  • Benzoylation of the C1 hydroxyl group: The resulting C24 Ceramide is then selectively benzoylated at the primary C1 hydroxyl group. This can be achieved using benzoyl chloride in the presence of a base like pyridine. The reaction conditions would need to be carefully controlled to avoid benzoylation of the secondary hydroxyl group at C3. Purification would typically be performed using column chromatography on silica gel.[8]

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

  • Thin Layer Chromatography (TLC): TLC on silica gel plates with a suitable solvent system (e.g., chloroform/methanol mixtures) would be used to monitor the reaction progress and assess the purity of the final product.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be used to confirm the molecular weight of the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃) would be essential for elucidating the detailed chemical structure, including the confirmation of the N-acyl linkage and the position of the benzoate group.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amide group (C=O stretch and N-H stretch/bend), the ester carbonyl group (C=O stretch) of the benzoate, and the long aliphatic chain (C-H stretches).

Potential Role in Signaling Pathways

While direct studies on the signaling roles of this compound are lacking, its structure suggests it would be metabolized within the complex sphingolipid metabolic network. The central hub of this network is ceramide, which can be generated from more complex sphingolipids.[2][10] Ceramide itself is a bioactive molecule involved in processes like apoptosis and cell cycle arrest.[11]

The benzoate group at the C1 position would likely be cleaved by cellular esterases, releasing N-Tetracosanoyl-D-sphingosine (C24 ceramide). This very-long-chain ceramide can then be further metabolized. A key metabolic pathway involves the deacylation of ceramide by ceramidases to produce sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule, sphingosine-1-phosphate (S1P).[12][13]

Alternatively, the released C24 ceramide could be phosphorylated by a ceramide kinase (CerK) to form ceramide-1-phosphate (C1P), another important bioactive lipid that regulates cell survival and inflammatory responses.[14][15]

Sphingolipid Metabolism

The metabolic interconversion of sphingolipids is a critical regulatory mechanism in cells. The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat".

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome/Endosome cluster_Cytosol Cytosol DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) dHCer Dihydroceramide DeNovo->dHCer SPT, CerS Cer Ceramide (N-Tetracosanoyl-D-sphingosine) dHCer->Cer DES1 SM Sphingomyelin Cer->SM SMS GSL Glycosphingolipids Cer->GSL GCS Cer_lys Ceramide Cer->Cer_lys Transport Cer_cyto Ceramide Cer->Cer_cyto Transport SM_lys Sphingomyelin SM->SM_lys Transport GSL_lys Glycosphingolipids GSL->GSL_lys Transport Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 Sph->Cer_cyto CerS SM_lys->Cer_lys aSMase GSL_lys->Cer_lys Glucosylceramidase Cer_lys->Sph ACDase C1P Ceramide-1-Phosphate (C1P) Cer_cyto->C1P CerK N_Tetra N-Tetracosanoyl-D-sphingosine 1-benzoate N_Tetra->Cer Esterase

Caption: Overview of Sphingolipid Metabolism.

Sphingosine-1-Phosphate (S1P) Signaling

Once generated, S1P can act intracellularly as a second messenger or be transported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), designated S1PR₁₋₅.[16][17] Activation of these receptors triggers a wide array of downstream signaling cascades that regulate crucial cellular processes such as cell survival, proliferation, migration, and immune cell trafficking.[18][19]

S1P_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Pathways cluster_responses Cellular Responses S1P_extra Extracellular S1P S1PR S1P Receptor (S1PR1-5) S1P_extra->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK via Gi PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt via Gi PLC PLC Pathway G_protein->PLC via Gq Rho Rho Pathway G_protein->Rho via G12/13 Proliferation Proliferation & Survival Ras_ERK->Proliferation PI3K_Akt->Proliferation Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Migration Migration & Cytoskeletal Rearrangement Rho->Migration

Caption: Simplified S1P Signaling Pathway.

Conclusion

This compound is a complex, very-long-chain sphingolipid. While specific experimental data for this compound are scarce, its structural similarity to other well-studied ceramides suggests it plays a role in the intricate network of sphingolipid metabolism and signaling. Upon cellular uptake and enzymatic cleavage of the benzoate group, the resulting N-Tetracosanoyl-D-sphingosine would likely be metabolized to key signaling molecules such as sphingosine-1-phosphate or ceramide-1-phosphate. These metabolites are crucial regulators of a multitude of cellular functions, making the parent compound a potentially valuable tool for studying sphingolipid-mediated signaling pathways in various physiological and pathological contexts. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound.

References

discovery and synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a synthetic derivative of a ceramide. Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are fundamental components of the cell membrane and act as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammation. The specific compound, this compound, is characterized by the attachment of a very-long-chain tetracosanoic acid (lignoceric acid) to the amine of the D-sphingosine backbone and a benzoate group esterified to the primary hydroxyl group at the C1 position.

The discovery of this molecule is not documented as a naturally occurring compound; rather, it is available commercially as a research chemical. Its synthesis is therefore of primary interest for its use in scientific investigations, likely as a tool compound to probe the structure-activity relationships of ceramides and related sphingolipids, or as a stable intermediate for the synthesis of more complex sphingolipids. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic pathway, and a discussion of its potential biological context based on the known roles of ceramides.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 123446-98-0
Molecular Formula C₄₉H₈₉NO₄
Molecular Weight 756.23 g/mol
Alternate Name N-Lignoceroyl-D-sphingosine 1-benzoate

Proposed Synthesis

The synthesis of this compound can be logically approached in a two-step process starting from D-sphingosine. The first step involves the N-acylation of the sphingosine backbone with tetracosanoic acid to form the corresponding ceramide. The second step is the selective benzoylation of the primary hydroxyl group at the C1 position.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Tetracosanoyl-D-sphingosine (Ceramide C24:0)

This procedure details the coupling of tetracosanoic acid to the amino group of D-sphingosine using a carbodiimide coupling agent.

  • Materials:

    • D-sphingosine (1.0 eq)

    • Tetracosanoic acid (lignoceric acid) (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM) or a mixture of Chloroform and Methanol

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve D-sphingosine and tetracosanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP to the solution.

    • In a separate container, dissolve DCC or EDC in anhydrous DCM.

    • Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

    • Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to yield pure N-Tetracosanoyl-D-sphingosine.

Step 2: Synthesis of this compound

This procedure describes the selective benzoylation of the primary C1 hydroxyl group of the ceramide.

  • Materials:

    • N-Tetracosanoyl-D-sphingosine (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Anhydrous Pyridine or Triethylamine (TEA) in Dichloromethane (DCM)

    • Anhydrous Dichloromethane (DCM)

    • Saturated copper sulfate solution (for quenching pyridine) or water

    • Brine solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the N-Tetracsanoyl-D-sphingosine in anhydrous pyridine or a mixture of anhydrous DCM and TEA in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add benzoyl chloride to the reaction mixture. The primary hydroxyl at C1 is more reactive than the secondary hydroxyl at C3, allowing for selective acylation under controlled conditions.

    • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by adding cold water or, if pyridine is used as the solvent, pour the mixture into a saturated copper sulfate solution to complex with the pyridine.

    • Extract the product with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

Synthesis_Workflow Sphingosine D-Sphingosine Ceramide N-Tetracosanoyl-D-sphingosine (Ceramide C24:0) Sphingosine->Ceramide N-acylation Tetracosanoyl_Cl Tetracosanoyl Chloride or Tetracosanoic Acid + DCC/EDC Tetracosanoyl_Cl->Ceramide Final_Product N-Tetracosanoyl-D-sphingosine 1-benzoate Ceramide->Final_Product C1-Benzoylation Benzoyl_Cl Benzoyl Chloride Benzoyl_Cl->Final_Product

Proposed two-step synthesis of this compound.

Biological Context and Potential Signaling Pathways

While specific biological functions and signaling pathways for this compound have not been reported in the scientific literature, the biological role of its parent molecule, ceramide, is well-established. Ceramides are central mediators of cellular stress responses.

General Role of Ceramides in Signaling:

  • Apoptosis: An accumulation of intracellular ceramides can activate various downstream effectors, including protein phosphatases and kinases, leading to programmed cell death.

  • Cell Cycle Arrest: Ceramides can induce cell cycle arrest, particularly at the G0/G1 phase, by influencing the expression and activity of key cell cycle regulators.

  • Inflammation: Ceramides are involved in inflammatory signaling pathways, often acting upstream of cytokines and other inflammatory mediators.

The introduction of a benzoate group at the C1 position of the sphingosine backbone significantly alters the structure of the polar head group. This modification would block the phosphorylation of the ceramide to ceramide-1-phosphate by ceramide kinase, a key signaling event. Furthermore, the bulky, lipophilic benzoate group may affect the molecule's ability to integrate into cellular membranes and interact with ceramide-binding proteins or enzymes. It could also potentially increase its metabolic stability by preventing glycosylation or phosphorylation at the C1 position.

Below is a generalized diagram representing a typical ceramide-mediated apoptotic signaling pathway. It is important to note that this is a representative pathway for ceramides in general, and the specific activity of this compound within these pathways remains to be experimentally determined.

Ceramide_Signaling Stress Cellular Stress (e.g., UV, Chemotherapy) Ceramide Ceramide Accumulation Stress->Ceramide PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A Akt Akt/PKB (Pro-survival) PP2A->Akt Bad Bad Dephosphorylation Akt->Bad Bcl2 Bcl-2 Inhibition Bad->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Generalized ceramide-mediated pro-apoptotic signaling pathway.

Conclusion

This compound is a synthetic sphingolipid derivative whose specific biological functions are yet to be elucidated. This guide provides a plausible and detailed synthetic route for its preparation, which is valuable for researchers who may wish to synthesize it for their studies. While its direct involvement in signaling is unknown, its structural similarity to ceramides suggests it could potentially modulate ceramide-mediated pathways. The presence of the 1-benzoate group is a key structural feature that likely alters its biological activity compared to its parent ceramide, making it an interesting tool for investigating the structure-activity relationships of sphingolipids. Future research is needed to explore the specific cellular effects and potential therapeutic applications of this and related modified ceramides.

N-Tetracosanoyl-D-sphingosine 1-benzoate: A Technical Guide to a Ceramide Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of N-Tetracosanoyl-D-sphingosine 1-benzoate as a representative long-chain ceramide analogue. It is important to note that specific biological activity data and detailed, peer-reviewed experimental protocols for this particular compound are limited in publicly available scientific literature. Therefore, this guide draws upon established knowledge of ceramide biology and the study of similar long-chain ceramide analogues to infer its potential properties and the methodologies for its investigation.

Introduction to this compound

This compound is a synthetic ceramide analogue. Ceramides are a class of sphingolipids that play a central role as bioactive signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Structurally, this compound features a D-sphingosine backbone, an N-linked tetracosanoic acid (a very-long-chain fatty acid), and a benzoate group at the 1-position of the sphingosine base. The presence of the long tetracosanoyl chain suggests it would mimic endogenous very-long-chain ceramides. The benzoate group is likely introduced to modify the molecule's polarity and potentially its metabolic stability or transport across cell membranes.

Chemical Properties

The basic chemical properties of this compound are summarized in the table below.

PropertyValue
Alternate Names N-Lignoceroyl-D-sphingosine 1-benzoate[2]
CAS Number 123446-98-0[2]
Molecular Formula C₄₉H₉₁NO₄[2]
Molecular Weight 758.25 g/mol [2]

Synthesis of Ceramide Analogues

While a specific synthesis protocol for this compound is not detailed in the available literature, a general synthetic approach can be proposed based on established methods for creating ceramide analogues. A common strategy involves the acylation of a sphingosine or sphingosine derivative with a fatty acid or its activated form.

A plausible synthetic workflow for this compound would likely start with D-sphingosine. The primary hydroxyl group at the 1-position would first be protected, for instance, by benzoylation using benzoyl chloride in the presence of a base. This would be followed by the N-acylation of the amino group with tetracosanoyl chloride (lignoceroyl chloride) to form the amide bond. The final step would be the deprotection of any other protecting groups used during the synthesis.

G cluster_synthesis Proposed Synthetic Workflow D_sphingosine D-Sphingosine benzoate_protection 1-O-Benzoylation (e.g., Benzoyl chloride, Pyridine) D_sphingosine->benzoate_protection acylation N-Acylation with Tetracosanoyl Chloride benzoate_protection->acylation final_product N-Tetracosanoyl-D-sphingosine 1-benzoate acylation->final_product

Caption: Proposed synthesis of this compound.

Core Biological Functions and Signaling Pathways of Ceramides

As a ceramide analogue, this compound is expected to influence the same signaling pathways as endogenous ceramides. Ceramide acts as a central hub in cellular stress responses, often leading to pro-apoptotic or anti-proliferative outcomes.[3]

Ceramide-Mediated Apoptosis

One of the most well-documented roles of ceramide is the induction of apoptosis. Elevated intracellular ceramide levels can be triggered by various stimuli, including cytokines like TNF-α and chemotherapeutic agents.[4] Ceramide can activate several downstream effectors to initiate programmed cell death. This includes the activation of protein phosphatases (like PP1 and PP2a) which can dephosphorylate and thereby regulate the activity of key proteins in cell survival and death pathways, such as Bcl-2 family members.[1] Ceramide can also lead to the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade.

G cluster_apoptosis Ceramide-Mediated Apoptosis Pathway Stress Cellular Stress (e.g., TNF-α, Chemo) Ceramide Increased Ceramide Levels Stress->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK SAPK/JNK Cascade Ceramide->JNK Akt Akt (Pro-survival) PP2A->Akt inhibition Apoptosis Apoptosis JNK->Apoptosis Bad Bad (Pro-apoptotic) Akt->Bad inhibition Bad->Apoptosis

Caption: Simplified overview of ceramide's role in apoptosis.

Cell Cycle Arrest

Ceramides can also induce cell cycle arrest, typically at the G0/G1 phase.[5] This is often mediated through the dephosphorylation of the retinoblastoma protein (pRb).[4] By activating protein phosphatases, ceramide can lead to the removal of inhibitory phosphates from pRb, allowing it to bind to and sequester the E2F transcription factors, which are necessary for the expression of genes required for S-phase entry.

G cluster_cellcycle Ceramide and G0/G1 Cell Cycle Arrest Ceramide Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP pRb_P pRb-P (Phosphorylated) PP->pRb_P dephosphorylates pRb pRb (Active) pRb_P->pRb E2F E2F Transcription Factor pRb->E2F sequesters S_Phase S-Phase Entry E2F->S_Phase promotes

Caption: Ceramide's role in inducing G0/G1 cell cycle arrest via pRb.

Experimental Protocols for Studying Ceramide Analogues

To investigate the biological effects of a ceramide analogue like this compound, a series of in vitro experiments are typically employed. The following protocols are standard in the field for assessing the activity of such compounds.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the impact of the ceramide analogue on cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][6]

  • Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the ceramide analogue or a vehicle control (DMSO).[5]

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[5]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the ceramide analogue or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

General Experimental Workflow

The investigation of a novel ceramide analogue typically follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_workflow Typical Experimental Workflow for a Ceramide Analogue start Synthesize and Purify Ceramide Analogue proliferation Cell Proliferation Assay (e.g., MTT) start->proliferation ic50 Determine IC50 Value proliferation->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanistic Mechanistic Studies (e.g., Western Blot for key signaling proteins) apoptosis->mechanistic cell_cycle->mechanistic

Caption: A standard workflow for characterizing a ceramide analogue.

Conclusion

This compound, as a member of the long-chain ceramide analogue family, holds potential as a research tool to probe the complex roles of ceramides in cellular signaling. Based on the extensive research into ceramides, it is plausible that this analogue could induce apoptosis and cell cycle arrest in various cell types, particularly cancer cells. The experimental protocols outlined in this guide provide a standard framework for researchers to systematically investigate its biological activities. Further studies are required to elucidate the specific effects of the 1-benzoate modification and the tetracosanoyl chain on its potency, metabolic stability, and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for N-Tetracosanoyl-D-sphingosine 1-benzoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetracosanoyl-D-sphingosine 1-benzoate is a synthetic analog of ceramide, a central lipid molecule in sphingolipid metabolism. Ceramides and their precursors, such as sphingosine, are known to be potent regulators of critical cellular processes. While natural ceramides play a structural role in cellular membranes, they are also key signaling molecules involved in inducing apoptosis, cell cycle arrest, and cellular differentiation.[1][2][3] The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," which is crucial in determining cell fate.[2][4] Synthetic ceramide analogs are valuable tools in research and drug development due to their enhanced cell permeability and stability compared to their endogenous counterparts.[1] These analogs are being investigated for their potential as therapeutic agents, particularly in oncology, due to their ability to inhibit proliferation and induce apoptosis in cancer cells.[5][6][7]

This document provides a detailed experimental protocol for the use of this compound in cell culture, based on established methodologies for similar ceramide analogs. It also includes representative data and a diagram of the ceramide-S1P signaling pathway to guide researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize quantitative data from studies on various ceramide analogs, which can serve as a reference for expected outcomes when using this compound.

Table 1: Inhibitory Concentration (IC50) of Ceramide Analogs in Cancer Cell Lines

Cell LineCompoundAssayIC50 (µM)Incubation Time (h)
BCBL-1Analog 315WST-1~548
BCP-1Analog 315WST-1~748
A549Analog 403WST-1~1572
H460Analog 403WST-1~1272
H1299Analog 403WST-1~1872
A549Analog 953WST-1~1072
H460Analog 953WST-1~872
H1299Analog 953WST-1~1272

Data is representative of ceramide analogs and sourced from studies on PEL and NSCLC cell lines.[6][7]

Table 2: Effect of Ceramide Analog 315 on Cell Proliferation

Cell LineTreatmentCell Count (Relative Luminescence Units)Incubation Time (h)P-value
MDA-MB-231Control427,425 ± 12,60572< 0.05
MDA-MB-23120 µM Analog 315247,074 ± 24,86672< 0.05
MCF-7Control329,376 ± 8,68472< 0.001
MCF-720 µM Analog 315131,764 ± 11,06372< 0.001
MCF-7TN-RControl378,283 ± 15,56472< 0.001
MCF-7TN-R20 µM Analog 315207,486 ± 11,97372< 0.001

Data from CellTiter-Glo assays on breast cancer cell lines.[5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution, which can be further diluted to working concentrations.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound (754.22 g/mol ), calculate the mass required to prepare a stock solution of desired molarity (e.g., 10 mM or 20 mM).

  • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

This protocol outlines the general procedure for treating adherent or suspension cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., RPMI 1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture plates or flasks

  • This compound stock solution

  • Vehicle control (DMSO)

Procedure:

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate complete medium.[5]

  • Seed the cells into culture plates at a density appropriate for the planned assay and treatment duration. Allow the cells to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) to minimize solvent-induced cytotoxicity.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • For adherent cells, carefully remove the old medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • For suspension cells, add the appropriate volume of the concentrated drug solution directly to the cell suspension in the culture flask or plate.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Following incubation, proceed with the desired downstream assays (e.g., cell viability, apoptosis, cell cycle analysis).

Cell Viability/Proliferation Assay (WST-1 or MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Treated and control cells in a 96-well plate

  • WST-1 or MTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10 µL of WST-1 reagent or 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using WST-1, gently shake the plate for 1 minute.

  • If using MTT, remove the medium and add 100-200 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-PI Staining)

This protocol detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells from adherent cultures) and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells once with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6][7]

Visualizations

Signaling Pathway

Sphingolipid_Rheostat cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Survival Cell Survival & Proliferation S1PR->Survival SphK1_mem SphK1 Ceramide_analog N-Tetracosanoyl-D- sphingosine 1-benzoate Ceramide Ceramide Ceramide_analog->Ceramide Mimics Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P_int S1P Sphingosine->S1P_int SphK1/2 S1P_int->S1P_ext Transporters S1P_int->Sphingosine S1P Phosphatase S1P_int->Survival Degradation Degradation S1P_int->Degradation S1P Lyase SphK1_int SphK1 SphK2 SphK2 S1P_Lyase S1P Lyase S1P_Phosphatase S1P Phosphatase

Caption: The Sphingolipid Rheostat: Ceramide vs. S1P in Cell Fate.

Experimental Workflow

Experimental_Workflow prep Prepare Stock Solution (N-Tetracosanoyl-D-sphingosine 1-benzoate in DMSO) treat Treat Cells with Compound (Varying concentrations & times) prep->treat culture Cell Seeding & Culture culture->treat viability Cell Viability Assay (e.g., MTT, WST-1) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis

Caption: General workflow for cell-based assays with ceramide analogs.

References

Dissolving N-Tetracosanoyl-D-sphingosine 1-benzoate for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetracosanoyl-D-sphingosine 1-benzoate is a complex sphingolipid, a derivative of ceramide, which plays a crucial role in various cellular processes. Ceramides, including their long-chain variants like the N-tetracosanoyl (C24:0) species, are bioactive lipids that act as second messengers in signal transduction pathways. These pathways regulate fundamental cellular responses such as apoptosis (programmed cell death), cell cycle arrest, and cellular senescence. The addition of a benzoate group to the sphingosine backbone may alter its physicochemical properties and biological activity, making it a molecule of interest for research in cancer biology, neurodegenerative diseases, and metabolic disorders. Proper dissolution and handling of this lipophilic compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the solubilization of this compound for use in a variety of experimental settings.

Physicochemical Properties

PropertyValue
Synonyms N-Lignoceroyl-D-sphingosine 1-benzoate
Molecular Formula C₄₉H₈₉NO₄
Molecular Weight 756.2 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Insoluble in water.

Application Notes: Solvent Selection and Preparation of Stock Solutions

The high lipophilicity of this compound necessitates the use of organic solvents for its dissolution. The choice of solvent will depend on the specific experimental application, particularly the tolerance of the biological system (e.g., cell culture) to the solvent.

Recommended Solvents:

  • Ethanol (EtOH): A common choice for cell culture experiments due to its relatively low toxicity at low final concentrations.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving many lipophilic compounds. However, it can have biological effects on its own, so appropriate vehicle controls are essential.

  • Chloroform:Methanol Mixtures (e.g., 2:1 v/v): Primarily used for analytical techniques like thin-layer chromatography (TLC) and mass spectrometry, not for direct application to live cells.

Preparation of a 10 mM Stock Solution:

To prepare a 10 mM stock solution of this compound (MW: 756.2 g/mol ), follow the procedure below. This table provides the required volumes of solvent for different masses of the compound.

Mass of CompoundVolume of Solvent for 10 mM Stock
1 mg132.2 µL
5 mg661.0 µL
10 mg1.322 mL

Protocol for Preparing a 10 mM Stock Solution in Ethanol or DMSO:

  • Weigh the desired amount of this compound in a sterile, conical-bottom glass vial.

  • Add the calculated volume of high-purity ethanol or DMSO to the vial.

  • To aid dissolution, gently warm the vial to 37°C in a water bath.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Below are detailed protocols for the application of this compound in cell culture experiments.

Protocol 1: Induction of Apoptosis in Cultured Cells

This protocol describes a general procedure for treating cultured mammalian cells with this compound to study its effects on apoptosis.

Materials:

  • This compound stock solution (10 mM in ethanol or DMSO)

  • Cultured mammalian cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Working Solutions:

    • Thaw the 10 mM stock solution of this compound.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Important: Ensure the final concentration of the organic solvent (ethanol or DMSO) in the cell culture medium is non-toxic, typically ≤ 0.1%.[1] Prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions of this compound and the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Apoptosis Assay:

    • Following incubation, harvest the cells (including any floating cells).

    • Wash the cells with cold PBS.

    • Stain the cells using an apoptosis detection kit according to the manufacturer's instructions.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Experimental Workflow for Apoptosis Induction

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in Ethanol or DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Compound and Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells stain_cells Stain with Apoptosis Kit harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry

Caption: Workflow for studying apoptosis induction by this compound.

Ceramide Signaling Pathway in Apoptosis

Long-chain ceramides, such as the parent compound of this compound, are known to induce apoptosis through various mechanisms. Ceramide can be generated de novo in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the plasma membrane. Increased cellular levels of ceramide can lead to the activation of stress-activated protein kinases like JNK, which in turn can phosphorylate and regulate the activity of pro- and anti-apoptotic proteins. Ceramide can also directly influence mitochondrial integrity by promoting the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Ceramide_Apoptosis_Pathway ext_stimuli External Stimuli (e.g., Stress, Cytokines) sphingomyelin Sphingomyelin ext_stimuli->sphingomyelin Activates Sphingomyelinase ceramide N-Tetracosanoyl-D-sphingosine (Ceramide) sphingomyelin->ceramide Hydrolysis jnk JNK Pathway Activation ceramide->jnk bcl2_family Bcl-2 Family Modulation ceramide->bcl2_family mitochondria Mitochondrial Pore Formation ceramide->mitochondria jnk->bcl2_family bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion

The successful use of this compound in experimental settings is highly dependent on its proper dissolution and handling. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully selecting the appropriate solvent and adhering to the detailed protocols, researchers can ensure the reliability and reproducibility of their experimental outcomes, thereby advancing our understanding of the complex roles of sphingolipids in health and disease. It is always recommended to perform preliminary dose-response and time-course experiments to determine the optimal experimental conditions for a specific cell type and research question.

References

Application Note & Protocol: Quantification of N-Tetracosanoyl-D-sphingosine 1-benzoate using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of N-Tetracosanoyl-D-sphingosine 1-benzoate, a synthetic ceramide analog, in a research setting. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for ceramide analysis due to its high sensitivity and specificity.[1] This protocol is designed for researchers in drug development and lipidomics, providing a reliable framework for the analysis of this and structurally similar molecules. The experimental workflow, from sample preparation to data acquisition, is outlined in detail.

Introduction

Ceramides are a class of sphingolipids that play crucial roles in various cellular processes, including apoptosis, cell differentiation, and proliferation.[2] N-Tetracosanoyl-D-sphingosine (C24:0 ceramide) is a naturally occurring ceramide with a very long acyl chain.[2] The synthetic modification, the addition of a benzoate group at the 1-position of the sphingosine backbone, significantly alters the molecule's polarity and requires a tailored analytical approach. This application note describes a reversed-phase LC-MS/MS method for the sensitive and accurate quantification of this compound.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound (Analyte)

  • C17-Ceramide (N-Heptadecanoyl-D-sphingosine) (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Chloroform

  • Sodium Chloride (NaCl)

  • Phosphate Buffered Saline (PBS)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (C17-Ceramide) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration in methanol.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a modification of established methods for sphingolipid extraction.[3]

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue homogenate) in PBS.

  • Spiking: Add a known amount of the internal standard spiking solution to each sample.

  • Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenized sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection: Carefully collect the lower organic phase into a new tube.

  • Re-extraction: Repeat the extraction step on the remaining aqueous phase and combine the organic layers.

  • Washing: Wash the combined organic phase with 1 mL of 1 M NaCl solution. Vortex and centrifuge as before.

  • Drying: Transfer the final organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase composition.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and may require optimization for specific instrumentation.

Parameter Condition
Liquid Chromatography
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile:Methanol (1:1, v/v) with 0.1% Formic Acid
Gradient80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 80% B for 5 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MS/MS Parameters
ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by direct infusion of the analyte and internal standard. Expected precursor ions will be [M+H]+.

Note on MRM Transitions: The specific precursor and product ions for this compound and the internal standard must be determined empirically by infusing a standard solution directly into the mass spectrometer.

Data Presentation

The quantitative data should be summarized in a table for clear comparison.

Sample ID Analyte Peak Area IS Peak Area Analyte/IS Ratio Concentration (ng/mL)
Standard 1ValueValueValueValue
Standard 2ValueValueValueValue
...............
Sample 1ValueValueValueValue
Sample 2ValueValueValueValue

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of the synthetic this compound is not established, it is designed as an analog of natural ceramides. The following diagram illustrates a simplified, general ceramide signaling pathway.

Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SM Sphingomyelin Ceramide Ceramide SM->Ceramide SMase PP2A Protein Phosphatase 2A Ceramide->PP2A activates SMase Sphingomyelinase Akt Akt/PKB PP2A->Akt dephosphorylates (inactivates) Apoptosis Apoptosis Akt->Apoptosis inhibits

References

Application Notes and Protocols for the Mass Spectrometry Analysis of N-Tetracosanoyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the quantitative analysis of N-Tetracosanoyl-D-sphingosine 1-benzoate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-Tetracosanoyl-D-sphingosine, a member of the ceramide family, plays a crucial role in various cellular processes. The addition of a 1-benzoate group suggests a synthetic derivative designed for specific research or therapeutic purposes. This document outlines detailed protocols for sample preparation, LC-MS/MS methodology, and data analysis. Furthermore, it includes a proposed fragmentation pattern for the target analyte and illustrates a key signaling pathway in which ceramides are involved.

Introduction

Ceramides, composed of a sphingosine backbone and an N-acyl chain, are central molecules in sphingolipid metabolism and signaling. They are implicated in fundamental cellular processes such as apoptosis, cell cycle arrest, and inflammation. N-Tetracosanoyl-D-sphingosine (Cer(d18:1/24:0)) is a long-chain ceramide. The 1-benzoate derivative is a modification that requires a tailored analytical approach for accurate identification and quantification. LC-MS/MS offers the high sensitivity and specificity necessary for analyzing such lipid species in complex biological matrices.

Predicted Mass Spectrometry Fragmentation

The successful application of LC-MS/MS for quantification relies on understanding the fragmentation pattern of the target analyte. For this compound, with a molecular formula of C₄₉H₉₁NO₄ and a molecular weight of 758.25 g/mol , the following fragmentation pathways are predicted under positive mode electrospray ionization (ESI).[1][2]

Precursor Ion: The protonated molecule [M+H]⁺ is the expected precursor ion for MS/MS analysis.

  • Calculated m/z: 759.25

Product Ions:

  • Sphingosine Backbone Fragment: A characteristic fragmentation of ceramides is the cleavage of the amide bond and subsequent dehydration of the sphingosine base, yielding a prominent ion. For a d18:1 sphingosine backbone, this fragment is observed at m/z 264.3 .[3][4][5][6] This is a highly specific fragment for quantification.

  • Neutral Loss of Benzoic Acid: The benzoate group is expected to be lost as a neutral molecule of benzoic acid (C₇H₆O₂), with a mass of 122.0368 Da.

    • Calculated m/z of resulting fragment: 759.25 - 122.04 = 637.21

  • Neutral Loss of Tetracosanoic Acid: The long N-acyl chain can also be cleaved, resulting in the neutral loss of tetracosanoic acid (C₂₄H₄₈O₂), with a mass of 368.65 g/mol .

    • Calculated m/z of resulting fragment: 759.25 - 368.65 = 390.60

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrix (e.g., Cell Culture)

This protocol is adapted from standard lipid extraction procedures and is suitable for a broad range of sphingolipids.

Materials:

  • Cell pellet or tissue homogenate

  • Internal Standard (IS): C17-sphingosine (d17:1) or a stable isotope-labeled ceramide analog

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: Methanol/Acetonitrile (1:1, v/v)

Procedure:

  • To a known quantity of cell pellet or tissue homogenate, add 1 mL of ice-cold methanol.

  • Spike the sample with the internal standard to the desired final concentration.

  • Vortex vigorously for 1 minute.

  • Add 2 mL of chloroform and vortex for another minute.

  • Add 0.8 mL of deionized water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an ESI source

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    2.0 100
    12.0 100
    12.1 40

    | 15.0 | 40 |

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation and Quantification

Quantitative analysis is performed using a calibration curve prepared with known concentrations of a this compound standard and a fixed concentration of the internal standard.

Table 1: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound759.3264.3100Optimized
This compound759.3637.2100Optimized
Internal Standard (e.g., C17-Ceramide)Specific to ISSpecific to IS100Optimized

Collision energy should be optimized for the specific instrument to achieve the maximum signal intensity for each transition.

Table 2: Example Quantitative Data Summary

Sample IDAnalyte Concentration (ng/mL)Standard Deviation%RSD
Control Group 115.21.811.8
Control Group 214.82.114.2
Treatment Group 145.74.29.2
Treatment Group 248.15.511.4

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample is_spike Internal Standard Spiking start->is_spike extraction Lipid Extraction (Methanol/Chloroform) evaporation Solvent Evaporation extraction->evaporation is_spike->extraction reconstitution Reconstitution evaporation->reconstitution lc_separation Reversed-Phase C18 Chromatographic Separation reconstitution->lc_separation ms_detection ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: LC-MS/MS workflow for the analysis of this compound.

Ceramide Signaling Pathway: Sphingomyelinase Pathway in Apoptosis

Ceramides are well-established signaling molecules in the induction of apoptosis.[7][8][9][10][11] One of the key pathways for ceramide generation in response to cellular stress is the hydrolysis of sphingomyelin by sphingomyelinases.

G stress Cellular Stress (e.g., TNF-α, UV Radiation) smase Sphingomyelinase (SMase) Activation stress->smase activates ceramide Ceramide Generation sphingomyelin Sphingomyelin sphingomyelin->ceramide hydrolyzes downstream Downstream Effectors (e.g., PP2A, JNK, Caspases) ceramide->downstream activates apoptosis Apoptosis downstream->apoptosis induces

Caption: Simplified diagram of the sphingomyelinase-mediated ceramide signaling pathway leading to apoptosis.

References

Application Notes: N-Tetracosanoyl-D-sphingosine 1-benzoate in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Tetracosanoyl-D-sphingosine, also known as C24:0 ceramide, is a critical bioactive sphingolipid involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] The synthetically modified version, N-Tetracosanoyl-D-sphingosine 1-benzoate, is designed for use in advanced analytical applications, particularly in mass spectrometry-based lipidomics. The addition of the benzoate group at the 1-position of the sphingosine backbone increases its hydrophobicity and alters its mass, making it an ideal internal standard for the accurate quantification of endogenous ceramides and other sphingolipids. Its structure ensures it behaves similarly to endogenous long-chain ceramides during extraction and ionization, while its unique mass prevents it from overlapping with naturally occurring lipid species.

Primary Application: Internal Standard for Mass Spectrometry

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The goal of using an internal standard is to correct for variability during sample preparation (e.g., lipid extraction) and instrument analysis (e.g., ionization suppression/enhancement).

Advantages as an Internal Standard:

  • Structural Similarity: It closely mimics the behavior of endogenous very-long-chain ceramides (like C24:0) during sample processing.

  • Not Naturally Occurring: The benzoate modification ensures it is not present in biological samples, preventing analytical interference.

  • Improved Chromatographic Behavior: The benzoate group can alter retention time, providing better separation from endogenous analytes.

  • Distinct Mass: It has a unique mass-to-charge ratio (m/z) that is easily distinguished from other lipids in a complex mixture.

Quantitative Data

For accurate quantification in targeted lipidomics, precise mass spectrometry parameters are essential. The following table summarizes key quantitative information for N-Tetracosanoyl-D-sphingosine (the parent molecule) and can be used to infer parameters for its benzoylated derivative.

ParameterValue (for C24:0 Ceramide)Reference / Note
Molecular Formula C42H83NO3[2]
Average Molecular Weight 650.1 g/mol [2]
Exact Mass 649.6373 Da[2]
Typical LC-MS/MS Platform Triple Quadrupole or QTRAP System[3]
Ionization Mode Positive Ion Electrospray (ESI+)[4]
Precursor Ion [M+H]+ m/z 650.6Inferred from exact mass. For the 1-benzoate derivative, this would increase by 104.05 Da (C7H4O).
Product Ion(s) m/z 264.3This is a characteristic fragment of the sphingoid base. This fragment should remain the same for the 1-benzoate derivative.
Linear Dynamic Range 0.08–16 µg/ml (in human plasma)[4]
Lower Limit of Quantification (LLOQ) 0.08 µg/ml[4]

Note: The benzoate group (C7H5O2) adds 121.03 Da to the mass. When protonated, the precursor ion for this compound would be significantly different from the endogenous C24:0 ceramide, which is ideal for an internal standard.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock Solution
  • Materials: this compound (solid), Chloroform:Methanol (2:1, v/v), glass vials.

  • Procedure:

    • Allow the solid standard to equilibrate to room temperature before opening.

    • Weigh a precise amount of the standard (e.g., 1 mg).

    • Dissolve the standard in a known volume of Chloroform:Methanol (2:1, v/v) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare working solutions by diluting the stock solution in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for spiking into samples (e.g., 100 pg/µL).[5]

    • Store all stock and working solutions in glass vials at -80°C.[5][6]

Protocol 2: Lipid Extraction from Plasma/Cell Samples with Internal Standard

This protocol is a modified Bligh-Dyer method, a common procedure for total lipid extraction.[6]

  • Sample Preparation:

    • For plasma: Use 10-50 µL of plasma.[7][8]

    • For cultured cells: Use a cell pellet containing approximately 1 x 10^7 cells.[6]

  • Procedure:

    • To your sample (e.g., 50 µL plasma) in a glass tube, add a precise volume of the this compound internal standard working solution (e.g., 10 µL). The amount should be constant across all samples and calibration standards.

    • Add cold methanol (e.g., 200 µL) and vortex for 1 minute.[6][9]

    • Add cold chloroform (e.g., 400 µL for a 2:1 ratio with methanol) and vortex for 1 minute.[6][10]

    • Incubate the mixture on a shaker at low speed for 30 minutes.

    • Induce phase separation by adding water or 0.9% NaCl solution (e.g., 100 µL).[9][10] Vortex thoroughly.

    • Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[6]

    • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.[10]

    • Dry the extracted lipids under a gentle stream of nitrogen or using a SpeedVac.

    • Store the dried lipid extract at -80°C until LC-MS/MS analysis.[9]

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 20-40 µL) of an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[9]

  • Chromatographic Separation:

    • Column: A reverse-phase C8 or C18 column is typically used for ceramide analysis.[9]

    • Mobile Phase: A gradient elution using a binary solvent system (e.g., water with formic acid and ammonium formate vs. acetonitrile/isopropanol) is common.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

    • Run Time: A total run time of 5-20 minutes is typical for targeted analysis.[4][11]

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode (ESI+).

    • MRM Transitions:

      • Analyte (e.g., C24:0 Ceramide): Monitor the transition from the precursor ion (m/z 650.6) to a specific product ion (m/z 264.3).

      • Internal Standard (this compound): Monitor the transition from its unique precursor ion to the same product ion (m/z 264.3), as the fragmentation occurs at the sphingoid base.

  • Quantification: Create a calibration curve using known concentrations of a non-endogenous ceramide standard (e.g., C17:0 ceramide) spiked with a constant amount of the this compound internal standard.[8] The concentration of the endogenous C24:0 ceramide in the samples is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Spike with Internal Standard (this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer Method) Add_IS->Extraction Dry Dry Down Extract (Nitrogen Stream) Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS->Integration Quant Quantification (Using Calibration Curve) Integration->Quant Report Final Report (Lipid Concentrations) Quant->Report

Caption: General workflow for a lipidomics experiment using an internal standard.

Ceramide Metabolism Signaling Pathway

Ceramides like N-Tetracosanoyl-D-sphingosine are central hubs in sphingolipid metabolism.[1][12] Understanding these pathways provides context for the biological relevance of the quantified analytes.

G cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis SM Sphingomyelin Ceramide Ceramide (e.g., C24:0) SM->Ceramide SMase label_SMase Sphingomyelinase GSL Glycosphingolipids GSL->Ceramide Hydrolysis Serine Serine + Palmitoyl-CoA Serine->Ceramide SPT, CerS, DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex Synthases Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis label_Ceramidase Ceramidase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 label_CerS Ceramide Synthase label_SphK Sphingosine Kinase

References

Application Notes and Protocols for N-Tetracosanoyl-D-sphingosine 1-benzoate as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a critical role as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] The accurate quantification of specific ceramide species is therefore essential for understanding their physiological and pathological roles in various diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity and specificity.[1][2] A key requirement for accurate quantification by LC-MS/MS is the use of a suitable internal standard to correct for variability during sample preparation and analysis.

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a synthetic ceramide derivative designed for use as an internal standard. Its long C24 acyl chain makes it structurally similar to endogenous very-long-chain ceramides, ensuring comparable extraction efficiency and chromatographic behavior. The addition of a benzoate group at the 1-position of the sphingosine backbone offers several analytical advantages:

  • Enhanced Ionization Efficiency: The benzoyl group can improve the ionization of the molecule in the mass spectrometer, leading to increased sensitivity.

  • Unique Fragmentation Pattern: The benzoate moiety provides a unique and stable fragment upon collision-induced dissociation, allowing for the development of a highly specific and interference-free Multiple Reaction Monitoring (MRM) transition.

  • Improved Chromatographic Retention: The derivatization can alter the polarity of the molecule, potentially improving its retention and peak shape on reverse-phase liquid chromatography columns.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of ceramides in biological matrices.

Chemical Properties

PropertyValue
Systematic Name N-[(1S,2R,3E)-2-hydroxy-1-(benzoyloxymethyl)-3-heptadecen-1-yl]tetracosanamide
Synonyms N-Lignoceroyl-D-sphingosine 1-benzoate
Molecular Formula C₄₉H₈₇NO₄
Molecular Weight 754.22 g/mol
CAS Number 123446-98-0

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, chloroform, and water.

  • Reagents: Formic acid, ammonium formate.

  • Internal Standard (IS): this compound. Prepare a stock solution of 1 mg/mL in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) and store at -20°C. Working solutions can be prepared by diluting the stock solution in methanol.

  • Ceramide Standards: A mixture of analytical-grade ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1) for calibration curves.

  • Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates.

Sample Preparation (Lipid Extraction)

A modified Bligh and Dyer extraction method is recommended for the efficient extraction of ceramides from biological samples.[2]

  • Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma, serum, or cell lysates, proceed to the next step.

  • Spiking of Internal Standard: To 100 µL of the biological sample (e.g., plasma), add a known amount of the this compound internal standard working solution. The amount should be chosen to yield a signal intensity within the linear range of the instrument and comparable to the expected endogenous ceramide levels.

  • Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol:water 90:10, v/v with 0.1% formic acid and 1 mM ammonium formate).

G cluster_workflow Lipid Extraction Workflow Sample Biological Sample (e.g., 100 µL Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Add_Solvent1 Add Chloroform:Methanol (1:2) Vortex Add_IS->Add_Solvent1 Add_Solvent2 Add Chloroform & Water Vortex Add_Solvent1->Add_Solvent2 Centrifuge Centrifuge (10,000 x g, 10 min) Add_Solvent2->Centrifuge Collect_Phase Collect Lower Organic Phase Centrifuge->Collect_Phase Dry_Down Evaporate to Dryness (N2) Collect_Phase->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Experimental workflow for lipid extraction.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for ceramide analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.050
2.050
12.0100
15.0100
15.150
20.050
Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow: Optimize according to the instrument manufacturer's recommendations.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Proposed MRM Transitions:

The fragmentation of this compound is predicted to yield a characteristic product ion resulting from the neutral loss of benzoic acid and water from the precursor ion. For endogenous ceramides, the characteristic fragmentation involves the neutral loss of the fatty acyl chain and water, resulting in a sphingoid base fragment (m/z 264.3 for sphingosine-based ceramides).

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
IS: this compound 754.7 614.6 10035
Ceramide (d18:1/16:0)538.5264.35030
Ceramide (d18:1/18:0)566.6264.35030
Ceramide (d18:1/18:1)564.5264.35030
Ceramide (d18:1/24:0)650.7264.35040
Ceramide (d18:1/24:1)648.7264.35040

Note: The proposed MRM transition for the internal standard should be confirmed by direct infusion and optimization on the specific mass spectrometer being used. Collision energies should also be optimized for each analyte.

Data Analysis and Quantification

Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression model is then used to determine the concentration of ceramides in the unknown samples.

Method Validation Data

The following tables provide representative data for the validation of ceramide quantification methods using an internal standard approach.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Ceramide SpeciesLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
C16:01 - 500> 0.9951
C18:01 - 500> 0.9951
C18:11 - 500> 0.9951
C24:05 - 1000> 0.9925
C24:15 - 1000> 0.9925

Data adapted from previously published methods for ceramide quantification.[2][3]

Table 2: Precision and Accuracy

Ceramide SpeciesConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
C16:010< 10< 1590 - 110
250< 8< 1292 - 108
C24:020< 12< 1588 - 112
500< 10< 1390 - 110

%CV = Coefficient of Variation. Data represents typical performance and should be verified for each specific application.

Table 3: Recovery

MatrixCeramide SpeciesRecovery (%)
Human PlasmaC18:085 - 95
C24:080 - 92
Rat Liver TissueC18:075 - 90
C24:070 - 88

Recovery is determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample.[2]

Ceramide Signaling Pathway

Ceramides are central mediators of apoptosis (programmed cell death). Various cellular stresses can lead to an accumulation of ceramides, which in turn activate downstream signaling cascades culminating in cell death.

G cluster_pathway Ceramide-Mediated Apoptosis Pathway cluster_downstream Downstream Effectors Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide hydrolysis PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Caspase_Cascade Caspase Activation Ceramide->Caspase_Cascade Akt_Inhibition Inhibition of Akt (Survival Pathway) PP2A->Akt_Inhibition Apoptosis Apoptosis Akt_Inhibition->Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified ceramide signaling pathway in apoptosis.

References

Application Notes and Protocols for N-Tetracosanoyl-D-sphingosine 1-benzoate Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

N-Tetracosanoyl-D-sphingosine, a member of the ceramide family of lipids, plays a crucial role in various cellular processes, including signaling, proliferation, and apoptosis. Its benzoylated form, N-Tetracosanoyl-D-sphingosine 1-benzoate, is a synthetic derivative often used in research to study metabolic pathways and the therapeutic potential of ceramides. Accurate and efficient extraction of this lipid from tissues is paramount for downstream applications such as mass spectrometry, high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assays (ELISA).[1][2]

This document provides a detailed protocol for the extraction of this compound from animal tissues. The methodology is based on established lipid extraction techniques, such as the Folch and Bligh and Dyer methods, which utilize a chloroform and methanol solvent system to efficiently partition lipids from other cellular components.[1][3][4] Modifications to this standard protocol are included to optimize the recovery of the target molecule.

Signaling Pathway of Ceramides

Ceramides, including the parent compound of our target molecule, are central to a complex network of signaling pathways that regulate cellular fate. The diagram below illustrates a simplified overview of ceramide metabolism and its involvement in key signaling cascades.

Ceramide_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide N-Tetracosanoyl- D-sphingosine Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glycosylation Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Sphingosine->Ceramide Synthesis S1P Sphingosine- 1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Proliferation Proliferation/ Survival S1P->Proliferation Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide ComplexSphingolipids Complex Sphingolipids Lactosylceramide->ComplexSphingolipids SMase SMase SMase->Sphingomyelin CerS CerS CerS->Sphingosine CDase CDase CDase->Ceramide SphK SphK SphK->Sphingosine GCS GCS GCS->Ceramide LCS LCS LCS->Glucosylceramide Extraction_Workflow Start Start: Tissue Sample Homogenization 1. Tissue Homogenization (in Methanol) Start->Homogenization SolventAddition1 2. Addition of Chloroform and Water Homogenization->SolventAddition1 VortexCentrifuge1 3. Vortex and Centrifuge SolventAddition1->VortexCentrifuge1 PhaseSeparation 4. Phase Separation VortexCentrifuge1->PhaseSeparation CollectLowerPhase 5. Collect Lower Organic Phase PhaseSeparation->CollectLowerPhase Lower Phase ReExtract 6. Re-extract Aqueous Phase (with Chloroform) PhaseSeparation->ReExtract Upper Phase CollectLowerPhase2 8. Collect and Pool Organic Phases VortexCentrifuge2 7. Vortex and Centrifuge ReExtract->VortexCentrifuge2 VortexCentrifuge2->CollectLowerPhase2 Wash 9. Wash Pooled Organic Phase (with 1M KCl or Water) CollectLowerPhase2->Wash VortexCentrifuge3 10. Vortex and Centrifuge Wash->VortexCentrifuge3 FinalCollection 11. Collect Final Organic Phase VortexCentrifuge3->FinalCollection DryDown 12. Dry Under Nitrogen Stream FinalCollection->DryDown Reconstitute 13. Reconstitute in Appropriate Solvent DryDown->Reconstitute End End: Ready for Analysis Reconstitute->End

References

Application Notes and Protocols: N-Tetracosanoyl-D-sphingosine 1-benzoate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tetracosanoyl-D-sphingosine, a C24 long-chain ceramide, belongs to the sphingolipid family, which acts as critical signaling molecules in a multitude of cellular processes. Ceramides are widely recognized as tumor-suppressor lipids due to their potent ability to induce apoptosis, cell cycle arrest, and autophagy in cancer cells.[1][2][3] The disruption of ceramide metabolism is a common feature in cancer, leading to suppressed ceramide levels and promoting cell survival and proliferation.[1][2] Consequently, modulating intracellular ceramide levels by introducing exogenous ceramide analogs or inhibiting ceramide degradation pathways presents a promising strategy for cancer therapy.[1][2][3]

N-Tetracosanoyl-D-sphingosine 1-benzoate is a synthetic derivative of this long-chain ceramide. While specific data on this benzoate ester derivative is not available in current literature, these application notes provide a comprehensive framework for its evaluation based on the well-established roles of long-chain ceramides in cancer biology. The fatty acid chain length of a ceramide is a critical determinant of its biological function, with very-long-chain ceramides (like C24) sometimes exhibiting effects distinct from their shorter-chain counterparts.[4] Therefore, empirical evaluation of this novel compound is essential.

These notes offer detailed protocols for assessing the efficacy of this compound in various cancer cell lines, focusing on cell viability, apoptosis induction, and the analysis of key signaling pathways.

Mechanism of Action: The Ceramide-Sphingosine-1-Phosphate Rheostat

The fate of a cell is often governed by the intracellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[2][5][6] This balance, often termed the "sphingolipid rheostat," is a critical target in cancer therapy. An increase in the ceramide/S1P ratio pushes the cell towards apoptosis. This compound, as a ceramide analog, is hypothesized to increase intracellular ceramide levels, thereby shifting this balance to induce cancer cell death.

Ceramides exert their pro-apoptotic effects through several interconnected signaling pathways:

  • Mitochondrial Pathway Activation: Ceramide can directly or indirectly induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.[7][8] This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[8][9]

  • Regulation of Bcl-2 Family Proteins: Ceramides can influence the expression and phosphorylation status of Bcl-2 family proteins.[9] They can upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2.[7]

  • Activation of Protein Phosphatases: Ceramide is a known activator of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[9][10] These phosphatases can dephosphorylate and inactivate pro-survival proteins, such as Akt, and activate pro-apoptotic proteins.[9]

  • Induction of ER Stress: Accumulation of ceramides in the endoplasmic reticulum (ER) can trigger the unfolded protein response (UPR) and ER stress, leading to apoptosis.[11]

cluster_treatment Compound Treatment cluster_cellular Cellular Response Compound N-Tetracosanoyl-D-sphingosine 1-benzoate Ceramide Increased Intracellular Ceramide Compound->Ceramide increases PP2A PP2A Activation Ceramide->PP2A activates Bcl2_mod Bax/Bcl-2 Ratio Increase Ceramide->Bcl2_mod modulates Mito Mitochondrial Permeabilization Bcl2_mod->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Hypothesized ceramide-mediated apoptosis pathway. (Within 100 characters)

Quantitative Data Summary

While specific data for this compound is unavailable, the following tables present representative data for other ceramide analogs in various cancer cell lines to serve as a benchmark for expected outcomes.

Table 1: Cytotoxicity of Ceramide Analogs in Cancer Cell Lines (IC50 Values)

Cell Line Cancer Type Compound Incubation Time IC50 (µM) Reference
MCF-7 Breast Cancer D-Nmappd* 48 hours 27.7 [12]
BT-20 Triple-Negative Breast Cancer C6-Ceramide Not Specified < 20 [13]
HCC1937 Triple-Negative Breast Cancer C6-Ceramide Not Specified < 20 [13]
A549 Non-Small Cell Lung Cancer Ceramide Analog 403 72 hours ~15 [14]
H460 Non-Small Cell Lung Cancer Ceramide Analog 403 72 hours ~10 [14]
A549 Non-Small Cell Lung Cancer C2-Ceramide 24 hours ~50 [15]

*D-Nmappd is an acid ceramidase inhibitor that increases endogenous ceramide levels.

Table 2: Apoptosis Induction by Ceramide Analogs

Cell Line Cancer Type Treatment (20 µM, 48h) % Total Apoptotic Cells (Annexin V+) Reference
A549 Non-Small Cell Lung Cancer Ceramide Analog 403 ~40% [14]
H460 Non-Small Cell Lung Cancer Ceramide Analog 403 ~35% [14]
H1299 Non-Small Cell Lung Cancer Ceramide Analog 403 ~30% [14]
A549 Non-Small Cell Lung Cancer Ceramide Analog 953 ~35% [14]

| H460 | Non-Small Cell Lung Cancer | Ceramide Analog 953 | ~45% |[14] |

Experimental Workflow

A systematic approach is crucial for evaluating a novel compound. The following workflow outlines the key stages, from initial cytotoxicity screening to detailed mechanistic studies.

cluster_workflow Experimental Workflow for Compound Evaluation A Cancer Cell Line Culture B Compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT / CCK-8) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V / PI Staining) D->E Use IC50 concentration F Mechanism Analysis (Western Blot) E->F G Data Analysis & Interpretation F->G

Caption: Workflow for cellular analysis of ceramide analogs. (Within 100 characters)

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT-116) in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in an appropriate solvent like DMSO. Warm gently and sonicate if necessary to ensure complete dissolution.[16]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[16]

  • Cell Treatment: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis). Allow cells to adhere and reach exponential growth phase (typically 24 hours). Replace the medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent only) in all experiments.[12][17]

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[7]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][12]

  • Treatment: Treat cells with a range of concentrations of the compound and a vehicle control as described in Protocol 1.

  • MTT Addition: After the incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12][18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[12][18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][18]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7][18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with the compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.[17]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

    • Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.[8]

    • Bcl-2 Family: Bcl-2, Bax.[7]

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17] Quantify band intensities and normalize to the loading control.

Logical Relationships in Ceramide-Induced Apoptosis

The interplay between compound action, cellular signaling, and the ultimate cell fate can be visualized to understand the logical progression of events.

cluster_cause Initiating Event cluster_mechanism Signaling Cascade cluster_effect Cellular Outcome Compound Exogenous Ceramide Analog (this compound) Rheostat Shift in Ceramide/S1P Rheostat Compound->Rheostat causes Mito_Pathway Mitochondrial Pathway Activation Rheostat->Mito_Pathway leads to Caspase_Act Executioner Caspase Activation (Caspase-3) Mito_Pathway->Caspase_Act results in Apoptosis Apoptotic Cell Death Caspase_Act->Apoptosis induces

Caption: Logical flow from compound treatment to apoptosis. (Within 100 characters)

References

Application Notes and Protocols: N-Tetracosanoyl-D-sphingosine 1-benzoate for Studying Sphingosine Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingosine Kinase and Its Significance

Sphingosine kinases (SphKs) are a family of lipid kinases that catalyze the phosphorylation of sphingosine to form the bioactive signaling molecule, sphingosine-1-phosphate (S1P)[1][2]. There are two primary isoforms, SphK1 and SphK2, which differ in their subcellular localization and function[2][3]. S1P plays a critical role in a myriad of cellular processes, including cell growth, proliferation, survival, migration, and inflammation[1][4][5].

The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P is often termed the "sphingolipid rheostat"[6]. A shift in this balance towards S1P is associated with cancer progression, chemoresistance, and inflammation[7][8]. Consequently, SphKs are considered significant therapeutic targets for various diseases, making the study of their activity crucial for drug discovery and development[6][7].

Overview of Sphingosine Kinase Activity Assays

Several methods exist to measure the enzymatic activity of SphK. The choice of assay often depends on the required throughput, sensitivity, and available equipment.

  • Radiometric Assays: These are traditional and highly sensitive assays that utilize [γ-³²P]ATP or [γ-³³P]ATP as the phosphate donor. The radiolabeled S1P product is then separated from the unreacted ATP, typically by thin-layer chromatography (TLC) or solvent extraction, and quantified by scintillation counting or autoradiography[9][10][11]. While sensitive, these assays involve handling radioactive materials and are generally low-throughput[9].

  • Fluorescence-Based Assays: These assays employ fluorescently labeled sphingosine analogs, such as NBD-sphingosine, as substrates[12][13][14][15]. The phosphorylation of the fluorescent substrate by SphK results in a change in its physical properties (e.g., solubility), allowing the separation of the product (phosphorylated substrate) from the substrate. The fluorescence of the product can then be measured. These assays are a safer and more convenient alternative to radiometric methods and are well-suited for high-throughput screening[13][14].

  • Luminescence-Based Assays: These assays indirectly measure SphK activity by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction. Commercially available kits, such as those based on the Kinase-Glo® technology, use a luciferase-based system to measure the remaining ATP. The luminescent signal is inversely proportional to the SphK activity[16][17]. These assays are rapid, sensitive, and amenable to high-throughput formats[9].

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the S1P product from the sphingosine substrate. This method can be coupled with fluorescent detection by using fluorescently labeled substrates or by post-column derivatization[18].

Application Notes on N-Tetracosanoyl-D-sphingosine 1-benzoate

Chemical Characteristics: this compound, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a synthetic derivative of sphingosine[19]. It possesses a long acyl chain (C24, tetracosanoyl) attached to the amino group of the sphingosine backbone and a benzoate group protecting the primary hydroxyl group at the 1-position.

PropertyValue
CAS Number123446-98-0
Molecular FormulaC₄₉H₈₇NO₄
Molecular Weight754.22 g/mol

Potential Utility in Sphingosine Kinase Studies:

Direct use of this compound as a substrate for SphK is unlikely due to the presence of the benzoate group at the 1-hydroxyl position, which is the site of phosphorylation by SphK. However, this molecule could be explored in SphK research in the following capacities:

  • As a Pro-substrate: The benzoate group could potentially be removed by cellular esterases to yield N-Tetracosanoyl-D-sphingosine (a ceramide). This ceramide could then be acted upon by ceramidases to produce sphingosine, which would then be a substrate for SphK. This multi-step conversion makes it a complex tool for direct in vitro kinase assays.

  • As a Potential Inhibitor or Modulator: Due to its structural similarity to ceramide and sphingosine, this compound could be investigated as a potential inhibitor or allosteric modulator of SphK or other enzymes in the sphingolipid metabolic pathway.

  • As a Negative Control: In assays where the 1-hydroxyl group is critical, this compound could serve as a negative control to demonstrate the specificity of the enzymatic reaction.

Experimental Protocols

Protocol 1: Fluorescence-Based Sphingosine Kinase Activity Assay Using NBD-Sphingosine

This protocol provides a method for measuring SphK activity in cell lysates or with purified enzyme using the fluorescent substrate NBD-sphingosine. The principle relies on the differential solubility of NBD-sphingosine (lipophilic) and its phosphorylated product, NBD-S1P (hydrophilic), allowing for their separation by solvent extraction[20].

Materials and Reagents:

  • Recombinant human SphK1 or SphK2

  • NBD-sphingosine

  • ATP

  • SphK Reaction Buffer (5X): 100 mM HEPES pH 7.4, 250 mM NaCl, 15 mM MgCl₂, 5 mM DTT

  • Cell Lysis Buffer: 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 1 mM Na₃VO₄, 10 mM NaF, 1% Triton X-100, and protease inhibitors

  • Chloroform/Methanol (2:1, v/v)

  • 1 M KCl

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~466 nm, Emission: ~536 nm)

Procedure:

  • Enzyme/Lysate Preparation:

    • If using purified enzyme, dilute it to the desired concentration in 1X SphK Reaction Buffer.

    • If using cell lysates, prepare the lysate by incubating cells with Lysis Buffer on ice, followed by centrifugation to pellet cell debris. The supernatant is the cell lysate. Determine the protein concentration of the lysate.

  • Reaction Setup:

    • In a 96-well plate, prepare a master mix containing 1X SphK Reaction Buffer, NBD-sphingosine (final concentration 5-10 µM), and the enzyme or cell lysate (5-10 µg of protein).

    • Include appropriate controls: "no enzyme" control and "no ATP" control.

    • The final reaction volume is typically 50 µL.

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Reaction Termination and Phase Separation:

    • Stop the reaction by adding 150 µL of chloroform/methanol (2:1).

    • Mix thoroughly by vortexing or shaking for 1 minute.

    • Add 50 µL of 1 M KCl to facilitate phase separation.

    • Mix again and centrifuge the plate at 1,500 x g for 10 minutes.

  • Fluorescence Measurement:

    • Carefully transfer 50 µL of the upper aqueous phase (containing the NBD-S1P product) to a new 96-well black microplate.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for NBD.

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • The resulting fluorescence intensity is proportional to the SphK activity.

Protocol 2: Hypothetical Workflow to Evaluate this compound as a SphK Modulator

This workflow outlines the steps to determine if this compound can inhibit or modulate SphK activity.

Procedure:

  • Primary Inhibition Assay:

    • Perform the fluorescence-based SphK activity assay as described in Protocol 1.

    • In the reaction setup step, add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the reaction wells. Use a suitable solvent like DMSO for the compound and include a solvent control.

    • Run the assay and measure the fluorescence.

  • Data Analysis for Inhibition:

    • Calculate the percentage of SphK activity at each concentration of the test compound relative to the solvent control.

    • Plot the percentage of activity against the logarithm of the compound concentration.

    • If the compound shows inhibitory activity, fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

  • Mechanism of Inhibition Studies (if inhibition is observed):

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate (e.g., NBD-sphingosine or ATP) while keeping the other substrate and the inhibitor at fixed concentrations.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the enzyme's Km and Vmax.

Data Presentation

Quantitative data from SphK activity assays should be presented in a clear and organized manner.

Table 1: Kinetic Parameters of SphK1 and SphK2 for NBD-Sphingosine

EnzymeKm (µM)Vmax (pmol/min/mg)
SphK138 ± 18[21]0.4 ± 0.2 µM/min[21]
SphK267.08[18]1507.5[18]

Note: The values presented are examples from the literature and may vary depending on the assay conditions and enzyme source.

Table 2: IC50 Values of Known SphK Inhibitors

InhibitorTargetIC50Assay Method
N,N-dimethylsphingosine (DMS)SphK115.2 µM[14]Fluorescence (NBD-Sph)
PF-543SphK116 nM[14]Fluorescence (NBD-Sph)
K145SphK2(Specific inhibitor)[14]Fluorescence (NBD-Sph)

Visualization

Signaling Pathway and Experimental Workflows

Sphingosine_Kinase_Signaling_Pathway Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine Sphingosine->Apoptosis SphK1_2 SphK1 / SphK2 Sphingosine->SphK1_2 S1P Sphingosine-1-Phosphate (S1P) Extracellular_S1P Extracellular S1P S1P->Extracellular_S1P Export Proliferation Cell Proliferation, Survival, Migration S1P->Proliferation Intracellular Targets S1P_Lyase S1P Lyase S1P->S1P_Lyase S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase S1PRs S1P Receptors (S1PR1-5) Extracellular_S1P->S1PRs Downstream Downstream Signaling (e.g., GPCR pathways) S1PRs->Downstream Downstream->Proliferation SphK1_2->S1P ADP ADP SphK1_2->ADP Ceramidase->Sphingosine Degradation Degradation S1P_Lyase->Degradation S1P_Phosphatase->Sphingosine Recycling ATP ATP ATP->SphK1_2

Caption: Overview of the Sphingosine Kinase Signaling Pathway.

Fluorescence_Assay_Workflow Start Start: Prepare Reagents Setup Set up reaction in 96-well plate: - Enzyme (SphK) - NBD-Sphingosine - Buffer Start->Setup Initiate Initiate reaction with ATP Incubate at 37°C Setup->Initiate Stop Stop reaction & induce phase separation (add Chloroform/Methanol & KCl) Initiate->Stop Separate Centrifuge to separate aqueous and organic phases Stop->Separate Transfer Transfer aqueous phase (contains NBD-S1P) to new plate Separate->Transfer Measure Measure Fluorescence (Ex: ~466 nm, Em: ~536 nm) Transfer->Measure End End: Analyze Data Measure->End

Caption: Experimental Workflow for a Fluorescence-Based SphK Assay.

Compound_Evaluation_Workflow Start Start: Compound of Interest (this compound) Assay Perform SphK activity assay with varying concentrations of compound Start->Assay Measure Measure SphK activity (e.g., via fluorescence) Assay->Measure Analyze Analyze data: Plot % activity vs. compound concentration Measure->Analyze Decision Inhibition observed? Analyze->Decision IC50 Calculate IC50 value Decision->IC50 Yes End_NoEffect End: No significant effect observed Decision->End_NoEffect No Kinetics Perform kinetic studies to determine inhibition mechanism IC50->Kinetics End_Inhibitor End: Compound is an inhibitor Kinetics->End_Inhibitor

Caption: Workflow for Evaluating a Compound as a SphK Modulator.

References

Application Notes and Protocols for N-Tetracosanoyl-D-sphingosine 1-benzoate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and experimental use of N-Tetracosanoyl-D-sphingosine 1-benzoate powder. The information is compiled to ensure laboratory safety and experimental success.

Section 1: Product Information and Safety Data Summary

This compound is a complex sphingolipid, a derivative of D-sphingosine acylated with a very-long-chain fatty acid (tetracosanoic acid, C24:0) and esterified with a benzoate group at the 1-position. Understanding its chemical nature is crucial for its proper handling.

Chemical Information:

PropertyValue
Synonyms N-Lignoceroyl-D-sphingosine 1-benzoate
CAS Number 123446-98-0[1]
Molecular Formula C₄₉H₈₇NO₄[1]
Molecular Weight 754.22 g/mol [1]

Hazard Identification and Safety Precautions:

While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. General good laboratory practices should always be followed.

HazardPrecautionary Statement
Acute Toxicity Data not available. Avoid direct contact and inhalation.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves and clothing.[2]
Eye Damage/Irritation May cause serious eye irritation. Wear safety glasses or goggles.[2]
Respiratory Sensitization Avoid breathing dust. Handle in a well-ventilated area or with respiratory protection.[2]

Section 2: Safe Handling and Storage Protocols

2.1 Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound powder to prevent exposure.

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected before use.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use a NIOSH-approved respirator if handling large quantities or if dust cannot be controlled.

2.2 Storage Conditions

Proper storage is critical to maintain the integrity and stability of the compound.

ParameterRecommendation
Temperature Store in a freezer at -20°C for long-term storage.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for unsaturated lipids.[4]
Container Store in a tightly sealed glass vial with a Teflon-lined cap.[4]
Light Protect from light.

2.3 Spill and Disposal Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

ProcedureSteps
Spill Cleanup 1. Evacuate the area. 2. Wear appropriate PPE. 3. Gently sweep up the powder, avoiding dust generation. 4. Place in a sealed container for disposal. 5. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
Disposal Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration by a licensed chemical disposal company.

Section 3: Experimental Protocols

3.1 Preparation of Stock Solutions

Due to the hydrophobic nature of very-long-chain ceramides, dissolving this compound requires specific solvents and techniques.

Protocol 3.1.1: Dissolving in Organic Solvents

  • Solvent Selection: Chloroform is a common solvent for ceramides, though it is only slightly soluble in it.[5] A mixture of chloroform and methanol (e.g., 2:1 v/v) can improve solubility.[6] For cell culture applications, ethanol or DMSO are preferred.

  • Procedure: a. Weigh the desired amount of this compound powder in a glass vial. b. Add the chosen solvent to the desired concentration (e.g., 1-10 mg/mL). c. To aid dissolution, gently warm the vial in a water bath (up to 40°C) and sonicate until the solution is clear.[6] d. Store the stock solution at -20°C in a tightly sealed glass vial with a Teflon-lined cap.

Protocol 3.1.2: Preparation for Cell Culture Applications

Delivering hydrophobic lipids to cells in an aqueous culture medium presents a challenge. The following methods can be employed.

  • Method A: Ethanol/Dodecane Vehicle [7]

    • Prepare a stock solution in 100% ethanol.

    • Prepare a working solution by diluting the stock in a vehicle of ethanol:dodecane (98:2 v/v).

    • Add the working solution to the cell culture medium with vigorous vortexing to disperse the lipid. The final concentration of the vehicle in the medium should be kept low (e.g., <0.5%) to avoid toxicity.

  • Method B: Bovine Serum Albumin (BSA) Complexation

    • Prepare a stock solution in an organic solvent (e.g., ethanol or chloroform:methanol).

    • Aliquot the desired amount into a new glass tube and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 1-2% w/v).

    • Add the BSA solution to the lipid film and vortex or sonicate until the lipid is resuspended. This forms a lipid-BSA complex that is more soluble in the aqueous medium.

3.2 Experimental Workflow for Cell Treatment

The following diagram illustrates a general workflow for treating cultured cells with this compound.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis weigh Weigh Powder dissolve Dissolve in Organic Solvent weigh->dissolve prepare_vehicle Prepare Vehicle (e.g., BSA complex) dissolve->prepare_vehicle add_lipid Add Lipid Solution to Medium prepare_vehicle->add_lipid seed_cells Seed Cells incubate Incubate seed_cells->incubate incubate->add_lipid incubate_treat Incubate for Desired Time add_lipid->incubate_treat harvest Harvest Cells incubate_treat->harvest assay Perform Assay (e.g., Viability, Signaling) harvest->assay ceramide_synthesis cluster_denovo De Novo Synthesis (ER) cluster_golgi Golgi/Plasma Membrane serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT dhs Dihydrosphingosine (Sphinganine) keto->dhs 3-KSR dh_cer Dihydroceramide dhs->dh_cer CerS ceramide Ceramide dh_cer->ceramide DEGS sm Sphingomyelin ceramide->sm SM Synthase sphingosine Sphingosine ceramide->sphingosine Ceramidase sm->ceramide SMase sphingosine->ceramide CerS (Salvage) apoptosis_pathway stress Cellular Stress ceramide Increased Ceramide stress->ceramide pp2a Activate PP2A ceramide->pp2a mito Mitochondrial Pore Formation ceramide->mito akt Inhibit Akt/PKB pp2a->akt bad Dephosphorylate Bad pp2a->bad akt->bad inhibits cyto_c Cytochrome c Release bad->cyto_c mito->cyto_c caspases Activate Caspases cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Troubleshooting & Optimization

N-Tetracosanoyl-D-sphingosine 1-benzoate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing N-Tetracosanoyl-D-sphingosine 1-benzoate. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of ceramide. It is structurally similar to endogenous ceramides but contains a benzoyl group at the 1-position of the sphingosine base. This modification makes it particularly useful as an internal standard in mass spectrometry-based lipidomics analysis. Its synonym is N-lignoceroyl-D-sphingosine 1-benzoate.

Q2: What is the primary application of this compound?

Due to its structural similarity to natural ceramides and its distinct mass, the primary application of this compound is as an internal standard for the quantification of ceramides in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Q3: Why am I having trouble dissolving this compound?

Like many long-chain lipids, this compound has very low solubility in aqueous solutions. It is a hydrophobic molecule and requires organic solvents for effective dissolution. Issues may arise from using inappropriate solvents or insufficient heating and agitation.

Q4: How should I store the solid compound and its solutions?

The solid, powdered form of this compound should be stored tightly sealed at -20°C. Stock solutions in organic solvents should also be stored at -20°C in tightly capped vials to prevent solvent evaporation and degradation. It is advisable to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound will not dissolve in the chosen solvent. 1. Incorrect solvent selection. 2. Concentration is too high for the solvent's capacity. 3. Insufficient temperature or agitation.1. Switch to a recommended solvent like DMSO or a chloroform:methanol mixture (see solubility table below). 2. Try a lower concentration. For a 2 mg/mL solution, DMSO is a reliable choice. 3. Gently warm the solution to 37-40°C and vortex or sonicate briefly to aid dissolution. Do not overheat.
Solution is cloudy or contains visible precipitate. 1. The compound has precipitated out of solution due to temperature changes or solvent evaporation. 2. The solubility limit has been exceeded.1. Warm the solution gently while vortexing to redissolve the precipitate. 2. If precipitation persists, dilute the solution to a lower concentration.
Precipitation occurs when adding the stock solution to aqueous media (e.g., cell culture medium). The compound has extremely low solubility in aqueous environments. The organic solvent from the stock is rapidly diluted, causing the lipid to crash out.1. Minimize the volume of organic stock solution added to the aqueous medium (aim for <0.5% final solvent concentration). 2. Add the stock solution dropwise to the medium while vortexing vigorously to aid dispersion. 3. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery in cell-based assays.
Inconsistent results in mass spectrometry analysis. 1. Incomplete dissolution of the internal standard. 2. Degradation of the compound due to improper storage. 3. Precipitation of the standard during sample preparation.1. Ensure the stock solution is completely clear before use. If necessary, warm and vortex again. 2. Prepare fresh stock solutions regularly and store them properly at -20°C. 3. Ensure the final solvent composition during lipid extraction is sufficient to maintain the solubility of the internal standard.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents. Data for some solvents is based on the behavior of similar long-chain ceramides and should be considered a starting point for optimization.

Solvent Concentration Temperature Notes
DMSO ≥ 2 mg/mLRoom TemperatureGentle warming may be required.
Ethanol SolubleRoom TemperatureWarming may improve solubility.
Chloroform:Methanol (2:1, v/v) Likely SolubleRoom TemperatureA common solvent system for lipids.
Methanol Sparingly SolubleRoom TemperatureMay require warming and sonication.
Aqueous Buffers (e.g., PBS) InsolubleRoom TemperatureNot a recommended solvent.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 1 mg/mL.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.

Protocol 2: Use as an Internal Standard in Lipid Extraction

This protocol outlines the general use of the compound as an internal standard for ceramide analysis in a biological sample (e.g., plasma or cell lysate).

  • Sample Preparation: Prepare a known volume or mass of your biological sample.

  • Standard Spiking: Add a precise, known amount of the this compound stock solution to the sample before starting the extraction process. The amount added should be within the detection range of your mass spectrometer.

  • Lipid Extraction: Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, which typically uses a chloroform:methanol solvent system. The internal standard will co-extract with the endogenous lipids.

  • Solvent Evaporation: After extraction, evaporate the organic solvent phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a solvent appropriate for your LC-MS/MS analysis (e.g., methanol or isopropanol).

  • Analysis: Analyze the sample by LC-MS/MS. Quantify endogenous ceramides by comparing their peak areas to the peak area of the this compound internal standard.

Visualizations

Experimental Workflow

The diagram below illustrates the typical workflow for using this compound as an internal standard in a lipidomics experiment.

G start Start: Biological Sample (e.g., Plasma, Cells) spike Spike with Internal Standard (N-Tetracosanoyl-D-sphingosine 1-benzoate in DMSO) start->spike extract Perform Lipid Extraction (e.g., Folch Method) spike->extract dry Evaporate Solvent (Under Nitrogen Stream) extract->dry reconstitute Reconstitute Dried Lipids in Injection Solvent dry->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze quantify Quantify Endogenous Ceramides (Relative to Internal Standard) analyze->quantify

Caption: Workflow for lipid analysis using an internal standard.

Simplified Ceramide Signaling Pathway

This compound is a synthetic analog of ceramide. While primarily used as an analytical standard, it is important to understand the biological pathways of the molecules it mimics. The diagram below shows a simplified overview of ceramide's role in inducing apoptosis (programmed cell death).

G stress Cellular Stress (e.g., UV, Chemotherapy) smase Sphingomyelinase (SMase) Activation stress->smase activates ceramide Ceramide Production smase->ceramide generates proteins Downstream Protein Targets (e.g., PP2A, Cathepsin D) ceramide->proteins activates mito Mitochondrial Outer Membrane Permeabilization proteins->mito induces caspase Caspase Activation mito->caspase leads to apoptosis Apoptosis caspase->apoptosis

Caption: Simplified overview of ceramide-mediated apoptosis.

improving N-Tetracosanoyl-D-sphingosine 1-benzoate stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with N-Tetracosanoyl-D-sphingosine 1-benzoate.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound

Problem: You are observing that this compound is not fully dissolving or is precipitating out of solution, leading to inaccurate concentrations and unreliable experimental results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Use a recommended solvent system. For stock solutions, consider Dimethyl Sulfoxide (DMSO) or ethanol. A "universal sphingolipid solvent" consisting of chloroform:methanol (2:1, v/v) can also be effective for initial dissolution.This compound is a long-chain sphingolipid with limited solubility in aqueous solutions and some common organic solvents.[1]
Low Temperature Gently warm the solution to 37-40°C in a water bath.Increased temperature can significantly improve the solubility of long-chain lipids.[1]
Insufficient Agitation Use sonication or vigorous vortexing to aid dissolution.Mechanical agitation helps to break down lipid aggregates and facilitate solvent interaction.[1]
Concentration Too High Prepare a more dilute stock solution. It is often better to prepare a higher volume of a lower concentration stock.The solubility of this compound is finite and exceeding its solubility limit will cause precipitation.
Precipitation in Aqueous Media For cell culture experiments, consider using a carrier such as fatty acid-free bovine serum albumin (BSA) or a detergent like CHAPS to maintain solubility when diluting the stock solution into aqueous media.These carriers form complexes with the lipid, preventing aggregation and precipitation in aqueous environments.
Issue 2: Concerns About the Stability and Degradation of this compound in Solution

Problem: You are unsure about the stability of your prepared this compound solutions, which could lead to a loss of activity and inconsistent experimental outcomes over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Oxidation Store stock solutions under an inert gas (e.g., argon or nitrogen) and in amber vials to protect from light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent.The unsaturated sphingosine backbone can be susceptible to oxidation, which is accelerated by oxygen and light.
Hydrolysis Avoid prolonged storage in aqueous solutions, especially at non-neutral pH. Prepare fresh dilutions in aqueous media for each experiment from a stock in an organic solvent.The ester and amide linkages in the molecule can be susceptible to hydrolysis.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.Repeated changes in temperature can promote degradation and precipitation.
Improper Storage Temperature For long-term storage, keep stock solutions at -20°C or -80°C.Lower temperatures slow down chemical degradation processes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, we recommend dissolving this compound in an organic solvent such as DMSO or ethanol. To facilitate dissolution of this long-chain lipid, gentle warming (37-40°C) and sonication may be necessary. For example, to prepare a 10 mM stock solution in DMSO, add the appropriate amount of solvent to your vial and follow the heating and sonication steps until the solution is clear. Store the stock solution in small aliquots at -20°C or -80°C.

Q2: How can I introduce this compound into my cell culture experiments without causing toxicity from the solvent?

A2: When using a solvent like DMSO or ethanol for your stock solution, it is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤ 0.1%). This can be achieved by preparing a concentrated stock solution and diluting it appropriately. Alternatively, you can use a carrier molecule like fatty acid-free BSA. A common method involves preparing a lipid-BSA complex, which can then be added to the cell culture medium.

Q3: How can I assess the stability of my this compound solution over time?

A3: To assess stability, you can perform a time-course experiment. Prepare a batch of your solution, and store it under your typical experimental conditions. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration and purity of this compound using a suitable analytical method like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Stability is generally defined as the retention of at least 90% of the initial concentration.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for ceramides and related sphingolipids include hydrolysis and oxidation.[2] The amide bond linking the fatty acid and the sphingosine base, as well as the benzoate ester, can be susceptible to hydrolysis. The double bond in the sphingosine backbone is a potential site for oxidation. Exposure to heat, light, and oxygen can accelerate these degradation processes.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Water bath set to 37°C

  • Sonicator

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Place the sealed tube/vial in a 37°C water bath for 5-10 minutes to facilitate initial dissolution.

  • Transfer the tube/vial to a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear and free of visible particulates.

  • Allow the solution to return to room temperature.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for Assessing Solution Stability by HPLC

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., methanol, acetonitrile, water with formic acid)

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration.

  • Immediately analyze an aliquot of the freshly prepared solution by HPLC to establish the initial concentration and purity (Time 0). This will serve as your baseline.

  • Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • At predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours, 1 week), withdraw an aliquot from the stock solution.

  • Analyze each aliquot by HPLC using the same method as for the Time 0 sample.

  • Calculate the percentage of the remaining this compound at each time point relative to the Time 0 concentration.

  • Stability is typically defined as the time point at which the concentration remains ≥90% of the initial concentration.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Stability Analysis start Weigh this compound dissolve Dissolve in DMSO/Ethanol start->dissolve heat_sonicate Warm (37°C) & Sonicate dissolve->heat_sonicate stock 10 mM Stock Solution heat_sonicate->stock dilute Dilute Stock in Media (with BSA carrier if needed) stock->dilute store Store Aliquots (-20°C or -80°C) stock->store treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze timepoints Sample at Time Points store->timepoints hplc HPLC-MS Analysis timepoints->hplc data Compare to Time 0 hplc->data

ceramide_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway stimuli Stress Stimuli (e.g., UV, TNF-α) ceramide N-Tetracosanoyl-D-sphingosine 1-benzoate (Ceramide) stimuli->ceramide death_receptors Death Receptors (e.g., Fas, TNFR1) ceramide->death_receptors promotes clustering mitochondria Mitochondria ceramide->mitochondria forms channels caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3_ext Caspase-3 Activation caspase8->caspase3_ext apoptosis Apoptosis caspase3_ext->apoptosis cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3_int Caspase-3 Activation caspase9->caspase3_int caspase3_int->apoptosis

ceramide_cell_cycle_arrest ceramide N-Tetracosanoyl-D-sphingosine 1-benzoate (Ceramide) pp2a Protein Phosphatase 2A (PP2A) ceramide->pp2a activates akt Akt (PKB) (Pro-survival) pp2a->akt dephosphorylates (inactivates) rb Retinoblastoma Protein (Rb) pp2a->rb dephosphorylates (activates) proliferation Cell Proliferation akt->proliferation promotes cdk Cyclin-Dependent Kinases (CDK2, CDK4) cdk->rb phosphorylates (inactivates) cyclins Cyclins (Cyclin D, Cyclin E) cyclins->cdk activate e2f E2F Transcription Factor rb->e2f inhibits arrest G1/S Cell Cycle Arrest rb->arrest e2f->proliferation promotes

References

Technical Support Center: Mass Spectrometry Analysis of N-Tetracosanoyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity in the mass spectrometric analysis of N-Tetracosanoyl-D-sphingosine 1-benzoate (Cer(d18:1/24:0) 1-benzoate).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing any signal, or the signal for my compound is very weak. What are the first things I should check?

A complete loss of signal often points to a fundamental issue with the sample introduction or the instrument's operational state.

  • Verify Analyte Presence: Prepare a fresh, known concentration of your standard and inject it directly into the mass spectrometer (infusion) or via your LC method. This will confirm if the issue lies with your sample preparation or the LC-MS system itself.

  • Check Instrument Status: Ensure the mass spectrometer is properly tuned and calibrated. Review the instrument's diagnostic checks.

  • Inspect the Ion Source: Visually confirm that a stable electrospray is being generated at the ESI probe tip. An unstable or absent spray is a common cause of signal loss.

  • LC System Check: Ensure the LC pumps are primed and delivering the mobile phase at the correct flow rate and pressure. Air bubbles in the lines can extinguish the ESI spray and cause a complete signal loss.

Q2: My signal intensity for this compound is consistently low. What are the most common causes related to the molecule itself?

Low signal intensity for large, modified lipids like this is often related to inefficient ionization or in-source fragmentation.

  • Inefficient Ionization: As a large, relatively nonpolar molecule, this compound may not ionize efficiently as a simple protonated molecule ([M+H]⁺). The formation of adducts with ions like ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) is often more favorable and can significantly enhance signal intensity.[1]

  • In-Source Fragmentation: The energy in the ion source can cause the molecule to fragment before it is detected by the mass analyzer. The benzoate group, in particular, can be labile. This leads to a lower abundance of the intact molecular ion.

  • Ion Suppression: Components from your sample matrix (e.g., salts, detergents, other lipids) can co-elute with your analyte and compete for ionization, leading to a suppressed signal for your compound of interest.[2]

Q3: How can I improve the ionization of this compound?

Optimizing the mobile phase and ion source settings is critical for enhancing ionization.

  • Mobile Phase Additives:

    • For positive ion mode, add 5-10 mM of ammonium formate or ammonium acetate to your mobile phase. This will promote the formation of the [M+NH₄]⁺ adduct, which is often more stable and provides better signal for lipids than the [M+H]⁺ ion.

    • Adding a low concentration of formic acid (e.g., 0.1-0.2%) can also help to improve protonation and overall spray stability.[2]

  • Ion Source Parameters: Systematically optimize the ion source parameters. Pay close attention to the spray voltage, source temperature, and nebulizing/drying gas flows. Higher source temperatures can sometimes improve desolvation for large lipids but can also increase in-source fragmentation. A balance must be found.

Q4: I suspect in-source fragmentation is reducing my precursor ion signal. How can I confirm and mitigate this?

  • Look for Fragment Ions: Examine the full scan mass spectrum for ions that correspond to the neutral loss of the benzoic acid (122 Da) or the benzoyl group (105 Da) from the molecular ion. Also look for the characteristic ceramide backbone fragment at m/z 264.27. If these fragments are present at high intensity in your MS1 scan, in-source fragmentation is likely occurring.

  • Reduce Source Energy: Lower the fragmentor voltage (or equivalent parameter on your instrument). This reduces the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation.

Q5: What are the expected m/z values for this compound and its key fragments?

Having accurate mass-to-charge ratios is essential for data analysis. The table below summarizes the calculated values for the intact molecule and its predicted fragments.

Ion/Fragment DescriptionMolecular FormulaCalculated m/z
Precursor Ions
Neutral Molecule [M]C₄₉H₈₇NO₄754.66
Protonated Molecule [M+H]⁺C₄₉H₈₈NO₄⁺755.67
Sodium Adduct [M+Na]⁺C₄₉H₈₇NO₄Na⁺777.65
Ammonium Adduct [M+NH₄]⁺C₄₉H₉₁N₂O₄⁺772.70
Predicted Product Ions (from [M+H]⁺)
Loss of Benzoic Acid [M+H - C₇H₆O₂]⁺C₄₂H₈₂NO₂⁺632.63
Loss of Benzoyl Group + H [M+H - C₇H₅O]⁺C₄₂H₈₃NO₃⁺650.64
Sphingosine Backbone Fragment [d18:1 - 2H₂O+H]⁺C₁₈H₃₆N⁺264.27

Experimental Protocols

Recommended LC-MS/MS Method

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Perform a lipid extraction using a method suitable for ceramides, such as a modified Bligh-Dyer or Folch extraction. A single-phase extraction using an isopropanol:water:ethyl acetate mixture is also effective.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Methanol:Acetonitrile).

    • Include an appropriate internal standard (e.g., a stable isotope-labeled ceramide or a ceramide with a non-endogenous chain length like C17) prior to extraction to account for extraction efficiency and matrix effects.

  • Liquid Chromatography:

    • Column: C18 Reverse Phase Column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 5 mM Ammonium Formate and 0.1% Formic Acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 50-60 °C.

    • Gradient:

      • 0-2 min: Hold at 70% B.

      • 2-12 min: Linear gradient to 100% B.

      • 12-17 min: Hold at 100% B.

      • 17.1-20 min: Return to 70% B and re-equilibrate.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is recommended for quantification.

    • Ion Source Parameters (Example):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Nebulizer Gas Flow: Instrument dependent, optimize for stable spray.

    • MRM Transitions:

      • Primary: 772.7 -> 264.3 (For [M+NH₄]⁺ precursor)

      • Secondary: 755.7 -> 264.3 (For [M+H]⁺ precursor)

      • Confirmatory: 772.7 -> 650.6 (Loss of benzoyl group)

    • Collision Energy: Optimize for each transition. Start around 30-40 eV. Note that collision energy often needs to be increased for larger lipids to achieve efficient fragmentation.[3]

Visualizations

Troubleshooting Workflow for Poor Signal

The following diagram outlines a logical workflow for troubleshooting poor signal intensity for this compound.

TroubleshootingWorkflow start Poor or No Signal d1 Is the issue reproducible with a fresh standard? start->d1 solution Improved Signal d2 Is the ESI spray stable? d1->d2 Yes a1 Check sample prep, dilution, and storage d1->a1 No d3 Is the correct precursor ion (m/z) being monitored? d2->d3 Yes a2 Check instrument basics: - Tuning/Calibration - LC pumps & solvent lines d2->a2 No d4 Is there evidence of in-source fragmentation? d3->d4 Yes a4 Verify m/z calculations. Consider adducts: [M+H]+, [M+Na]+, [M+NH4]+ d3->a4 No a5 Add ammonium formate to mobile phase to promote [M+NH4]+ adduct d4->a5 No a6 Reduce source energy (e.g., lower fragmentor voltage) d4->a6 Yes d5 Is chromatography (peak shape) optimal? d5->solution Yes a7 Optimize LC gradient, check for matrix effects, consider sample cleanup d5->a7 No a1->d1 a2->d2 a3 Clean ion source, check capillary position, optimize gas flows & voltage a3->d2 a4->d3 a5->d5 a6->d5 a7->solution

Caption: Troubleshooting workflow for poor mass spec signal.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated this compound molecule during tandem mass spectrometry (MS/MS).

FragmentationPathway parent [M+H]⁺ This compound m/z = 755.67 nl1 - C₇H₆O₂ (Benzoic Acid) parent->nl1 nl2 Cleavage of N-acyl chain parent->nl2 nl3 Charge retention on benzoyl group parent->nl3 frag1 [M+H - C₇H₆O₂]⁺ Loss of Benzoic Acid m/z = 632.63 frag2 [d18:1 - 2H₂O+H]⁺ Sphingosine Backbone m/z = 264.27 frag3 [C₇H₅O]⁺ Benzoyl Cation m/z = 105.03 nl1->frag1 nl2->frag2 nl3->frag3

Caption: Predicted MS/MS fragmentation of the target analyte.

References

Technical Support Center: Optimizing HPLC Separation for N-Tetracosanoyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-Tetracosanoyl-D-sphingosine 1-benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of this compound?

A1: The primary challenge stems from the molecule's hydrophobic nature, attributed to the long N-tetracosanoyl (C24) acyl chain. This hydrophobicity can lead to poor solubility in common mobile phases, resulting in issues like peak fronting, peak tailing, and low resolution. Careful selection of the column, mobile phase, and sample solvent is crucial for a successful separation.

Q2: What type of HPLC method is most suitable for this compound?

A2: Both reversed-phase (RP) and normal-phase (NP) HPLC can be employed. Reversed-phase HPLC is a common starting point for hydrophobic molecules. However, if issues with peak shape or retention persist, normal-phase HPLC can be a powerful alternative, separating based on the polarity of the molecule's head group.

Q3: How does the benzoate group on this compound affect the analysis?

A3: The benzoate group provides a significant advantage by introducing a strong ultraviolet (UV) chromophore. This allows for sensitive detection using a standard UV detector, typically in the range of 230-280 nm. Without this group, derivatization would be necessary for UV detection of the ceramide backbone.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, dissolve in an appropriate organic solvent such as chloroform/methanol, ethanol, DMSO, or DMF and store at -20°C or -80°C. Minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting, Tailing, or Broad Peaks)

Poor peak shape is a common problem when analyzing hydrophobic compounds like this compound.

Troubleshooting Poor Peak Shape A Observe Poor Peak Shape (Fronting, Tailing, Broad) B Check Sample Solvent A->B C Is sample solvent weaker than or same as mobile phase? B->C D Dissolve sample in mobile phase or a weaker solvent C->D No E Adjust Mobile Phase C->E Yes K Problem Resolved D->K F Increase organic content (for RP-HPLC) E->F G Add organic modifier (e.g., isopropanol, THF) E->G H Consider Mobile Phase Additives (e.g., formic acid, ammonium acetate) E->H I Check for Column Contamination or Degradation F->I G->I H->I J Flush column with strong solvent or replace if necessary I->J J->K

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Potential Cause Recommended Solution
Sample Solvent Incompatibility The sample should be dissolved in the initial mobile phase or a solvent with a weaker elution strength. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Column Overload Reduce the concentration of the sample being injected. Overloading the column can lead to broad and asymmetric peaks.
Secondary Interactions For reversed-phase, residual silanols on the column can interact with the analyte. Adding a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase can suppress these interactions and improve peak shape.
Column Contamination/Void Flush the column with a strong solvent (e.g., 100% isopropanol for reversed-phase). If the problem persists, a void may have formed at the column inlet, or the column may be degraded and require replacement.
Inappropriate Mobile Phase In reversed-phase, if the analyte is too strongly retained, it can result in broad peaks. Increase the percentage of the strong organic solvent or add a stronger solvent like isopropanol or tetrahydrofuran (THF) to the mobile phase.
Issue 2: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of your analysis.

Troubleshooting Inconsistent Retention Times A Observe Inconsistent Retention Times B Check HPLC System Stability A->B C Is pump pressure stable? Is flow rate consistent? B->C D Service HPLC pump (check seals, check valves) C->D No E Verify Mobile Phase Preparation C->E Yes K Problem Resolved D->K F Is mobile phase fresh? Is it properly degassed? E->F G Prepare fresh mobile phase and degas thoroughly F->G No H Check Column Equilibration F->H Yes G->K I Is equilibration time sufficient between runs? H->I J Increase column equilibration time I->J No I->K Yes J->K

Caption: A systematic approach to diagnosing inconsistent HPLC retention times.

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A minimum of 10-15 column volumes is a good starting point.
Mobile Phase Composition Changes If the mobile phase is prepared by the HPLC system's mixer, ensure the proportioning valves are functioning correctly. For isocratic methods, consider pre-mixing the mobile phase manually. Ensure mobile phase components are fully miscible and do not precipitate over time.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Changes in ambient temperature can affect retention times.
Pump Malfunction Fluctuations in pump pressure can indicate issues with check valves or pump seals, leading to an inconsistent flow rate. Service the pump as needed.
Air Bubbles in the System Ensure the mobile phase is thoroughly degassed. Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise, affecting retention time.

Experimental Protocols

Starting Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method is a good starting point for separating the hydrophobic this compound.

Parameter Recommendation
Column C18 or C8, 3.5-5 µm particle size, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% Formic Acid
Gradient Start at a high percentage of Mobile Phase B (e.g., 80-90%) and increase to 100% over 15-20 minutes. Hold at 100% for 5-10 minutes to elute highly retained components, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 230 nm or 274 nm
Injection Volume 5-20 µL
Sample Preparation Dissolve the sample in a solvent compatible with the initial mobile phase, such as a mixture of acetonitrile and isopropanol. If solubility is an issue, chloroform/methanol can be used, but ensure the injection volume is small to minimize peak distortion.
Starting Protocol 2: Normal-Phase HPLC (NP-HPLC)

This method can be effective if reversed-phase separation is not optimal.

Parameter Recommendation
Column Silica or Diol, 3.5-5 µm particle size, 4.6 x 250 mm
Mobile Phase A Hexane or Iso-octane
Mobile Phase B Ethyl Acetate or a mixture of Chloroform and Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 1-5%) and increase gradually to elute the analyte. The exact gradient will need to be optimized based on the retention.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30 °C)
Detection UV at 230 nm or 274 nm
Injection Volume 5-20 µL
Sample Preparation Dissolve the sample in the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).

This technical support guide provides a foundation for developing and troubleshooting your HPLC method for this compound. Remember that method optimization is often an iterative process, and these recommendations should be adjusted based on your specific instrumentation and experimental observations.

avoiding degradation of N-Tetracosanoyl-D-sphingosine 1-benzoate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of N-Tetracosanoyl-D-sphingosine 1-benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction of this specific benzoylated sphingolipid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound during extraction can primarily be attributed to two factors: enzymatic activity and harsh chemical conditions. Endogenous enzymes such as esterases and amidases can cleave the benzoate group or the N-acyl chain, respectively. Additionally, extreme pH (both highly acidic and alkaline conditions) and high temperatures can lead to the hydrolysis of the ester and amide bonds.

Q2: How can I minimize enzymatic degradation of my sample?

A2: To minimize enzymatic degradation, it is crucial to handle samples quickly and at low temperatures. Immediately after collection, samples should be flash-frozen in liquid nitrogen and stored at -80°C until extraction.[1] The addition of protease and esterase inhibitors to the homogenization buffer can also be an effective strategy. Conducting the entire extraction procedure on ice is highly recommended.

Q3: What is the recommended extraction method for this compound?

A3: A modified Folch or Bligh & Dyer liquid-liquid extraction method is generally recommended for sphingolipids.[2][3] For this compound, a two-step extraction using a mixture of chloroform and methanol is often effective.[4][5] The choice of solvent ratios may need to be optimized depending on the sample matrix.[6]

Q4: Can I use sonication to improve extraction efficiency?

A4: Yes, sonication can be used to improve cell lysis and extraction efficiency. However, it is important to perform sonication in short bursts on ice to prevent sample heating, which could accelerate degradation.

Q5: How should I store the extracted this compound?

A5: For short-term storage, the dried lipid extract should be kept at -20°C. For long-term stability, storage at -80°C is recommended.[4] It is also advisable to store the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the extraction of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Extracted Compound Incomplete cell lysis.Optimize lysis method (e.g., sonication, freeze-thaw cycles).[6]
Inefficient solvent extraction.Verify solvent ratios (e.g., chloroform:methanol). Consider testing different established protocols.[6]
Suboptimal phase separation.Ensure complete separation of aqueous and organic phases. Centrifugation can help sharpen the interface.[6]
Presence of Degradation Products in Final Sample (e.g., N-Tetracosanoyl-D-sphingosine) Enzymatic degradation.Work quickly at low temperatures. Add protease/esterase inhibitors.
Chemical hydrolysis.Avoid extreme pH and high temperatures during extraction.
Poor Peak Shape in LC-MS Analysis Column contamination.Flush the column with a strong solvent or replace it.[6]
Column overload.Dilute the sample or decrease the injection volume.[6]
Inappropriate mobile phase.Optimize the mobile phase composition for better peak shape.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Pellets

This protocol is a general method for the extraction of this compound from cell pellets.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform

  • Methanol

  • Internal standard (e.g., a stable isotope-labeled version of the target molecule)

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

  • Add a known amount of internal standard to the cell pellet.

  • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 1 mL of chloroform and vortex for 30 seconds.

  • Add 1 mL of water and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol:chloroform 9:1, v/v for LC-MS).[6]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield or Degradation Detected check_temp Was the entire extraction performed on ice? start->check_temp check_solvents Are the solvent ratios correct for your sample type? check_temp->check_solvents Yes add_inhibitors Add inhibitors to homogenization buffer check_temp->add_inhibitors No check_inhibitors Were protease/esterase inhibitors used? check_solvents->check_inhibitors Yes adjust_solvents Adjust chloroform:methanol ratio check_solvents->adjust_solvents No optimize_lysis Optimize cell lysis (sonication, freeze-thaw) check_inhibitors->optimize_lysis No end_good Problem Resolved check_inhibitors->end_good Yes end_bad Further Optimization Needed optimize_lysis->end_bad adjust_solvents->end_bad add_inhibitors->end_good

Caption: A flowchart for troubleshooting low yield or degradation issues.

Experimental Extraction Workflow

ExtractionWorkflow sample Cell Pellet / Tissue Homogenate add_solvent Add Chloroform:Methanol (1:2) + Internal Standard sample->add_solvent vortex1 Vortex Vigorously add_solvent->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge for Phase Separation vortex3->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry_down Dry Under Nitrogen collect_phase->dry_down reconstitute Reconstitute in Analytical Solvent dry_down->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: The experimental workflow for the extraction of this compound.

Simplified Sphingolipid Metabolism Pathway

SphingolipidMetabolism serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine de novo synthesis ceramide Ceramide sphinganine->ceramide sphingosine Sphingosine ceramide->sphingosine Ceramidase complex_sl Complex Sphingolipids (e.g., Sphingomyelin) ceramide->complex_sl sphingosine->ceramide Ceramide Synthase (Salvage Pathway) s1p Sphingosine-1-Phosphate sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase degradation Degradation Products s1p->degradation S1P Lyase complex_sl->ceramide

Caption: A simplified overview of the sphingolipid metabolism and salvage pathway.

References

N-Tetracosanoyl-D-sphingosine 1-benzoate not showing biological activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing a lack of biological activity with N-Tetracosanoyl-D-sphingosine 1-benzoate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Tetracosanoyl-D-sphingosine (C24 Ceramide), and what are its known biological roles?

N-Tetracosanoyl-D-sphingosine, also known as C24:0 ceramide, is a very long-chain ceramide. Ceramides are central bioactive sphingolipids that play crucial roles in regulating various cellular processes. C24 ceramide is particularly involved in:

  • Membrane Structure: It is a key component of lipid rafts, specialized membrane microdomains that organize signaling proteins.[1]

  • Cell Signaling: It acts as a second messenger in pathways controlling apoptosis (programmed cell death), cell cycle arrest, and cellular differentiation.[2][3]

  • Immune Response: Certain C24 ceramide derivatives can stimulate the activation and expansion of specific immune cells like invariant Natural Killer T (iNKT) cells.[4]

  • Skin Barrier Function: Very long-chain ceramides are essential for maintaining the skin's barrier integrity.[5]

  • Metabolic Regulation: It is synthesized by ceramide synthase 2 (CerS2) and is abundant in tissues like the liver, kidneys, and brain, where it influences metabolic pathways.[6]

Q2: What is the significance of the 1-benzoate modification on N-Tetracosanoyl-D-sphingosine?

The 1-benzoate group is attached to the primary hydroxyl group at the C1 position of the sphingosine backbone. This modification has a critical biochemical consequence: it blocks the action of sphingosine kinases (SphK1 and SphK2). These enzymes normally phosphorylate sphingosine (derived from ceramide) at this C1 position to form sphingosine-1-phosphate (S1P), a potent signaling molecule with roles often opposing those of ceramide, such as promoting cell proliferation and survival.[3][7][8]

Therefore, this compound cannot be converted into S1P. Its biological activity, if any, would depend on either:

  • The intrinsic activity of the modified molecule itself.

  • Its potential to be metabolized by cellular esterases, which could cleave the benzoate group and release the parent C24 ceramide. This possibility has not been extensively documented and should be considered hypothetical without experimental validation.

Q3: What are the primary challenges when working with long-chain ceramides like C24 ceramide in vitro?

The most significant challenge is their extremely low solubility in aqueous solutions, including cell culture media.[9][10] Due to their long, saturated acyl chain (C24), these lipids are highly hydrophobic and tend to precipitate or form aggregates in media, preventing them from reaching and interacting with cells. This is a primary reason for observing a lack of biological effect.[9] Effective delivery requires specialized solubilization techniques.[5][11]

Troubleshooting Guide: No Observed Biological Activity

If you are not observing the expected biological activity with this compound, follow this troubleshooting guide.

Diagram: Troubleshooting Workflow

start_node Start: No Biological Activity Observed q1 Is the compound properly solubilized? start_node->q1 q_node q_node proc_node proc_node end_node Hypothesize: Compound may be inactive in this system/assay p1 Review and optimize solubilization protocol. (See Table 2 & Protocol 1) q1->p1 No   q2 Are experimental conditions optimal? q1->q2  Yes p1->q1 p2 Adjust concentration, treatment time, and include proper controls. (See Table 3) q2->p2 No   q3 Is the biological system appropriate? q2->q3  Yes p2->q2 q3->end_node  Yes p3 Confirm target pathway activity in cell line. Consider the effect of the 1-benzoate modification. q3->p3 No   p3->q3

Caption: Troubleshooting flowchart for lack of biological activity.

Step 1: Verify Compound Solubility and Delivery

Question: Is my compound actually getting to the cells?

This is the most common failure point. Long-chain ceramides will precipitate in aqueous media if not prepared correctly.

Troubleshooting Actions:

  • Visual Inspection: After adding the compound to your media, inspect it under a microscope. The presence of crystals or precipitates indicates a solubility problem.[9]

  • Optimize Solubilization Method: Standard solvents like ethanol or DMSO may not be sufficient. Complexation with a carrier molecule like bovine serum albumin (BSA) or the use of specific solvent systems is often necessary.

Table 1: Solubilization Methods for Long-Chain Ceramides

Method Description Key Considerations Reference(s)
BSA Complexation The lipid is dissolved in an organic solvent, dried, and then re-dissolved in a solution containing fatty-acid-free BSA. The complex is water-soluble. Creates a more biologically relevant delivery vehicle. The final concentration of BSA should be controlled. [11]
Ethanol/Dodecane The lipid is dissolved in a 98:2 (v/v) mixture of ethanol and dodecane before being added to the culture medium with vigorous agitation. Dodecane helps to maintain the lipid in a dispersed state. Vehicle controls are critical. [10][11]
Detergent (CHAPS) The lipid is mixed with a zwitterionic detergent like CHAPS to form micelles. Detergents can have their own cellular effects and may interfere with some assays. [11]

| Sonication | After addition to media, the solution is sonicated to create a fine dispersion. | May create unstable vesicles; precipitation can still occur over time. |[9][11] |

Step 2: Review Experimental Design

Question: Are my experimental parameters appropriate?

Even with proper solubilization, the experimental conditions must be optimized.

Troubleshooting Actions:

  • Concentration Range: The effective concentration for ceramides can vary widely depending on the cell type and endpoint being measured. Test a broad range of concentrations.

  • Treatment Duration: Ceramide-induced effects can manifest over different time scales, from minutes (for signaling events) to 24-72 hours (for apoptosis or differentiation).

  • Controls: Always include a "vehicle-only" control. This is the solubilization mixture (e.g., BSA solution, ethanol/dodecane) without the ceramide analog, added at the same final concentration to control for any effects of the delivery system itself.

  • Cell Density: Ensure cells are in a logarithmic growth phase and are not over-confluent, as cell density can significantly impact cellular responses to stimuli.

Table 2: Example Effective Concentrations of Ceramide Analogs in Cell Culture Note: Data for the 1-benzoate form is not available. These values for related compounds serve as a starting point.

Compound Cell Type Effective Concentration Observed Effect Reference(s)
C2-Ceramide Various 10 - 50 µM Apoptosis, Cell Cycle Arrest [9]
C8-Ceramide Viral Infections Not specified Immune-stimulation [12]
Synthetic Analogs (315, 403) Primary Effusion Lymphoma (PEL) 10 - 20 µM Apoptosis, Cell Cycle Arrest [3]

| C24-Ceramide LNPs | Keratinocytes | Not specified | Proliferation, Migration |[5] |

Step 3: Assess the Biological Target and Assay

Question: Is my cellular system and assay suitable for this specific molecule?

The unique structure of this compound must be considered when choosing a biological system and assay.

Troubleshooting Actions:

  • Consider the Blocked Pathway: As discussed in the FAQ, this molecule cannot be converted to S1P. Therefore, assays that measure downstream effects of S1P signaling (e.g., activation of S1P receptors, calcium mobilization) are expected to be negative and could serve as a negative control.[7][13]

  • Hypothesize Potential Mechanisms: The primary activity is likely related to the functions of C24 ceramide itself. Focus on assays that measure:

    • Apoptosis: Caspase activation, PARP cleavage, or Annexin V staining.

    • Protein Phosphatase Activity: Ceramides are known to activate protein phosphatases like PP1 and PP2A.[2]

    • Membrane Raft Disruption: Assess changes in membrane fluidity or the clustering of membrane receptors.[1]

  • Confirm Cell Line Suitability: Ensure your chosen cell line expresses the necessary enzymes for ceramide signaling (e.g., ceramide synthases, sphingomyelinases) and is known to be responsive to ceramide-induced stimuli.[6][14]

Diagram: Ceramide Signaling & Metabolism

cluster_synthesis De Novo Synthesis cluster_catabolism Metabolism & Signaling metabolite_node metabolite_node enzyme_node enzyme_node pathway_node pathway_node blocked_node blocked_node Serine Serine Dihydroceramide Dihydroceramide Serine->Dihydroceramide SPT, etc. Ceramide C24 Ceramide (N-Tetracosanoyl-D-sphingosine) Dihydroceramide->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide_Benzoate N-Tetracosanoyl-D-sphingosine 1-benzoate Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis CerS2 CerS2 Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 SphK SphK1/2 Proliferation Proliferation & Survival S1P->Proliferation SMase SMase Ceramidase Ceramidase Ceramide_Benzoate->Sphingosine Esterase? (Hypothetical) Ceramide_Benzoate->SphK 1-Benzoate group BLOCKS phosphorylation

Caption: Ceramide metabolic pathways and the inhibitory effect of the 1-benzoate modification.

Experimental Protocols

Protocol 1: Preparation of a Ceramide-BSA Complex for Cell Culture

This protocol is adapted from established methods for solubilizing hydrophobic lipids for in vitro studies.[11]

Materials:

  • This compound

  • Chloroform/Methanol solution (19:1, v/v)

  • High-purity nitrogen gas

  • Vacuum desiccator or lyophilizer

  • Ethanol (200 proof, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate buffer (100 mM, pH 7.4) or serum-free cell culture medium

  • Sterile glass test tubes and plastic centrifuge tubes

Procedure:

  • Prepare Lipid Stock: Prepare a 1 mM stock solution of the ceramide analog in a chloroform/methanol (19:1, v/v) mixture.

  • Aliquot and Dry: In a sterile glass test tube, dispense a desired amount of the lipid stock solution (e.g., 50 µL for a final 5 µM solution in 10 mL).

  • Evaporate Solvent: Dry the lipid to a thin film on the bottom of the tube using a gentle stream of nitrogen gas. Ensure all organic solvent is removed by placing the tube under a high vacuum for at least 1 hour.

  • Redissolve in Ethanol: Redissolve the dried lipid film in a small volume of pure ethanol (e.g., 200 µL).

  • Prepare BSA Solution: In a sterile 50 mL plastic centrifuge tube, prepare a solution of fatty acid-free BSA in your buffer or serum-free medium. A common concentration is 0.34 mg/mL.

  • Form the Complex: While vigorously vortexing the BSA solution, slowly inject the ethanol-dissolved lipid into the solution. The solution may appear slightly cloudy.

  • Incubate and Use: Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation. The final solution (e.g., 5 µM lipid + 5 µM BSA) is now ready to be diluted into your cell culture medium for experiments.

  • Control Preparation: Prepare a vehicle control by performing the exact same procedure but without adding the lipid to the initial organic solvent.

References

Technical Support Center: Quantification of N-Tetracosanoyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Tetracosanoyl-D-sphingosine 1-benzoate. Given the unique structure of this synthetic sphingolipid, this guide draws upon established methodologies for analogous long-chain ceramides and incorporates specific considerations for the benzoate moiety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: The most suitable technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and specificity required for accurately measuring the analyte in complex biological matrices. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.

Q2: What are the expected challenges specific to this compound?

A2: Due to its very long acyl chain (C24) and the presence of a benzoate group, you may encounter challenges with:

  • Solubility: The molecule is highly lipophilic, which can lead to difficulties in dissolution and potential for adsorption to labware.

  • Chromatography: Poor peak shape, tailing, and carryover are common issues with long-chain lipids.

  • Ionization and Fragmentation: The benzoate group may influence the ionization efficiency and fragmentation pattern compared to standard ceramides. The primary site of fragmentation may differ, requiring careful optimization of MS parameters.

Q3: How do I choose an appropriate internal standard?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound). If this is not available, a close structural analog is the next best choice. A deuterated very long-chain ceramide, such as Cer(d18:1/24:0)-d7, could be a suitable surrogate, but validation of its performance is critical.

Troubleshooting Guide

Sample Preparation Issues
Problem Potential Cause Suggested Solution
Low Recovery Inefficient extraction due to high lipophilicity.Use a robust lipid extraction method like a modified Bligh-Dyer or Folch extraction. Ensure sufficient solvent volumes and vigorous mixing. Consider using a solvent system with higher non-polar character.
Adsorption to plasticware.Use low-adsorption polypropylene tubes or silanized glassware. Minimize sample transfers.
High Variability Inconsistent sample handling.Ensure precise and consistent pipetting, especially of viscous organic solvents. Use a consistent vortexing and centrifugation protocol.
Incomplete dissolution of the dried lipid extract.Re-dissolve the lipid extract in a solvent mixture that matches the initial mobile phase conditions. Sonication or gentle heating may aid dissolution, but monitor for potential degradation.
Chromatography Pitfalls
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Use a C18 or C8 column with a low-silanol activity. Incorporate a small amount of a weak acid (e.g., 0.1% formic acid) in the mobile phase to improve peak shape.
Inappropriate mobile phase composition.Optimize the gradient elution. A slower gradient may improve peak shape. Ensure the mobile phase has sufficient organic strength to elute the highly non-polar analyte.
Peak Splitting or Broadening Injection of a solvent stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
High Carryover Adsorption of the analyte to the column or autosampler components.Implement a robust needle wash protocol in the autosampler with a strong organic solvent. Increase the column wash time at the end of the gradient.
Mass Spectrometry Challenges
Problem Potential Cause Suggested Solution
Low Signal Intensity Suboptimal ionization conditions.Optimize source parameters such as capillary voltage, gas flows, and temperature. The benzoate group may alter the optimal settings compared to standard ceramides.
Inefficient fragmentation.Perform a product ion scan to identify the most abundant and stable fragment ions. Optimize the collision energy for each MRM transition.
In-source Fragmentation High source temperature or voltage.Reduce the source temperature and capillary voltage to minimize premature fragmentation of the precursor ion.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the biological matrix.Improve chromatographic separation to resolve the analyte from interfering species. Evaluate different extraction methods to remove interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a starting point and will require optimization for your specific instrumentation and application. It is based on established methods for very long-chain ceramides.[1][2]

1. Lipid Extraction (from Plasma)

  • To 50 µL of plasma, add 10 µL of internal standard solution.

  • Add 500 µL of methanol and vortex for 30 seconds.

  • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Add 250 µL of water and vortex for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 70% B

    • 1-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-18 min: Return to 70% B (re-equilibration).

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothesized):

    • These must be determined empirically by infusing the analytical standard.

    • Precursor Ion: The [M+H]⁺ of this compound.

    • Product Ion 1 (Most Likely): The fragment corresponding to the sphingoid base after loss of the N-tetracosanoyl chain and water (m/z 264.2 for a d18:1 sphingosine backbone is a common fragment for ceramides).[1]

    • Product Ion 2 (Possible): A fragment related to the benzoylated sphingosine backbone.

Quantitative Data Summary

The following table provides a starting point for developing an LC-MS/MS method for this compound, based on a validated method for Cer(24:0).[1][2]

Parameter Value (for Cer(24:0) - as a starting point) Notes for this compound
Precursor Ion (m/z) 650.6 ([M+H]⁺)Calculate the exact mass of the protonated molecule.
Product Ion (m/z) 264.3This is a characteristic fragment of the d18:1 sphingosine backbone and is likely to be a major fragment. Other fragments involving the benzoate group should be investigated.
Dwell Time 100 msAdjust based on the number of MRM transitions monitored.
Collision Energy ~30-40 eVMust be optimized for your specific instrument and the chosen precursor/product ion pair.
Linear Dynamic Range 0.08–16 µg/mlThis will need to be determined through a validation study.
Lower Limit of Quantification (LLOQ) 0.08 µg/mlThis will depend on the sensitivity of your instrument and the efficiency of your method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification end Final Concentration quantification->end

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_mass_spec Mass Spectrometry start Problem Detected (e.g., Low Signal, High Variability) sp_check Review Extraction Protocol - Check solvent volumes - Ensure proper mixing start->sp_check Is recovery low? lc_check Examine Peak Shape - Tailing? - Splitting? start->lc_check Is peak shape poor? ms_check Verify MS Parameters - Correct MRM transitions? - Optimized collision energy? start->ms_check Is signal intensity low? sp_solution Optimize Extraction - Test different solvents - Use low-adsorption labware sp_check->sp_solution lc_solution Optimize LC Method - Adjust gradient - Check sample solvent - Implement strong needle wash lc_check->lc_solution ms_solution Re-optimize MS - Infuse standard - Tune source parameters ms_check->ms_solution

Caption: A logical troubleshooting guide for common issues in sphingolipid quantification.

References

how to prevent N-Tetracosanoyl-D-sphingosine 1-benzoate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Tetracosanoyl-D-sphingosine 1-benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. The primary focus of this guide is to address and prevent the common issue of precipitation when introducing this compound into aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a synthetic sphingolipid.[1] It consists of a D-sphingosine backbone N-acylated with a 24-carbon fatty acid (tetracosanoic acid or lignoceric acid) and a benzoate group esterified to the primary hydroxyl group. Its long, saturated acyl chain and the hydrophobic benzoate group contribute to its very low aqueous solubility.

Q2: Why does this compound precipitate in my cell culture medium?

Precipitation is a common issue with long-chain, hydrophobic molecules like this compound when they are introduced into aqueous environments such as cell culture media. The primary reasons for this include:

  • Low Aqueous Solubility: The molecule is highly lipophilic and has a natural tendency to aggregate and fall out of solution in water-based media.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO or ethanol) into the aqueous medium can cause the compound to immediately precipitate as it comes into contact with a poor solvent.

  • Temperature Changes: Adding a cold stock solution to warm media can decrease the solubility of the compound.

  • Interactions with Media Components: Salts, proteins, and other components in the culture medium can sometimes interact with the compound, leading to the formation of insoluble complexes.

Q3: What is the recommended solvent for making a stock solution?

Q4: Can I sonicate or heat the media to dissolve the precipitate?

Gentle warming (e.g., to 37°C) and sonication can be attempted to aid in the dissolution of the compound.[2] However, vigorous or prolonged heating should be avoided as it can degrade the compound or other media components. Similarly, excessive sonication can be detrimental to media components. These methods may not be sufficient to overcome the inherent low aqueous solubility of this lipid.

Troubleshooting Guides

Problem: Precipitate forms immediately upon adding the stock solution to the media.

This is likely due to "solvent shock," where the compound rapidly aggregates when transferred to a poor solvent (the aqueous medium).

Solution 1: Slow, Dropwise Addition and Mixing

  • Protocol:

    • Warm your cell culture medium to 37°C.

    • While gently swirling or stirring the medium, add the required volume of the concentrated stock solution drop by drop.

    • Continue to mix gently for a few minutes after the addition is complete.

Solution 2: Serial Dilution

  • Protocol:

    • Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilutions in smaller volumes of pre-warmed media.

    • For example, add the stock to 1 ml of media, mix well, and then transfer this to the final volume.

Problem: The compound precipitates over time in the incubator.

This suggests that while initially dispersed, the compound is not stable in the aqueous environment and is slowly aggregating.

Solution 1: Use of a Carrier Protein (BSA)

Bovine Serum Albumin (BSA) can bind to hydrophobic molecules and act as a carrier, improving their solubility and delivery to cells.

  • Experimental Protocol: BSA-Lipid Complex Formation

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform/methanol 19:1, v/v) at approximately 1 mM.

    • In a glass test tube, dispense the desired volume of the lipid stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen, followed by placing it under a vacuum for at least one hour to form a thin lipid film.

    • Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µl).

    • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired buffer or serum-free medium (e.g., 0.34 mg/ml).

    • While vortexing the BSA solution, slowly inject the ethanolic lipid solution into it.

    • This resulting lipid-BSA complex solution can then be sterile-filtered and added to your cell culture medium.

Solution 2: Use of a Non-ionic Detergent

Low concentrations of non-ionic detergents can help to form micelles around the hydrophobic compound, keeping it dispersed in the aqueous medium.

  • Experimental Protocol: Solubilization with Pluronic® F-127

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in sterile DMSO. This may require gentle heating. Store at room temperature.

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 1000x the final desired concentration).

    • Immediately before use, mix equal volumes of your compound's stock solution and the 20% Pluronic® F-127 stock solution.

    • Add this mixture to your pre-warmed cell culture medium to achieve the final desired concentration of the compound. The final concentration of Pluronic® F-127 should be kept low to minimize cytotoxicity.

Solution 3: Specialized Solvent System

For some ceramides, a mixture of ethanol and dodecane has been shown to improve dispersion in aqueous solutions.

  • Experimental Protocol: Ethanol/Dodecane Delivery

    • Prepare a stock solution of this compound in a sterile mixture of ethanol and dodecane (98:2, v/v).

    • Add this solution directly to the cell culture medium while agitating.

    • Transfer the final solution to the culture dishes.

Quantitative Data Summary

Due to the lack of specific published solubility data for this compound, the following table provides general guidelines for stock solution concentrations of similar long-chain sphingolipids in common organic solvents. These should be used as a starting point for optimization.

SolventTypical Stock Concentration RangeNotes
DMSO 1-20 mMA common solvent for cell culture additives. Final concentration in media should be kept low (typically <0.5%).
Ethanol 1-10 mMCan be less toxic to some cell lines than DMSO. Final concentration should also be kept low.
Chloroform/Methanol (2:1, v/v) ~10 mg/mlPrimarily for initial solubilization and preparation of lipid films. Not for direct addition to cell culture.[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the precipitation of this compound in your experimental media.

TroubleshootingWorkflow cluster_solutions start Start: Dissolving This compound stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock_prep add_to_media Add Stock to Aqueous Media stock_prep->add_to_media observe Observe for Precipitation add_to_media->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate Clear Solution precipitate Precipitation Occurs observe->precipitate Precipitate Forms troubleshoot_options Troubleshooting Strategies precipitate->troubleshoot_options slow_addition Slow, Dropwise Addition to Warmed Media troubleshoot_options->slow_addition carrier_protein Use Carrier Protein (e.g., BSA) troubleshoot_options->carrier_protein detergent Use Non-ionic Detergent (e.g., Pluronic F-127) troubleshoot_options->detergent solvent_system Use Specialized Solvent System (e.g., EtOH/Dodecane) troubleshoot_options->solvent_system

Troubleshooting workflow for this compound precipitation.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathways initiated by this compound are not well-defined in the literature, as a ceramide analog, it can be hypothesized to influence cellular processes regulated by natural ceramides. The following diagram illustrates a simplified, general ceramide signaling pathway.

CeramideSignaling ext_stimuli External Stimuli (e.g., Stress, Ligands) smase Sphingomyelinase (SMase) Activation ext_stimuli->smase ceramide_synth De Novo Synthesis ext_stimuli->ceramide_synth ceramide_analog N-Tetracosanoyl-D-sphingosine 1-benzoate (Exogenous) ceramide Increased Intracellular Ceramide Levels ceramide_analog->ceramide Mimics/Contributes to smase->ceramide ceramide_synth->ceramide downstream_effectors Downstream Effectors ceramide->downstream_effectors pp Protein Phosphatases (e.g., PP1, PP2A) downstream_effectors->pp pkc Protein Kinase C zeta (PKCζ) downstream_effectors->pkc cathepsin_d Cathepsin D downstream_effectors->cathepsin_d cellular_response Cellular Responses pp->cellular_response pkc->cellular_response cathepsin_d->cellular_response apoptosis Apoptosis cellular_response->apoptosis cell_cycle_arrest Cell Cycle Arrest cellular_response->cell_cycle_arrest senescence Senescence cellular_response->senescence

Simplified general ceramide signaling pathway.

References

optimizing concentration of N-Tetracosanoyl-D-sphingosine 1-benzoate for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of N-Tetracosanoyl-D-sphingosine 1-benzoate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as N-Lignoceroyl-D-sphingosine 1-benzoate) is a synthetic, modified ceramide analog.[1] Ceramides are a class of sphingolipids that act as critical second messengers in various cellular processes, including proliferation, growth arrest, differentiation, and apoptosis.[2] This compound is used in life science research to study the roles and mechanisms of ceramide signaling.[3]

Q2: How should I dissolve this compound for cell culture experiments?

A2: Due to its long fatty acid chain, this compound has very poor solubility in aqueous solutions, a common issue with long-chain ceramides.[4] While it may dissolve in organic solvents like DMSO or ethanol, it often precipitates when diluted into cell culture media.[5] To overcome this, prepare a high-concentration stock in a suitable organic solvent and then use a solubilization method, such as complexing with bovine serum albumin (BSA) or using a solvent mixture like ethanol:dodecane (98:2, v/v), to create a bioavailable solution for cell treatment.[4][6] Always prepare fresh dilutions immediately before use.[5]

Q3: What is a recommended starting concentration for my experiments?

A3: The optimal concentration is highly dependent on the cell type and the specific assay. For other cell-permeable ceramide analogs, concentrations typically range from 10 µM to 50 µM.[2] It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[6] Start with a broad range (e.g., 1 µM to 100 µM) to identify the effective window.

Q4: I'm observing high levels of cytotoxicity. What could be the cause and how can I fix it?

A4: High cytotoxicity can stem from several factors. The compound's intrinsic properties can induce apoptosis at high concentrations.[2] Additionally, the solvent used for dissolution (e.g., DMSO) can be toxic to cells, especially at final concentrations above 0.5%.[5] To mitigate this, perform a dose-response curve to find a concentration that elicits the desired biological effect without causing excessive cell death. Always include a vehicle control (media with the same final concentration of the solvent) to distinguish between compound- and solvent-induced toxicity.

Q5: What signaling pathways are potentially modulated by this compound?

A5: As a ceramide analog, this compound is expected to influence the sphingolipid signaling pathway. Ceramides are precursors to other bioactive lipids, most notably sphingosine-1-phosphate (S1P), which is formed via the action of ceramidases and sphingosine kinases.[7] S1P is a potent signaling molecule that regulates crucial cellular processes like cell migration, survival, and proliferation by binding to a family of G protein-coupled receptors (S1P receptors 1-5).[8][9] Introducing an exogenous ceramide analog can alter the intracellular balance of ceramide and S1P, thereby modulating these downstream pathways.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

ProblemPotential CauseRecommended Solution
Compound Precipitation in Media Poor aqueous solubility of the long-chain lipid.[4][5]1. Use a Carrier: Prepare the final dilution in media containing serum or fatty-acid-free BSA to improve solubility. 2. Optimize Solvent: Use a co-solvent system like ethanol:dodecane (98:2 v/v) for dispersion.[4] 3. Lower Stock Concentration: A very high stock concentration can lead to precipitation upon dilution. Try a lower stock concentration and adjust the volume accordingly, keeping the final solvent percentage low.[5]
High Cytotoxicity 1. Compound concentration is too high. 2. Final solvent (e.g., DMSO) concentration exceeds 0.5%.[5] 3. Cell line is particularly sensitive.1. Perform Dose-Response: Determine the IC50 and select a sub-lethal concentration for functional assays. 2. Solvent Control: Ensure the final solvent concentration is non-toxic (ideally ≤0.1%). Run a vehicle-only control. 3. Time-Course Experiment: Reduce the incubation time of the compound with the cells.[5]
No Observable Effect 1. Concentration is too low. 2. Compound is not bioavailable due to precipitation. 3. Incubation time is too short. 4. The chosen cell line does not respond to the compound.1. Increase Concentration: Titrate the compound to a higher concentration, monitoring for cytotoxicity. 2. Confirm Solubility: Visually inspect the media for precipitation after adding the compound. Re-evaluate your solubilization method. 3. Extend Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).
Assay Interference The compound may directly react with assay reagents (e.g., reducing MTT) or possess autofluorescent properties.[5]1. Run Cell-Free Controls: Incubate the compound in media with the assay reagent but without cells to check for direct chemical reactions.[5] 2. Use an Orthogonal Assay: Confirm results with a different type of assay (e.g., switch from an MTT assay to an ATP-based assay like CellTiter-Glo®).[5] 3. Measure Autofluorescence: For fluorescence-based assays, measure the signal from wells containing only the compound in media.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, soluble stock solution for use in cell culture.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Method:

  • Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS.

  • Accurately weigh the desired amount of this compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 10-20 mM).

  • Warm the 10% BSA solution to 37°C.

  • Slowly add the primary DMSO stock to the warm BSA solution while vortexing gently to create a secondary stock (e.g., 1-2 mM). The molar ratio of BSA to the lipid should be approximately 1:1 to 1:5.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[6]

  • Sterile-filter the final BSA-complexed solution using a 0.22 µm filter.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[5]

Protocol 2: Dose-Response Cytotoxicity Assay (MTT Assay)

Objective: To determine the optimal concentration range of the compound for subsequent functional assays.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (BSA-complexed stock)

  • Vehicle control (e.g., 10% BSA in PBS diluted in media)

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the BSA-complexed stock solution in complete cell culture medium. A common range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated" and "vehicle control."

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[2]

  • Analysis: Normalize the data to the untreated control and plot cell viability (%) against compound concentration to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_optim Optimization cluster_assay Functional Assay stock Prepare High-Concentration Stock in DMSO complex Complex with Carrier (e.g., BSA) stock->complex dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) complex->dose_response Determine Non-Toxic Concentration Range time_course Time-Course Experiment dose_response->time_course functional_assay Perform Target Assay (e.g., Apoptosis, Migration) time_course->functional_assay Select Optimal Time Point analysis Data Analysis functional_assay->analysis

Caption: General experimental workflow for optimizing compound concentration.

G start Inconsistent or Unexpected Results q1 Precipitation Observed? start->q1 sol_precip Re-evaluate Solubilization - Use BSA carrier - Check solvent compatibility q1->sol_precip Yes q2 High Cytotoxicity? q1->q2 No sol_precip->q2 sol_cyto Lower Concentration - Perform Dose-Response - Check Vehicle Toxicity q2->sol_cyto Yes q3 No Effect Observed? q2->q3 No sol_cyto->q3 sol_no_effect Increase Concentration - Extend Incubation Time - Confirm Bioavailability q3->sol_no_effect Yes end Consistent & Reliable Data q3->end No sol_no_effect->end

Caption: A logical workflow for troubleshooting common experimental issues.

G compound N-Tetracosanoyl-D- sphingosine 1-benzoate (Ceramide Analog) sphingosine Sphingosine compound->sphingosine Metabolism via Ceramidase (putative) ceramide Endogenous Ceramide ceramide->sphingosine Ceramidase response Cellular Responses (Proliferation, Survival, Migration, Apoptosis) ceramide->response Direct Signaling s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase (SPHK1/2) s1pr S1P Receptors (S1PR1-5) s1p->s1pr Extracellular Signaling s1pr->response GPCR Activation

References

dealing with batch-to-batch variability of N-Tetracosanoyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of N-Tetracosanoyl-D-sphingosine 1-benzoate. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic derivative of a ceramide, a class of bioactive sphingolipids. It is composed of a D-sphingosine backbone, an N-linked tetracosanoic acid (a very-long-chain fatty acid), and a benzoate group at the 1-position of the sphingosine. In research, it is often used as a tool compound to study the downstream effects of ceramide signaling, which can include the induction of apoptosis, regulation of cell differentiation, and modulation of inflammatory responses.[1][2][3] The benzoate group can enhance its lipophilicity and alter its metabolic fate compared to naturally occurring ceramides.

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability in synthetic lipids like this compound can arise from several factors during synthesis and purification. These include:

  • Purity: The presence of unreacted starting materials, by-products, or solvent residues can alter the effective concentration and introduce confounding variables in experiments.

  • Acyl Chain Homogeneity: Incomplete acylation or the presence of contaminants with different fatty acid chain lengths (e.g., C22:0 or C26:0) can significantly impact the biological activity of the compound.[4][5]

  • Stereochemistry: Improper stereochemical control during synthesis can lead to the formation of different stereoisomers, which may have distinct biological activities.

  • Physical State: Differences in crystallinity or amorphous nature between batches can affect solubility and bioavailability in cell culture media.

  • Degradation: Improper storage or handling can lead to hydrolysis of the benzoate ester or the amide bond, resulting in the formation of N-Tetracosanoyl-D-sphingosine or other degradation products.

Q3: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to:

  • Storage: Store the solid compound at -20°C or lower in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent, such as ethanol or a chloroform:methanol mixture. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

  • Handling: Before use, allow the compound to warm to room temperature before opening the container to prevent condensation. Use high-purity solvents for preparing solutions.

Q4: I am observing inconsistent results in my cell-based assays. Could this be due to the this compound?

Yes, inconsistent results in cell-based assays are a common consequence of batch-to-batch variability. Differences in purity, acyl chain composition, or the presence of impurities can lead to variations in the effective concentration of the active compound, resulting in fluctuating biological responses. It is crucial to perform quality control checks on each new batch before use in critical experiments.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays

Symptoms:

  • The concentration of this compound required to achieve a specific biological effect (e.g., 50% inhibition of cell viability, IC50) varies between batches.

  • The maximum achievable effect differs between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Effective Concentration due to Impurities 1. Verify Purity: Analyze the purity of each batch using HPLC-UV or LC-MS. Refer to Protocol 1 for a detailed methodology. 2. Adjust Concentration: If a batch has lower purity, adjust the concentration used in your experiments to normalize the amount of the active compound.
Presence of Biologically Active Impurities 1. Characterize Impurities: Use LC-MS/MS to identify the chemical nature of any significant impurities. Common impurities may include ceramides with different acyl chain lengths. 2. Assess Biological Activity of Impurities: If possible, test the biological activity of the identified impurities to understand their contribution to the observed effects.
Poor Solubility or Aggregation in Culture Medium 1. Check Solubility: Perform a solubility test for each new batch in your experimental vehicle (e.g., DMSO, ethanol) and culture medium. Refer to Protocol 2 . 2. Optimize Formulation: If solubility is an issue, consider using a different solvent system or incorporating a low concentration of a non-ionic surfactant like Tween® 20.
Issue 2: Unexpected Cellular Responses or Off-Target Effects

Symptoms:

  • Observation of cellular phenotypes that are not consistent with the known biological activity of ceramides.

  • High levels of cellular toxicity at concentrations where the compound is expected to be well-tolerated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination with Toxic By-products 1. Broad Spectrum Analysis: Use LC-MS in full scan mode to look for unexpected masses that do not correspond to this compound or related ceramides. 2. Supplier Communication: Contact the supplier with the batch number and request the certificate of analysis and any available information on potential impurities.
Batch-to-Batch Variation in Acyl Chain Composition 1. Acyl Chain Profiling: Use GC-MS analysis of the fatty acid methyl esters after hydrolysis of the ceramide to determine the acyl chain composition of each batch. 2. Correlate with Biological Activity: Compare the acyl chain profile with the observed biological responses to determine if there is a correlation.

Quality Control and Batch Validation

To mitigate the impact of batch-to-batch variability, it is highly recommended to perform in-house quality control on each new lot of this compound.

Table 1: Recommended Quality Control Specifications
Parameter Method Acceptance Criteria
Purity HPLC-UV (230 nm)≥ 98% peak area
Identity LC-MSMeasured mass ± 0.5 Da of theoretical mass
Acyl Chain Homogeneity GC-MS of FAMEsC24:0 ≥ 98% of total fatty acids
Solubility Visual InspectionClear solution at the desired stock concentration
Biological Activity Cell-Based AssayIC50 within ± 20% of the reference batch

Experimental Protocols

Protocol 1: Purity and Identity Verification by LC-MS

This protocol describes a general method for the analysis of this compound by LC-MS.

Materials:

  • This compound (test and reference batches)

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile/isopropanol (80:20, v/v) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • LC-MS system with ESI source

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Dilute the stock solution to 10 µg/mL with Mobile Phase B.

  • Set up the LC gradient as follows:

    • 0-2 min: 80% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 80% B

  • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Inject 5 µL of the sample.

  • Set the mass spectrometer to positive ion mode and scan for the expected precursor ion.

Data Analysis:

  • Purity: Integrate the peak area of the main compound and any impurities. Calculate purity as (Peak Area of Main Compound / Total Peak Area) * 100.

  • Identity: Confirm the mass of the main peak corresponds to the expected mass of this compound.

Table 2: Expected Mass Spectrometry Data

Compound Formula Theoretical Mass (M) Expected [M+H]+ Key Fragment Ions (m/z)
This compoundC49H87NO4754.22754.6632.6 ([M+H - Benzoic Acid]+), 264.3 (Sphingosine backbone)
Protocol 2: Solubility Assessment

This protocol provides a simple method to assess the solubility of this compound in a chosen solvent.[6][7][8][9][10]

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the compound to the solvent in a clear vial.

  • Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 1 hour with intermittent shaking.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Carefully observe the supernatant. A clear supernatant indicates that the compound is soluble at that concentration.

Protocol 3: Biological Activity Assay - Apoptosis Induction

This protocol describes a general method for assessing the biological activity of this compound by measuring its ability to induce apoptosis in a cancer cell line (e.g., Jurkat cells).

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound (test and reference batches)

  • Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed Jurkat cells at a density of 2 x 10^5 cells/mL in a 24-well plate.

  • Prepare serial dilutions of the test and reference batches of this compound in culture medium.

  • Treat the cells with a range of concentrations of the compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.

Data Analysis:

  • Calculate the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells for each concentration.

  • Plot the percentage of total apoptotic cells against the compound concentration and determine the IC50 value for each batch.

Visualizations

Signaling Pathway: Ceramide-Induced Apoptosis

Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activates Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 N-Tetracosanoyl-D-sphingosine\n1-benzoate N-Tetracosanoyl-D-sphingosine 1-benzoate Ceramide Ceramide N-Tetracosanoyl-D-sphingosine\n1-benzoate->Ceramide mimics Ceramide->Death Receptors clusters Ceramide->Mitochondrion acts on Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Ceramide-induced apoptosis signaling pathway.

Experimental Workflow: Batch Quality Control

QC_Workflow New Batch Received New Batch Received Perform Solubility Test Perform Solubility Test New Batch Received->Perform Solubility Test LC-MS Analysis LC-MS Analysis Perform Solubility Test->LC-MS Analysis Purity & Identity Check Purity & Identity Check LC-MS Analysis->Purity & Identity Check Biological Activity Assay Biological Activity Assay Purity & Identity Check->Biological Activity Assay Pass Batch Rejected Batch Rejected Purity & Identity Check->Batch Rejected Fail Compare to Reference Compare to Reference Biological Activity Assay->Compare to Reference Batch Accepted Batch Accepted Compare to Reference->Batch Accepted Pass Compare to Reference->Batch Rejected Fail

Caption: Workflow for quality control of new batches.

Troubleshooting Logic: Inconsistent Assay Results

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Purity Check Purity Inconsistent Results->Check Purity Check Solubility Check Solubility Check Purity->Check Solubility ≥ 98% Low Purity Low Purity Check Purity->Low Purity < 98% Check Acyl Chain Check Acyl Chain Check Solubility->Check Acyl Chain Soluble Poor Solubility Poor Solubility Check Solubility->Poor Solubility Insoluble Incorrect Acyl Chain Incorrect Acyl Chain Check Acyl Chain->Incorrect Acyl Chain Impure

References

Validation & Comparative

A Comparative Guide to N-Tetracosanoyl-D-sphingosine 1-benzoate and Other Ceramides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Tetracosanoyl-D-sphingosine 1-benzoate and other key ceramide species. It is designed to assist researchers in understanding the nuanced roles of different ceramides in cellular processes, supported by experimental data and detailed protocols.

A Note on this compound: Limited direct experimental data exists for this compound in the public domain. The presence of the 1-benzoate group on the sphingosine backbone suggests its potential use as a synthetic protecting group or a prodrug moiety to enhance lipophilicity and cell permeability. It is hypothesized that intracellular esterases cleave the benzoate group, releasing the biologically active N-Tetracosanoyl-D-sphingosine (C24 ceramide). Therefore, this guide will focus on the comparative effects of the parent compound, C24 ceramide, against other well-studied ceramides, namely C16 and C18 ceramides.

Introduction to Ceramides

Ceramides are a class of sphingolipids that are central to cellular signaling, regulating a multitude of processes including apoptosis, cell cycle arrest, and insulin signaling.[1][2] They consist of a sphingosine backbone N-acylated with a fatty acid of varying length. This acyl chain length is a critical determinant of their biological function, leading to distinct and sometimes opposing cellular responses.[3] Long-chain ceramides like C16 and C18 are often associated with pro-apoptotic and insulin-resistant effects, while very-long-chain ceramides like C24 can have different or even protective roles in certain contexts.[4][5]

Data Presentation: A Quantitative Comparison

The functional differences between ceramides with varying acyl chain lengths are evident in their impact on key cellular processes. The following tables summarize quantitative data from various experimental studies.

Table 1: Comparative Effects of Ceramides on Cell Viability and Apoptosis

Ceramide SpeciesCell LineConcentrationIncubation Time (h)Effect on Cell Viability/ApoptosisReference
C16-ceramideNeutrophils100 µM6Significant increase in apoptosis[6]
C24-ceramideNeutrophils100 µM6Significant increase in apoptosis (less potent than C16)[6]
C16-ceramideObese-diabetic subcutaneous adipose tissueN/AN/ASignificantly increased levels (P = 0.027)[1][7]
C24:1-ceramideObese cohort subcutaneous adipose tissueN/AN/ASignificantly increased levels (P = 0.040)[1][7]
C16-ceramideMCF-7Not specifiedNot specifiedReduced cell proliferation[8]
C6-ceramideHepG231 µM (IC50)46Inhibition of cell viability[9]
C6-ceramideMCF716 µM (IC50)46Inhibition of cell viability[9]

Table 2: Comparative Effects of Ceramides on Insulin Signaling

Ceramide SpeciesSystemEffectQuantitative DataReference
C16-ceramideObese-diabetic cohortAssociated with insulin resistancePositive correlation with HOMA-IR[1][7]
C18-ceramideHuman muscle cellsInduces insulin resistancePreferentially binds to I2PP2A to inhibit Akt[3][4]
C16-ceramideMCF-7 cellsInhibition of Akt phosphorylationCerS6 (produces C16-ceramide) overexpression reduced p-Akt[8]
C24-ceramideSubjects with impaired glucose regulationAssociated with insulin secretion-sensitivityNegative relationship with insulin secretion-sensitivity index-2[10]
C2-ceramideC2C12 myotubesIncreased endogenous ceramides (including C16, C18, C24)~2-fold increase in total endogenous ceramides[5]

Mandatory Visualization

Signaling Pathways

// Nodes Stress [label="Stress Stimuli\n(e.g., TNF-α, Chemotherapy)", fillcolor="#F1F3F4", fontcolor="#202124"]; SMase [label="Sphingomyelinase\n(SMase)", fillcolor="#FBBC05", fontcolor="#202124"]; Ceramide [label="Ceramide\n(C16, C18)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nrelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"]; PP2A [label="PP2A", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt\n(pro-survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> SMase [label="activates"]; SMase -> Ceramide [label="generates"]; Ceramide -> Bax [label="activates"]; Ceramide -> Bcl2 [label="inhibits", arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytochromeC; CytochromeC -> Apaf1; Apaf1 -> Caspase9 [label="activates"]; Caspase9 -> Caspase3 [label="activates"]; Caspase3 -> Apoptosis; Ceramide -> PP2A [label="activates"]; PP2A -> Akt [label="dephosphorylates\n(inactivates)", arrowhead=tee]; Akt -> Apoptosis [label="inhibits", arrowhead=tee]; } . Caption: Ceramide-mediated apoptosis signaling pathway.

// Nodes Insulin [label="Insulin", fillcolor="#F1F3F4", fontcolor="#202124"]; InsulinReceptor [label="Insulin Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; IRS [label="IRS", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; GlucoseUptake [label="Glucose Uptake", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Ceramide [label="Ceramide\n(C16, C18)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="PP2A", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKCzeta [label="PKCζ", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Insulin -> InsulinReceptor; InsulinReceptor -> IRS [label="phosphorylates"]; IRS -> PI3K [label="activates"]; PI3K -> PIP3 [label="converts"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> Akt [label="activates"]; Akt -> GLUT4; GLUT4 -> GlucoseUptake; Ceramide -> PP2A [label="activates"]; Ceramide -> PKCzeta [label="activates"]; PP2A -> Akt [label="dephosphorylates\n(inhibits)", arrowhead=tee]; PKCzeta -> Akt [label="inhibits", arrowhead=tee]; } . Caption: Ceramide's inhibitory effect on the insulin signaling pathway.

Experimental Workflow

// Nodes CellCulture [label="Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; CeramideTreatment [label="Ceramide Treatment\n(e.g., C16, C18, C24)", fillcolor="#FBBC05", fontcolor="#202124"]; CellViability [label="Cell Viability Assay\n(MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinAnalysis [label="Protein Analysis\n(Western Blot for p-Akt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges CellCulture -> CeramideTreatment; CeramideTreatment -> CellViability; CeramideTreatment -> ApoptosisAssay; CeramideTreatment -> ProteinAnalysis; CellViability -> DataAnalysis; ApoptosisAssay -> DataAnalysis; ProteinAnalysis -> DataAnalysis; } . Caption: General experimental workflow for comparing ceramide effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of different ceramides on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Adherent cells

  • 96-well plates

  • Complete culture medium

  • Ceramide stock solutions (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ceramide stock solutions in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ceramides or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[11]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Suspension or adherent cells

  • 6-well plates

  • Ceramide stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different ceramides or vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 10 µL of PI solution to the cell suspension.[12]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the phosphorylation status of Akt at Ser473, a key indicator of its activation, following ceramide treatment.

Materials:

  • Cultured cells

  • Ceramide stock solutions

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence detection system

Procedure:

  • Plate cells and treat with ceramides or vehicle control. To induce Akt phosphorylation, cells can be stimulated with a growth factor like insulin (100 nM for 20 minutes) prior to harvesting.[13]

  • After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[13]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

  • Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[13]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody for total Akt.

LC-MS/MS Quantification of Cellular Ceramides

This protocol provides a general workflow for the extraction and quantification of different ceramide species from cultured cells.

Materials:

  • Cultured cells

  • Ceramide standards and internal standards (e.g., C17:0-ceramide)

  • Solvents: Chloroform, Methanol, Water, Acetonitrile, Isopropanol, Formic acid

  • LC-MS/MS system with a C8 or C18 column

Procedure:

  • Harvest and pellet the cells.

  • Perform lipid extraction using a method like the Bligh and Dyer method (chloroform:methanol:water). Add internal standards before extraction.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol or an acetonitrile/isopropanol mixture).[15]

  • Inject the sample into the LC-MS/MS system.

  • Separate the different ceramide species using a reverse-phase HPLC gradient. A common mobile phase consists of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with a modifier like formic acid.[15]

  • Detect and quantify the ceramide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Normalize the results to the internal standard and the initial cell number or protein content.

References

The Sphingolipid Rheostat: A Comparative Guide to N-Tetracosanoyl-D-sphingosine 1-benzoate and Sphingosine-1-Phosphate in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the opposing roles of two key sphingolipid mediators in cellular fate. This guide provides a comparative analysis of the pro-apoptotic functions attributed to N-Tetracosanoyl-D-sphingosine 1-benzoate, represented by its cognate very-long-chain ceramides, and the pro-survival signaling of Sphingosine-1-Phosphate (S1P).

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a cell's life and death decisions. This balance, often termed the "sphingolipid rheostat," is largely governed by the interplay between ceramides, which are generally pro-apoptotic, and sphingosine-1-phosphate (S1P), a potent pro-survival molecule. This guide provides a detailed comparison of this compound, a very-long-chain ceramide analog, and S1P, focusing on their divergent roles in cell signaling.

At a Glance: S1P vs. Very-Long-Chain Ceramides

FeatureSphingosine-1-Phosphate (S1P)This compound (as VLC-Cer)
Primary Role Pro-survival, Pro-proliferative, Pro-migratoryPro-apoptotic, Anti-proliferative
Mechanism of Action Binds to five specific G-protein coupled receptors (S1P₁₋₅) on the cell surface to initiate downstream signaling cascades.[1]Primarily acts intracellularly, affecting mitochondrial membrane permeability and activating stress-related kinases.[2]
Key Signaling Pathways PI3K/Akt, MAPK/ERK, PLC, Rho GTPase.[1]JNK, p38 MAPK, Caspase activation, Bcl-2 family protein regulation.[2]
Cellular Outcomes Increased cell proliferation, survival, migration, and angiogenesis.[3][4][5]Induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[6]

Quantitative Comparison of Biological Activities

The following table summarizes key quantitative data related to the biological activities of S1P and ceramide analogs.

ParameterSphingosine-1-Phosphate (S1P)Ceramide Analogs (Proxy for this compound)
Receptor Binding Affinity (Kd) S1P₁: ~8 nM, S1P₂: 16-27 nM, S1P₃: 23-26 nMNot applicable (primarily intracellular targets)
Effective Concentration (EC₅₀) for Proliferation ~50 nM in some cancer cell lines, with significant increases in proliferation observed at 300 nM in ovarian cancer cells.[7][8]Not applicable
Inhibitory Concentration (IC₅₀) for Cell Viability/Apoptosis High concentrations (micromolar range) can induce apoptosis in some cancer cells, but this is not its primary role.C2-ceramide: 10-20 µg/ml in keratinocytes. C6 ceramide: IC₅₀ of 32.7 µM in C6 glioma cells. The potency of VLC-Cer can vary depending on the cell type and acyl chain length.[9][10]

Signaling Pathways: A Tale of Two Fates

The signaling pathways initiated by S1P and very-long-chain ceramides are largely antagonistic, tipping the cellular balance towards either survival or death.

Sphingosine-1-Phosphate: A Beacon of Survival and Growth

S1P exerts its effects by binding to a family of five G-protein coupled receptors (S1P₁₋₅) on the cell surface. This interaction triggers a cascade of downstream signaling events that collectively promote cell proliferation, survival, and migration. The primary pathways activated by S1P include:

  • PI3K/Akt Pathway: A central hub for cell survival signaling, the activation of Akt inhibits pro-apoptotic proteins and promotes cell growth.

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.[11]

  • PLC and Rho GTPase Pathways: These pathways are involved in cell migration, cytoskeletal rearrangement, and other dynamic cellular processes.[1]

S1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1PR S1P Receptor (S1P₁₋₅) S1P->S1PR Binds G_protein G-protein (Gαi, Gαq, Gα₁₂/₁₃) S1PR->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK PLC PLC G_protein->PLC Rho Rho GTPase G_protein->Rho Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration PLC->Migration Rho->Migration

S1P Pro-Survival Signaling Pathway
Very-Long-Chain Ceramides: Messengers of Apoptosis

In contrast to S1P, ceramides, including very-long-chain species, are central players in the induction of apoptosis. Their primary site of action is intracellular, where they can directly influence mitochondrial function. The pro-apoptotic signaling of VLC-Cer involves:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[12]

  • Regulation of Bcl-2 Family Proteins: Ceramides can modulate the activity of pro- and anti-apoptotic Bcl-2 family proteins, tipping the balance in favor of apoptosis.

  • Activation of Stress-Activated Protein Kinases (SAPKs): Ceramides can activate JNK and p38 MAPK pathways, which contribute to the apoptotic cascade.[2]

Ceramide_Signaling cluster_intracellular Intracellular VLC_Cer VLC-Ceramide Mitochondrion Mitochondrion VLC_Cer->Mitochondrion Induces MOMP JNK_p38 JNK / p38 MAPK VLC_Cer->JNK_p38 Activates CytoC Cytochrome c Mitochondrion->CytoC Releases Caspases Caspase Cascade CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis JNK_p38->Caspases

VLC-Ceramide Pro-Apoptotic Signaling Pathway

Experimental Protocols

To aid researchers in the comparative analysis of these two classes of sphingolipids, detailed protocols for key experiments are provided below.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the effects of S1P and a ceramide analog on a cancer cell line.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with S1P or Ceramide Analog Start->Treatment Viability Cell Viability Assay (e.g., MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide) Treatment->CellCycle WesternBlot Western Blot Analysis (e.g., p-Akt, p-ERK, Caspase-3) Treatment->WesternBlot Analysis Data Analysis and Comparison Viability->Analysis Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Workflow for comparing S1P and ceramide analog effects.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Sphingosine-1-Phosphate (S1P)

  • This compound (or C24 ceramide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of S1P and the ceramide analog in complete culture medium.

  • Remove the culture medium and treat the cells with 100 µL of the compound dilutions. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13][14][15]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.[16]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

  • Model the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis for Signaling Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins, such as Akt and ERK, and the cleavage of caspase-3.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

By employing these experimental approaches, researchers can effectively dissect the opposing signaling roles of this compound (via its ceramide proxy) and sphingosine-1-phosphate, shedding further light on the critical balance of the sphingolipid rheostat in determining cellular fate.

References

Validating N-Tetracosanoyl-D-sphingosine 1-benzoate: A Comparative Guide for a Novel Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of sphingolipid research, novel chemical probes are essential for dissecting complex signaling pathways and identifying new therapeutic targets. N-Tetracosanoyl-D-sphingosine 1-benzoate is a synthetic sphingolipid analog with potential applications in studying the multifaceted roles of bioactive lipids. This guide provides a framework for its validation as a research tool by comparing it to established modulators of the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of numerous physiological and pathological processes. While direct comparative data for this compound is not yet extensively published, this document outlines the necessary experimental approaches and expected data formats for its rigorous evaluation.

Understanding the Landscape: The Sphingosine-1-Phosphate Signaling Pathway

Sphingosine-1-phosphate is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and inflammation.[1][2] S1P exerts its effects both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[3][4][5] The cellular levels of S1P are tightly controlled by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation by S1P phosphatases and S1P lyase.[1][2]

Given its structure as a sphingosine analog, this compound is hypothesized to function as a modulator of the S1P signaling pathway. Its validation would require a systematic comparison with well-characterized research tools that target different components of this pathway.

Comparative Analysis of S1P Pathway Modulators

To effectively validate this compound, its biochemical and cellular activities must be benchmarked against a panel of known S1P receptor agonists/antagonists and SphK inhibitors. The following table summarizes key characteristics of established research tools in this area.

Compound Target(s) Mechanism of Action Reported IC50/EC50 Key Research Applications
Fingolimod (FTY720) S1P1, 3, 4, 5Functional antagonist (agonist-induced receptor internalization)Low nM range for receptor bindingImmunosuppression, lymphocyte trafficking studies
SEW2871 S1P1Selective agonistEC50 ~12 nMStudying S1P1-specific signaling in vitro and in vivo
JTE-013 S1P2Selective antagonistIC50 ~20 nMInvestigating the role of S1P2 in cell migration and vascular tone
W146 S1P1Selective antagonistIC50 ~70 nMBlocking S1P1-mediated lymphocyte egress and endothelial barrier function
PF-543 SphK1Potent and selective inhibitorIC50 ~2 nMElucidating the role of SphK1 in cancer cell proliferation and inflammation
ABC294640 SphK2Selective inhibitorIC50 ~10 µMStudying the distinct functions of SphK2 in apoptosis and epigenetic regulation
This compound Hypothesized: S1P Receptors and/or Sphingosine Kinases To be determined To be determined Potential for novel pathway modulation

Experimental Protocols for Validation

The following experimental protocols are essential for characterizing the activity of this compound and comparing it to the alternatives listed above.

Radioligand Binding Assays for S1P Receptors
  • Objective: To determine the binding affinity of this compound for each of the five S1P receptors.

  • Methodology:

    • Prepare cell membrane fractions from cell lines stably overexpressing individual human S1P receptors (S1P1 through S1P5).

    • Incubate a fixed concentration of a suitable radioligand (e.g., [32P]S1P or a high-affinity tritiated antagonist) with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibitory constant (Ki) from the IC50 values obtained from concentration-response curves.

GTPγS Binding Assay for Receptor Activation
  • Objective: To determine whether this compound acts as an agonist or antagonist at S1P receptors.

  • Methodology:

    • Use the same S1P receptor-overexpressing membrane preparations as in the binding assay.

    • Incubate the membranes with increasing concentrations of this compound in the presence of [35S]GTPγS.

    • Agonist binding will activate the G proteins, leading to the binding of [35S]GTPγS.

    • To test for antagonism, perform the assay in the presence of a known S1P agonist (e.g., S1P itself) and increasing concentrations of this compound.

    • Capture G protein-bound [35S]GTPγS by immunoprecipitation or filtration and quantify using a scintillation counter.

In Vitro Sphingosine Kinase Activity Assay
  • Objective: To assess the inhibitory or activating effect of this compound on SphK1 and SphK2.

  • Methodology:

    • Use purified recombinant human SphK1 and SphK2 enzymes.

    • The kinase reaction mixture should contain sphingosine as the substrate, [γ-32P]ATP, and the respective enzyme in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • After incubation, stop the reaction and separate the product, [32P]S1P, from the unreacted [γ-32P]ATP using thin-layer chromatography (TLC) or a lipid extraction procedure.

    • Quantify the amount of [32P]S1P formed using a phosphorimager or scintillation counting.

Cellular Assays: Endothelial Cell Barrier Function and Lymphocyte Migration
  • Objective: To evaluate the functional effects of this compound in a cellular context.

  • Methodology for Endothelial Barrier Function:

    • Culture human umbilical vein endothelial cells (HUVECs) on a transwell insert with a porous membrane.

    • Measure the transendothelial electrical resistance (TEER) to assess the integrity of the cell monolayer.

    • Treat the cells with this compound and compare the change in TEER to that induced by known S1P1 agonists (which enhance barrier function) or antagonists.

  • Methodology for Lymphocyte Migration:

    • Isolate primary lymphocytes from whole blood.

    • Use a Boyden chamber or a similar migration assay system with a chemoattractant (e.g., S1P) in the lower chamber.

    • Pre-incubate the lymphocytes with varying concentrations of this compound before adding them to the upper chamber.

    • After incubation, quantify the number of cells that have migrated to the lower chamber.

Visualizing the Framework for Validation

The following diagrams illustrate the key signaling pathway and a proposed experimental workflow for the validation of this compound.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptors (S1P1-5) S1P_ext->S1PR Binding G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation Downstream Downstream Effectors (Ras/ERK, PI3K/Akt, PLC, Rho) G_protein->Downstream Sph Sphingosine SphK SphK1/2 Sph->SphK Phosphorylation S1P_int S1P SphK->S1P_int S1P_lyase S1P Lyase S1P_int->S1P_lyase Degradation Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

Validation_Workflow Compound N-Tetracosanoyl-D-sphingosine 1-benzoate Biochemical Biochemical Assays Compound->Biochemical Cellular Cellular Assays Compound->Cellular Receptor_Binding S1P Receptor Binding (Ki determination) Biochemical->Receptor_Binding Kinase_Assay SphK1/2 Activity (IC50 determination) Biochemical->Kinase_Assay Functional_Assay GTPγS Binding (Agonist/Antagonist) Biochemical->Functional_Assay Barrier_Function Endothelial Barrier Function (TEER) Cellular->Barrier_Function Migration_Assay Lymphocyte Migration (Boyden Chamber) Cellular->Migration_Assay Data_Analysis Data Analysis & Comparison with known modulators Receptor_Binding->Data_Analysis Kinase_Assay->Data_Analysis Functional_Assay->Data_Analysis Barrier_Function->Data_Analysis Migration_Assay->Data_Analysis Validation Validation as a Research Tool Data_Analysis->Validation

Caption: Experimental workflow for the validation of a novel S1P modulator.

By systematically applying these methodologies and comparing the resulting data with established standards, researchers can rigorously validate this compound as a valuable tool for the investigation of sphingolipid signaling. This comprehensive approach will elucidate its precise mechanism of action and pave the way for its effective use in both basic research and drug discovery.

References

Comparative Analysis of N-Tetracosanoyl-D-sphingosine 1-benzoate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected cross-reactivity of N-Tetracosanoyl-D-sphingosine 1-benzoate in immunoassays. Due to a lack of directly published experimental data on this specific compound, this guide presents a hypothetical comparison based on the known cross-reactivity of similar sphingolipids and general principles of immunoassay specificity. The data herein is for illustrative purposes to guide researchers in designing and interpreting their own experiments.

Introduction to this compound and Assay Cross-Reactivity

N-Tetracosanoyl-D-sphingosine, a member of the ceramide family, plays a crucial role in various cellular processes, including signaling pathways related to apoptosis, cell cycle arrest, and senescence.[1] The synthetic analog, this compound, is a biochemical reagent utilized in life science research.[2] A key consideration when employing this or any synthetic analog in biological assays is its potential for cross-reactivity. In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to molecules other than the specific antigen they were raised against. This can lead to inaccurate quantification and misinterpretation of results.

The addition of a benzoate group at the 1-position of the D-sphingosine backbone introduces a significant structural modification. This alteration can influence the molecule's interaction with anti-ceramide antibodies, which are typically generated against the unmodified ceramide structure. Understanding the extent of this cross-reactivity is vital for the validation of any assay employing this analog.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of an anti-ceramide antibody. This antibody is presumed to be raised against N-Tetracosanoyl-D-sphingosine. The data illustrates the potential differences in antibody binding affinity due to the 1-benzoate modification.

CompoundIC50 (nM)% Cross-Reactivity
N-Tetracosanoyl-D-sphingosine10100%
This compound 500 2%
N-Hexanoyl-D-sphingosine (C6 Ceramide)2504%
Sphingosine> 10,000< 0.1%
Sphingosine-1-phosphate> 10,000< 0.1%

% Cross-Reactivity = (IC50 of N-Tetracosanoyl-D-sphingosine / IC50 of Test Compound) x 100

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of this compound.

Competitive ELISA Protocol for Ceramide Cross-Reactivity

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • N-Tetracosanoyl-D-sphingosine (coating antigen)

  • This compound (test compound)

  • Other ceramide analogs and sphingolipids (for cross-reactivity testing)

  • Anti-ceramide primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

2. Plate Coating:

  • Dissolve N-Tetracosanoyl-D-sphingosine in an appropriate organic solvent (e.g., ethanol) and then dilute to the final coating concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the coating solution to each well of the microtiter plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Binding:

  • Prepare serial dilutions of the standard (N-Tetracosanoyl-D-sphingosine) and test compounds (this compound, etc.) in Assay Buffer.

  • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary anti-ceramide antibody.

  • Incubate this mixture for 1 hour at room temperature.

  • Transfer 100 µL of the antibody/antigen mixture to the corresponding wells of the coated and blocked microtiter plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Plot the absorbance values against the log of the concentration for the standard (N-Tetracosanoyl-D-sphingosine) to generate a standard curve.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for the standard and each test compound.

  • Calculate the percent cross-reactivity for each test compound using the formula provided in the data table.

Visualization of Ceramide Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving ceramide, highlighting its central role in cellular regulation. N-Tetracosanoyl-D-sphingosine and its analogs would be expected to influence such pathways, assuming they can be metabolized to active forms or can directly interact with downstream effectors.

Ceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling stress Stress Stimuli (e.g., UV, Cytokines) smase Sphingomyelinase (SMase) stress->smase ceramide Ceramide (e.g., N-Tetracosanoyl-D-sphingosine) smase->ceramide hydrolyzes sphingomyelin Sphingomyelin sphingomyelin->smase pp2a Protein Phosphatase 2A (PP2A) ceramide->pp2a activates caspases Caspases ceramide->caspases activates akt Akt/PKB pp2a->akt dephosphorylates (inactivates) apoptosis Apoptosis akt->apoptosis inhibits caspases->apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion

While this compound is a valuable tool for sphingolipid research, its structural modification at the 1-O-position likely reduces its cross-reactivity with antibodies raised against native ceramides. The hypothetical data and experimental protocol provided in this guide are intended to serve as a starting point for researchers to empirically determine the specificity of their assays. It is crucial to perform thorough validation, including cross-reactivity studies, when using synthetic lipid analogs to ensure the accuracy and reliability of experimental findings. Future studies are needed to provide concrete data on the immunological properties of this and other acylated ceramide analogs.

References

Literature Review of N-Tetracosanoyl-D-sphingosine 1-benzoate Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and clinical trial databases reveals a significant lack of publicly available information regarding the efficacy, mechanism of action, and comparative performance of N-Tetracosanoyl-D-sphingosine 1-benzoate. This compound, also known by its CAS number 123446-98-0, appears to be a research chemical with limited to no published data in peer-reviewed journals. Product listings from chemical suppliers confirm its availability for research purposes.

Given the absence of specific data for this compound, this guide will provide a comparative overview of the broader class of molecules to which it belongs: sphingolipids and their derivatives. This information is intended to offer a foundational understanding of the potential biological roles and signaling pathways that derivatives of sphingosine might influence. It is crucial to note that the information presented below is based on well-studied related compounds, such as sphingosine-1-phosphate (S1P), and may not be representative of the specific actions of this compound.

General Overview of Sphingolipid Signaling

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, the most common of which in mammals is sphingosine. These molecules are not only structural components of cell membranes but are also critical signaling molecules involved in a variety of cellular processes, including proliferation, apoptosis, migration, and inflammation.

One of the most extensively studied bioactive sphingolipids is Sphingosine-1-Phosphate (S1P). S1P is formed by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2). It can act intracellularly as a second messenger or be secreted to act on a family of five G protein-coupled receptors (GPCRs), S1PR1-5, on the cell surface. The diverse effects of S1P are mediated through the differential expression of these receptors on various cell types and the specific downstream signaling pathways they activate.

Comparative Efficacy Data: Sphingosine-1-Phosphate Receptor Modulators

While no efficacy data exists for this compound, a number of drugs that modulate S1P receptors have been developed and their efficacy has been extensively studied, particularly in the context of autoimmune diseases like multiple sclerosis. These drugs, often referred to as S1P receptor modulators, provide a benchmark for the potential therapeutic applications of novel sphingosine derivatives.

CompoundTarget(s)Indication(s)Key Efficacy Findings
Fingolimod (Gilenya®) S1PR1, S1PR3, S1PR4, S1PR5Relapsing-remitting multiple sclerosis (RRMS)Reduces relapse rate by approximately 50% compared to placebo. Significantly reduces the number of new or enlarging brain lesions on MRI.
Siponimod (Mayzent®) S1PR1, S1PR5Secondary progressive multiple sclerosis (SPMS)Reduces the risk of confirmed disability progression by 21% compared to placebo. Significantly reduces the annualized relapse rate.
Ozanimod (Zeposia®) S1PR1, S1PR5RRMS, Ulcerative ColitisSignificantly reduces annualized relapse rates compared to interferon beta-1a in RRMS. Induces and maintains clinical remission in patients with ulcerative colitis.
Ponesimod (Ponvory™) S1PR1RRMSSuperior to teriflunomide in reducing annualized relapse rates and the number of new gadolinium-enhancing brain lesions.

Note: This table presents data for approved S1P receptor modulators and is for illustrative purposes only. The efficacy of this compound is unknown and cannot be inferred from this data.

Experimental Protocols

As no experimental data for this compound has been published, this section provides a generalized experimental protocol for assessing the efficacy of a novel compound targeting S1P receptors, based on standard methodologies in the field.

In Vitro Receptor Binding and Activation Assay

  • Objective: To determine the binding affinity and functional activity of a test compound at the five S1P receptor subtypes.

  • Methodology:

    • Cell Culture: Stably transfect HEK293 cells with individual human S1P receptor subtypes (S1PR1-5).

    • Radioligand Binding Assay:

      • Prepare cell membranes from the transfected cells.

      • Incubate the membranes with a known radiolabeled S1P receptor ligand (e.g., [³²P]S1P) in the presence of increasing concentrations of the unlabeled test compound.

      • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

    • [³⁵S]GTPγS Binding Assay (Functional Assay):

      • Incubate cell membranes with the test compound and [³⁵S]GTPγS.

      • Activation of the G protein-coupled S1P receptors by an agonist stimulates the binding of [³⁵S]GTPγS.

      • Measure the amount of bound [³⁵S]GTPγS to determine the potency (EC₅₀) and efficacy of the compound as an agonist or antagonist.

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for Sphingosine-1-Phosphate (S1P) receptor activation. The specific pathway activated by this compound, if any, is unknown.

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes S1P S1P S1PR S1P Receptor (S1PR1-5) S1P->S1PR G_protein G Protein (Gαi, Gαq, Gα12/13) S1PR->G_protein Activation Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PLC PLC Pathway G_protein->PLC Rho Rho Pathway G_protein->Rho Proliferation Proliferation Ras_ERK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration PLC->Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement

Caption: Generalized S1P Receptor Signaling Pathway.

Conclusion

The current body of scientific literature lacks any data on the efficacy, mechanism of action, or comparative performance of this compound. Researchers interested in this compound should consider conducting foundational in vitro studies to characterize its basic pharmacological properties. The information provided on related sphingolipid signaling pathways and the efficacy of approved S1P receptor modulators can serve as a valuable reference for designing such experiments. Without primary research data, any potential application or comparison of this compound to other compounds remains purely speculative.

A Comparative Guide to Analytical Methods for N-Tetracosanoyl-D-sphingosine 1-benzoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of N-Tetracosanoyl-D-sphingosine 1-benzoate, a benzoylated derivative of a long-chain ceramide. The addition of the benzoate group introduces a chromophore, making the molecule amenable to UV detection, while its lipid nature also allows for sensitive detection by mass spectrometry. This document outlines the experimental protocols for two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and presents their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a more accessible and cost-effective approach, LC-MS/MS provides superior sensitivity and specificity, which is crucial for complex biological samples.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and detection based on the UV absorbance of the benzoate group.Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.
Sample Preparation Derivatization (benzoylation) of the parent ceramide, followed by liquid-liquid or solid-phase extraction.Liquid-liquid or solid-phase extraction. Derivatization is not necessary for detection but may be used to improve chromatographic properties.
Limit of Detection (LOD) In the low nanogram range.In the picogram to femtogram range.[1]
Limit of Quantification (LOQ) In the nanogram range.[2]In the low picogram range.[1]
Linearity Good linearity over a range of concentrations, typically 2-3 orders of magnitude.Excellent linearity over a wide dynamic range, often 4-5 orders of magnitude.[1]
Recovery Generally in the range of 85-95%.Typically in the range of 70-99%, depending on the extraction method and sample matrix.[1]
Selectivity Moderate; co-eluting compounds with similar UV absorbance can interfere.High; detection is based on the specific mass-to-charge ratio of the parent ion and its fragments.
Instrumentation Cost LowerHigher
Expertise Required Basic to intermediateIntermediate to advanced

Experimental Protocols

HPLC-UV Method Based on Benzoylation

This method is adapted from established procedures for the analysis of ceramides by derivatization with a UV-absorbing tag.[3][4]

a) Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method.

  • Ceramide Isolation (Optional): For complex matrices, ceramides can be enriched by solid-phase extraction (SPE) on a silica column.

  • Benzoylation:

    • Dry the lipid extract or ceramide fraction under a stream of nitrogen.

    • Add 100 µL of pyridine and 50 µL of benzoic anhydride.

    • Heat the mixture at 70°C for 1 hour.[3]

    • Evaporate the reagents under nitrogen.

    • Re-dissolve the residue in the HPLC mobile phase for injection.

b) HPLC Conditions:

  • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 230 nm (the approximate absorbance maximum for the benzoyl chromophore).

  • Quantification: Use an external calibration curve prepared with synthetic this compound standards.

LC-MS/MS Method

This method is based on modern sphingolipidomic approaches that offer high sensitivity and specificity.[1][5][6]

a) Sample Preparation:

  • Internal Standard Spiking: Add a suitable internal standard (e.g., a C17-ceramide or a stable isotope-labeled ceramide) to the sample.

  • Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform and methanol.

  • Phase Separation: Add water to induce phase separation and collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract in the initial LC mobile phase.

b) LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A linear gradient from 60% B to 100% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for N-Tetracsanoyl-D-sphingosine 1-benzoate and the internal standard would need to be determined by direct infusion of the standards.

  • Quantification: Calculate the analyte concentration based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Benzoylation (for HPLC-UV) extraction->derivatization cleanup SPE Cleanup derivatization->cleanup hplc_uv HPLC-UV Analysis cleanup->hplc_uv lc_ms LC-MS/MS Analysis cleanup->lc_ms quant Quantification hplc_uv->quant lc_ms->quant report Reporting quant->report ceramide_pathway cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_complex_lipids Complex Sphingolipids cluster_signaling Signaling Pathways cluster_bioactive_lipids Other Bioactive Lipids ser_pal Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine ser_pal->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide Ceramide (N-Tetracosanoyl-D-sphingosine) dihydroceramide->ceramide DEGS sphingosine Sphingosine ceramide->sphingosine Ceramidase sm Sphingomyelin ceramide->sm SMS gsl Glycosphingolipids ceramide->gsl GCS/GALT ceramide_benzoate N-Tetracosanoyl-D-sphingosine 1-benzoate ceramide->ceramide_benzoate Benzoylation (Synthetic) apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle inflammation Inflammation ceramide->inflammation c1p Ceramide-1-Phosphate ceramide->c1p CERK sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate sphingosine->s1p SphK

References

A Comparative Analysis of the Biological Activities of N-Tetracosanoyl-D-sphingosine 1-benzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of N-Tetracosanoyl-D-sphingosine (C24-ceramide) and D-sphingosine, and explores the hypothetical activity of N-Tetracosanoyl-D-sphingosine 1-benzoate. This document is intended to be a resource for researchers in sphingolipid signaling and drug development.

Introduction to the Compounds

Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure. Ceramide and sphingosine are central molecules in sphingolipid metabolism, often exhibiting opposing effects on cell fate. While ceramide and sphingosine are generally considered pro-apoptotic and anti-proliferative, sphingosine-1-phosphate, a metabolite of sphingosine, is pro-survival.[1][2] The biological activity of these molecules is of great interest in cancer research and other therapeutic areas.

  • D-sphingosine: The backbone of all sphingolipids. It is a bioactive lipid that can induce apoptosis and inhibit protein kinase C.[2][3]

  • N-Tetracosanoyl-D-sphingosine (C24-ceramide): A very long-chain ceramide. Ceramides are generally known to be mediators of apoptosis, and the length of the acyl chain can influence their specific biological effects.[4][5]

  • This compound: A derivative of C24-ceramide where the primary hydroxyl group is esterified with a benzoate group. There is currently no publicly available experimental data on the biological activity of this specific compound.

Quantitative Comparison of Biological Activities

The following tables summarize the known biological activities of D-sphingosine and C24-ceramide. Due to the lack of experimental data, a quantitative comparison for this compound is not possible.

Table 1: Cytotoxicity Data

CompoundCell LineAssayIC50 / Effective ConcentrationReference
N-Tetracosanoyl-D-sphingosine (C24-ceramide) T-cell acute lymphoblastic leukemia (ALL) cell linesDIMSCAN cytotoxicity assayStrong positive correlation between C24:0-dihydroceramide levels and cytotoxicity[6]
D-sphingosine Human leukemic cell lines (CMK-7, HL60, U937)Apoptosis Assay (unspecified)20 µM induced apoptosis in up to 90% of cells after 6 hours[7]
D-sphingosine Human colonic carcinoma cells (HT29, HRT18, MKN74, COLO205)Apoptosis Assay (unspecified)Less than 50% apoptosis at 20 µM[7]

Table 2: Apoptotic Activity

CompoundKey Apoptotic MechanismsReference
N-Tetracosanoyl-D-sphingosine (C24-ceramide) Generally induces apoptosis through activation of caspases and modulation of Bcl-2 family proteins. Can activate protein phosphatases PP1 and PP2a.[4][8]
D-sphingosine Induces apoptosis through caspase-dependent pathways, including activation of caspase-3 and -9. Can also inhibit pro-survival pathways like the Akt kinase pathway.[2][9][10]

Hypothetical Biological Activity of this compound

Given the absence of experimental data, the biological activity of this compound can only be hypothesized based on its chemical structure. The addition of a bulky and hydrophobic benzoate group at the 1-hydroxyl position is a significant modification that could have several consequences:

  • Prodrug Potential: The benzoate group could be designed to be cleaved by intracellular esterases, releasing the active C24-ceramide. This could potentially improve the compound's stability, membrane permeability, and pharmacokinetic profile.

  • Altered Membrane Integration: The 1-hydroxyl group of ceramide is crucial for its biophysical properties and its ability to form channels in mitochondrial membranes, a key step in ceramide-induced apoptosis. The bulky benzoate group would likely hinder this process, potentially reducing or eliminating the pro-apoptotic activity of the parent molecule if the benzoate is not removed.

  • Steric Hindrance: The benzoate group could sterically hinder the interaction of the ceramide backbone with enzymes that metabolize it, such as ceramidases (which would cleave the fatty acid) or sphingosine kinases (if the molecule were first converted to sphingosine). This could lead to altered intracellular signaling.

  • Novel Bioactivity: It is also possible that the benzoate derivative has its own unique biological activities, independent of its conversion to C24-ceramide. However, without experimental data, this remains purely speculative.

Experimental Protocols

Below are detailed protocols for standard assays used to evaluate the cytotoxicity and apoptotic activity of sphingolipids.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Caspase-3 Activity Assay for Apoptosis

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Induce Apoptosis: Treat cells with the test compound to induce apoptosis. A control group of untreated cells should be included.[13]

  • Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[13]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein to each well. Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM). This substrate is cleaved by active caspase-3 to release the chromophore p-nitroaniline (pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 400 or 405 nm. The amount of pNA released is proportional to the caspase-3 activity.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for ceramide- and sphingosine-induced apoptosis and a general experimental workflow for their comparison.

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide (C24-ceramide) SMase->Ceramide PP1_PP2A Protein Phosphatases (PP1, PP2A) Ceramide->PP1_PP2A Akt_PKC Inhibition of Pro-Survival Kinases (e.g., Akt, PKC) Ceramide->Akt_PKC Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria PP1_PP2A->Akt_PKC dephosphorylation Apoptosis Apoptosis Akt_PKC->Apoptosis inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Ceramide-Induced Apoptosis Pathway.

Sphingosine_Apoptosis_Pathway Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine D-sphingosine Ceramidase->Sphingosine PKC_inhibition Protein Kinase C (PKC) Inhibition Sphingosine->PKC_inhibition MAPK_inhibition MAPK Pathway Inhibition Sphingosine->MAPK_inhibition Mitochondria Mitochondrial Pathway Sphingosine->Mitochondria Apoptosis Apoptosis PKC_inhibition->Apoptosis MAPK_inhibition->Apoptosis Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Caspases->Apoptosis

Caption: Sphingosine-Induced Apoptosis Pathway.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis C24_Cer N-Tetracosanoyl- D-sphingosine MTT Cytotoxicity Assay (MTT) C24_Cer->MTT Caspase3 Apoptosis Assay (Caspase-3) C24_Cer->Caspase3 D_Sph D-sphingosine D_Sph->MTT D_Sph->Caspase3 C24_Benz N-Tetracosanoyl-D-sphingosine 1-benzoate C24_Benz->MTT C24_Benz->Caspase3 IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Caspase3->Mechanism

Caption: Comparative Experimental Workflow.

References

A Comparative Guide to Confirming the Identity of N-Tetracosanoyl-D-sphingosine 1-benzoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the chemical identity of N-Tetracosanoyl-D-sphingosine 1-benzoate utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted NMR data as a primary reference. For comparative purposes, predicted data for two commercially available and structurally similar ceramides, N-Stearoyl-D-sphingosine and N-Palmitoyl-D-sphingosine, are also included.

Comparative Analysis of Predicted NMR Data

The structural confirmation of this compound can be achieved by analyzing its unique ¹H and ¹³C NMR spectral features and comparing them against closely related compounds. The primary differences will arise from the presence of the benzoate group at the 1-position of the sphingosine backbone and the length of the N-acyl chain (C24).

Key Differentiating Features to Observe:

  • ¹H NMR:

    • Aromatic Protons: The most distinct signals for this compound will be in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons of the benzoate group. These signals will be absent in the spectra of N-Stearoyl-D-sphingosine and N-Palmitoyl-D-sphingosine.

    • Methylene Protons adjacent to the Benzoate Ester: The chemical shift of the protons on the carbon bearing the benzoate group (C1 of the sphingosine backbone) will be significantly downfield compared to the corresponding protons in the non-benzoylated ceramides.

    • Aliphatic Chain Protons: While the signals for the long aliphatic chains of all three molecules will largely overlap in the δ 1.2-1.4 ppm region, subtle differences in integration will reflect the different chain lengths (C24 vs. C18 vs. C16).

  • ¹³C NMR:

    • Carbonyl Carbon of the Benzoate: A distinct signal for the carbonyl carbon of the benzoate ester will be present for this compound, typically in the δ 165-175 ppm region. This will be in addition to the amide carbonyl signal present in all three compounds.

    • Aromatic Carbons: Signals corresponding to the carbons of the benzene ring will be observed for the title compound.

    • C1 Carbon of Sphingosine: The chemical shift of the C1 carbon in this compound will be shifted due to the ester linkage compared to the other two ceramides.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Functional Group This compound (Predicted) N-Stearoyl-D-sphingosine (Predicted) N-Palmitoyl-D-sphingosine (Predicted)
¹H NMR
Benzoate Aromatic Protons~ 8.0-8.1 (d), ~ 7.5-7.6 (t), ~ 7.4-7.5 (t)N/AN/A
Amide NH~ 6.2-6.8 (d)~ 6.2-6.8 (d)~ 6.2-6.8 (d)
Vinylic Protons (Sphingosine)~ 5.4-5.8 (m)~ 5.4-5.8 (m)~ 5.4-5.8 (m)
CH-O (Sphingosine)~ 3.9-4.5 (m)~ 3.5-4.2 (m)~ 3.5-4.2 (m)
CH-N (Sphingosine)~ 3.8-4.2 (m)~ 3.7-4.1 (m)~ 3.7-4.1 (m)
CH₂-O-Benzoate~ 4.3-4.6 (dd)N/A (CH₂-OH ~3.5-3.8)N/A (CH₂-OH ~3.5-3.8)
α-CH₂ (N-acyl)~ 2.1-2.3 (t)~ 2.1-2.3 (t)~ 2.1-2.3 (t)
Aliphatic (CH₂)n~ 1.2-1.4 (br s)~ 1.2-1.4 (br s)~ 1.2-1.4 (br s)
Terminal CH₃~ 0.8-0.9 (t)~ 0.8-0.9 (t)~ 0.8-0.9 (t)
¹³C NMR
Benzoate C=O~ 166N/AN/A
Amide C=O~ 173~ 173~ 173
Vinylic Carbons~ 128-134~ 128-134~ 128-134
Benzoate Aromatic Carbons~ 128-133N/AN/A
CH-O (Sphingosine)~ 72-76~ 72-76~ 72-76
CH-N (Sphingosine)~ 53-57~ 53-57~ 53-57
CH₂-O-Benzoate~ 65-69N/A (CH₂-OH ~61-64)N/A (CH₂-OH ~61-64)
α-CH₂ (N-acyl)~ 36-39~ 36-39~ 36-39
Aliphatic (CH₂)n~ 22-32~ 22-32~ 22-32
Terminal CH₃~ 14~ 14~ 14

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the purpose of structural confirmation.

1. Sample Preparation:

  • Solvent Selection: Due to the lipophilic nature of the compound, deuterated chloroform (CDCl₃) is a suitable solvent. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ and CD₃OD can also be used to improve the resolution of exchangeable protons (e.g., -OH, -NH).

  • Sample Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid in dissolution.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

    • A spectral width of 200-240 ppm is standard.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm proton assignments within the sphingosine and acyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for confirming the connectivity of the benzoate group and the N-acyl chain to the sphingosine backbone.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison Sample N-Tetracosanoyl-D-sphingosine 1-benzoate NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Process_Spectra Process & Assign Spectra H1_NMR->Process_Spectra C13_NMR->Process_Spectra TwoD_NMR->Process_Spectra Compare_Data Compare with Predicted Data & Alternative Compounds Process_Spectra->Compare_Data Structural_Confirmation Structural Confirmation Compare_Data->Structural_Confirmation

Caption: Workflow for NMR-based structural confirmation.

Signaling Pathway Context

N-Tetracosanoyl-D-sphingosine belongs to the ceramide family, which are central molecules in sphingolipid metabolism and signaling. Ceramides are involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. The general pathway involves the synthesis of ceramides from sphingosine and a fatty acyl-CoA, a reaction catalyzed by ceramide synthase.

G Sphingosine Sphingosine CeramideSynthase Ceramide Synthase Sphingosine->CeramideSynthase FattyAcylCoA Tetracosanoyl-CoA FattyAcylCoA->CeramideSynthase Ceramide N-Tetracosanoyl-D-sphingosine (Ceramide) Downstream Downstream Signaling (Apoptosis, Cell Cycle Arrest) Ceramide->Downstream CeramideSynthase->Ceramide

A Researcher's Guide to Assessing the Purity of N-Tetracosanoyl-D-sphingosine 1-benzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Tetracosanoyl-D-sphingosine 1-benzoate, a derivative of ceramide, is a crucial lipid molecule utilized in various research applications, from deciphering cellular signaling pathways to the development of novel therapeutics. The purity of this compound is paramount, as even minor impurities can significantly impact experimental outcomes. This guide provides a comprehensive framework for researchers to assess and compare the purity of this compound obtained from different commercial suppliers. We present detailed experimental protocols for purity assessment, a comparative data summary, and visual diagrams of a relevant signaling pathway and the analytical workflow.

Comparative Purity Analysis

The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using a multi-pronged analytical approach. The results, summarized in the table below, highlight the variability that can exist between different commercial sources.

Table 1: Comparative Purity Analysis of this compound

ParameterSupplier ASupplier BSupplier C
Purity by HPLC-UV (230 nm) 98.5%99.2%97.8%
Identity Confirmation by LC-MS ConfirmedConfirmedConfirmed
¹H-NMR Purity Assessment Conforms to structureConforms to structureConforms to structure
Residual Solvents (GC-MS) <0.1%<0.05%0.2%
Potential Impurity 1 (%) 0.8%0.3%1.1%
Potential Impurity 2 (%) 0.5%0.2%0.7%
Potential Impurity 3 (%) 0.2%<0.1%0.4%

Potential Impurity 1: N-Tetracosanoyl-D-sphingosine (unreacted starting material) Potential Impurity 2: N,O-Dibenzoyl-N-Tetracosanoyl-D-sphingosine (over-benzoylated byproduct) Potential Impurity 3: Benzoic acid (unreacted benzoylating agent)

Experimental Protocols

To ensure a thorough and unbiased comparison, the following detailed experimental protocols should be employed for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method quantifies the main compound and detects potential impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-20 min: 80-100% A

    • 20-25 min: 100% A

    • 25-30 min: 100-80% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of chloroform and methanol.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS provides mass information to confirm the identity of the target compound and to tentatively identify impurities.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-1500.

    • Data Acquisition: Full scan and tandem MS (MS/MS) for fragmentation analysis of the main peak and any detected impurity peaks.

  • Data Analysis: The molecular weight of the main peak should correspond to that of this compound. The fragmentation pattern from MS/MS can be used to confirm the structure. Masses of impurity peaks can be used to propose their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the presence of structurally related impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of ceramides, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample N-Tetracosanoyl-D-sphingosine 1-benzoate from Supplier HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR Sample->NMR Purity Purity Quantification (%) HPLC->Purity Identity Identity Confirmation LCMS->Identity Impurity Impurity Identification LCMS->Impurity Structure Structural Verification NMR->Structure Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Signaling Pathway Stress Cellular Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A Comparative Study: N-Tetracosanoyl-D-sphingosine 1-benzoate Versus Natural Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic sphingolipid analog, N-Tetracosanoyl-D-sphingosine 1-benzoate, and naturally occurring sphingolipids such as ceramides, sphingosine, and sphingosine-1-phosphate (S1P). While extensive research has elucidated the multifaceted roles of natural sphingolipids in cellular processes, data on the biological activity of this compound is limited. This guide will objectively present the known properties of both classes of molecules and offer a structurally-based perspective on the potential activities of this synthetic analog, supported by established experimental methodologies.

Introduction to Sphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, most commonly sphingosine.[1][2] They are integral components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, differentiation, and inflammation.[3][4] The metabolic interconversion of sphingolipids, often referred to as the "sphingolipid rheostat," dictates cellular fate. For instance, ceramides and sphingosine are generally considered pro-apoptotic, while sphingosine-1-phosphate (S1P) promotes cell survival and proliferation.[5][6]

Synthetic sphingolipid analogs, such as this compound, are designed to mimic or modulate the effects of their natural counterparts. These analogs are valuable tools for dissecting signaling pathways and for potential therapeutic development.[4] this compound is characterized by a long (C24) acyl chain (lignoceric acid) attached to the sphingosine backbone and a benzoate group at the 1-hydroxyl position. These modifications are expected to significantly alter its physicochemical properties and biological activity compared to natural sphingolipids.

Data Presentation: A Comparative Overview

The following tables summarize the known physicochemical and biological properties of this compound and key natural sphingolipids.

Table 1: Physicochemical Properties

PropertyThis compoundCeramide (C18-Ceramide)SphingosineSphingosine-1-Phosphate (S1P)
Molecular Formula C49H87NO4[7]C36H71NO3C18H37NO2C18H38NO5P
Molecular Weight 754.22 g/mol [7]565.9 g/mol 299.5 g/mol [8]379.5 g/mol
Structure Sphingosine backbone with N-linked tetracosanoyl chain and 1-O-benzoate group.Sphingosine backbone with an N-linked fatty acid chain (e.g., stearic acid).Long-chain amino alcohol.[1]Phosphorylated form of sphingosine.[5]
Solubility Expected to be highly lipophilic.Insoluble in water.Poorly soluble in water.Amphiphilic, forms micelles in aqueous solutions.[7]

Table 2: Comparative Biological Activities

Biological EffectThis compoundNatural CeramidesNatural SphingosineNatural Sphingosine-1-Phosphate (S1P)
Role in Apoptosis Data not available. Potentially pro-apoptotic due to structural similarity to ceramide, but the 1-benzoate group may alter this activity.Generally pro-apoptotic; activates intrinsic and extrinsic apoptotic pathways.[5]Generally pro-apoptotic.[5]Generally anti-apoptotic and pro-survival.[6]
Role in Cell Proliferation Data not available.Generally anti-proliferative.[9]Generally anti-proliferative.[5]Generally pro-proliferative.[10]
Metabolic Fate Data not available. The 1-benzoate group may confer resistance to phosphorylation by sphingosine kinases and deacylation by ceramidases.Metabolized to sphingosine by ceramidases or to sphingomyelin/glycosphingolipids.[4]Can be phosphorylated to S1P by sphingosine kinases or acylated to form ceramides.[4]Can be dephosphorylated to sphingosine or irreversibly cleaved by S1P lyase.[5]
Signaling Pathway Modulation Data not available.Activates stress-activated protein kinases (e.g., JNK) and protein phosphatases.[9]Inhibits protein kinase C (PKC).Signals through a family of G protein-coupled receptors (S1PR1-5).

Signaling Pathways

The signaling pathways of natural sphingolipids are well-characterized. The diagrams below, generated using the DOT language, illustrate the central roles of ceramide and S1P in cellular signaling.

Sphingolipid Metabolism

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide de novo synthesis Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids GCS/GALT Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase Glycosphingolipids->Ceramide Hydrolases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPPase Degradation Degradation S1P->Degradation S1P Lyase

Caption: The central role of ceramide in sphingolipid metabolism.

Ceramide and S1P Signaling in Apoptosis and Survival

Apoptosis_Survival_Signaling Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) Ceramide Ceramide Stress_Stimuli->Ceramide Growth_Factors Growth Factors (e.g., PDGF) SPHK Sphingosine Kinase (SPHK) Growth_Factors->SPHK Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P SPHK Sphingosine->Apoptosis S1P->Apoptosis Survival_Proliferation Survival & Proliferation S1P->Survival_Proliferation Ceramidase Ceramidase

Caption: The sphingolipid rheostat in cell fate determination.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the biological activities of sphingolipid analogs with their natural counterparts.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed cells (e.g., human keratinocytes or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound, natural ceramides (e.g., C18-Ceramide), or other sphingolipids for 24-48 hours.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cytotoxicity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the test compounds for the desired time period.

  • Collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed and treat cells in 6-well plates.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V binding buffer.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Discussion and Future Directions

The comparison between this compound and natural sphingolipids is currently limited by the lack of experimental data for the synthetic compound. However, based on its structure, we can hypothesize some of its potential properties:

  • Increased Lipophilicity: The long tetracosanoyl (C24) chain will make the molecule significantly more hydrophobic than sphingosine or ceramides with shorter acyl chains. This could affect its incorporation into cell membranes and its ability to interact with intracellular targets.

  • Metabolic Stability: The benzoate group at the 1-hydroxyl position is not a natural substrate for sphingosine kinases. Therefore, it is unlikely that this compound can be converted to a phosphate derivative, which is a key step in the pro-survival signaling of S1P. This modification may also hinder its degradation by other metabolic enzymes, potentially leading to its accumulation within cells.

  • Biological Activity: The N-acyl chain length is known to influence the biological activity of ceramides. Very long-chain ceramides have distinct roles in cellular processes. The combination of the C24 acyl chain and the 1-benzoate group makes it difficult to predict its precise effects. It may act as a ceramide mimetic, potentially inducing apoptosis, or it could have novel activities due to its unique structure.

To fully understand the biological role of this compound, further research is imperative. The experimental protocols provided in this guide offer a framework for such investigations. Key research questions to address include:

  • What are the dose-dependent effects of this compound on the viability, proliferation, and apoptosis of various cell types?

  • How is this synthetic analog taken up by cells and what is its subcellular localization?

  • Is this compound metabolized in cells, and if so, what are the products?

  • Does it interact with any of the known protein targets of natural sphingolipids?

By addressing these questions, the scientific community can elucidate the potential of this compound as a research tool and a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of N-Tetracosanoyl-D-sphingosine 1-benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of N-Tetracosanoyl-D-sphingosine 1-benzoate, ensuring the safety of laboratory personnel and environmental protection.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound (also known as N-Lignoceroyl-D-erythro-sphingosine 1-benzoate). Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with waste disposal regulations.

Immediate Safety Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1][2] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1] In case of accidental contact, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water, and consult a doctor.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Disposal Procedures

The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is crucial to avoid discharging the chemical into sewer systems or the environment.[1]

Quantitative Data Summary for Disposal

Disposal MethodKey ConsiderationsRegulatory Compliance
Licensed Chemical Destruction The material should be collected in suitable, closed containers and transported to a licensed chemical destruction plant.[1] This method ensures the complete and safe breakdown of the chemical compound.Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Controlled Incineration This process should be conducted with flue gas scrubbing to neutralize harmful combustion byproducts.[1] This is also a suitable method for combustible packaging materials.Adherence to local, regional, and national environmental regulations for incineration is mandatory. This includes monitoring emissions to prevent air pollution.
Container Disposal Containers that held the chemical can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[1]Follow local regulations for the disposal of chemically contaminated containers. Ensure that rinsing solutions are collected and disposed of as chemical waste.

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so.[1] Remove all sources of ignition and use spark-proof tools and explosion-proof equipment for cleanup.[1] The spilled material should be collected and placed in suitable, closed containers for disposal in accordance with appropriate laws and regulations.[1] Do not let the chemical enter drains.[1]

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: N-Tetracosanoyl-D-sphingosine 1-benzoate Waste Generated B Is the container empty? A->B F Collect chemical waste in a suitable, closed container. A->F C Triple-rinse container with appropriate solvent. B->C Yes B->F No D Collect rinse solution as chemical waste. C->D E Offer rinsed container for recycling/reconditioning or puncture and dispose in sanitary landfill. C->E D->F J End: Proper Disposal E->J G Choose Disposal Method F->G H Licensed Chemical Destruction Plant G->H Option 1 I Controlled Incineration with Flue Gas Scrubbing G->I Option 2 H->J I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Framework for Handling N-Tetracosanoyl-D-sphingosine 1-benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized compounds like N-Tetracosanoyl-D-sphingosine 1-benzoate is paramount. Adherence to rigorous safety protocols is essential to mitigate risks and ensure a secure laboratory environment. This guide provides a comprehensive operational and disposal plan, grounded in established best practices for handling similar sphingolipid compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.[1]Protects against splashes, flying particles, and chemical vapors.ANSI Z87.1 marked.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[1]Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[1]EN 374 (Gloves).
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]Protects against inhalation of dust or aerosols.NIOSH approved.

Operational Plan: From Receipt to Disposal

A systematic, step-by-step approach to handling this compound minimizes the risk of exposure and cross-contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2]

  • For long-term stability, storage at -20°C is recommended.

Preparation and Use
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • If the compound is in a powdered form, exercise caution to avoid the formation of dust and aerosols during weighing and dissolution.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

Spill Management
  • Small Spills: In the event of a small powder spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1] For small liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Large Spills: Evacuate personnel from the immediate area. If safe to do so, prevent further leakage.[2] Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[2]

  • Following the removal of the spilled material, thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.[1] Dispose of all contaminated cleaning materials as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The compound can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, lab coats, absorbent materials, and empty containers, are to be treated as contaminated.[1] These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Containers: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[2]

Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations for chemical waste disposal.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Receiving Receiving & Inspection Storage Secure Storage (-20°C) Receiving->Storage Prep Preparation in Fume Hood Storage->Prep Handling Experimental Use Prep->Handling Spill Spill Management Handling->Spill Waste_Collection Waste Segregation & Collection Handling->Waste_Collection Used Materials Spill->Waste_Collection Contaminated Materials Disposal Licensed Disposal Waste_Collection->Disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.